molecular formula C25H43N8O17P3S B1248573 L-3-aminobutanoyl-CoA

L-3-aminobutanoyl-CoA

Número de catálogo: B1248573
Peso molecular: 852.6 g/mol
Clave InChI: CCSDHAPTHIKZLY-VKBDFPRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

L-3-aminobutanoyl-CoA is a specialized β-amino acid thioester that serves as a crucial metabolic intermediate and enzyme substrate in prokaryotic biochemical pathways. Its primary research value lies in its role as the defining substrate for the enzyme 3-aminobutanoyl-CoA transaminase (EC 2.6.1.111, also known as acyl-CoA β-transaminase) . This enzyme, which has been identified through metagenomic studies of bacterial populations, catalyzes the transfer of an amino group from this compound to 2-oxoglutarate, yielding the key metabolic intermediate acetoacetyl-CoA and L-glutamate . This reaction is an established component of the L-lysine degradation pathway in bacteria . Researchers employ this compound to elucidate and characterize the function of catabolic routes in various Clostridia species, which are known to utilize amino acids as carbon and energy sources via pathways like the Stickland reaction . Beyond its primary reaction, this compound is also a substrate for the enzyme 3-aminobutyryl-CoA ammonia-lyase (EC 4.3.1.14), which catalyzes its deamination to crotonoyl-CoA . This reaction was originally characterized in lysine-fermenting Clostridium species . The study of this compound is therefore essential for understanding microbial nitrogen metabolism, anaerobic fermentation processes, and the unique biochemistry of obligate anaerobes. It is a critical tool for enzymologists and microbial physiologists studying metabolic engineering in solventogenic clostridia for potential biofuel production . This product is presented For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

Fórmula molecular

C25H43N8O17P3S

Peso molecular

852.6 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-aminobutanethioate

InChI

InChI=1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1

Clave InChI

CCSDHAPTHIKZLY-VKBDFPRVSA-N

SMILES isomérico

C[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N

SMILES canónico

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N

Origen del producto

United States

Foundational & Exploratory

The Metabolic Crossroads of L-3-Aminobutanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-3-aminobutanoyl-CoA is a pivotal intermediate in the alternative lysine (B10760008) fermentation pathway, a catabolic route observed in various anaerobic and facultative anaerobic microorganisms. This technical guide provides an in-depth exploration of the metabolic pathway of this compound, detailing its biosynthesis and degradation. The document summarizes key quantitative data, offers detailed experimental protocols for the analysis of the pathway's components, and presents a visual representation of the metabolic cascade. This guide is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development who are investigating microbial metabolism and seeking to understand or manipulate this specific pathway.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central molecules in cellular metabolism, participating in numerous anabolic and catabolic pathways. This compound, a derivative of L-3-aminobutanoic acid and CoA, has been identified as a key metabolite in the alternative pathway for lysine fermentation. Understanding the metabolic fate of this compound is crucial for elucidating the complete picture of lysine degradation in various microorganisms and may present opportunities for metabolic engineering and the development of novel antimicrobial agents targeting these pathways. This guide will focus on the synthesis and subsequent conversion of this compound, providing a technical overview for advanced scientific audiences.

The Metabolic Pathway of this compound

The metabolism of this compound is intricately linked to the alternative lysine fermentation pathway. This pathway represents a deviation from the more classical routes of lysine degradation and involves a series of unique enzymatic reactions.

Biosynthesis of this compound

This compound is synthesized from 3-keto-5-aminohexanoate and acetyl-CoA in a reversible reaction catalyzed by the 3-keto-5-aminohexanoate cleavage enzyme (EC 2.3.1.247). This enzyme facilitates the transfer of the CoA moiety, leading to the formation of this compound and acetoacetate[1][2][3].

The overall reaction is as follows:

(5S)-5-amino-3-oxohexanoate + acetyl-CoA ⇌ this compound + acetoacetate[3]

Degradation of this compound

The primary catabolic fate of this compound within this pathway is its conversion to acetoacetyl-CoA. This reaction is catalyzed by 3-aminobutyryl-CoA aminotransferase (Kat), a β-transaminase that utilizes an amino acceptor, typically 2-ketoglutarate, to remove the amino group from this compound[4].

The transamination reaction is as follows:

This compound + 2-ketoglutarate ⇌ acetoacetyl-CoA + L-glutamate

The acetoacetyl-CoA produced can then enter central carbon metabolism, for instance, by being cleaved into two molecules of acetyl-CoA by acetyl-CoA acetyltransferase (thiolase).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the metabolic flow and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Metabolic_Pathway_of_L_3_aminobutanoyl_CoA cluster_synthesis Biosynthesis cluster_degradation Degradation 3_keto_5_aminohexanoate 3-Keto-5-aminohexanoate Kce 3-Keto-5-aminohexanoate cleavage enzyme (Kce) 3_keto_5_aminohexanoate->Kce Acetyl_CoA_in Acetyl-CoA Acetyl_CoA_in->Kce L_3_aminobutanoyl_CoA This compound Kce->L_3_aminobutanoyl_CoA Acetoacetate_out Acetoacetate Kce->Acetoacetate_out L_3_aminobutanoyl_CoA_deg This compound Kat 3-Aminobutyryl-CoA aminotransferase (Kat) L_3_aminobutanoyl_CoA_deg->Kat Two_ketoglutarate 2-Ketoglutarate Two_ketoglutarate->Kat Acetoacetyl_CoA Acetoacetyl-CoA Kat->Acetoacetyl_CoA L_glutamate L-Glutamate Kat->L_glutamate

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_enzyme_assay Enzyme Assay Cell_Culture Microbial Cell Culture Quenching Metabolic Quenching (e.g., cold methanol) Cell_Culture->Quenching Extraction Acyl-CoA Extraction (e.g., perchloric acid) Quenching->Extraction Purification Solid-Phase Extraction Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing Cell_Lysate Cell Lysate Preparation Reaction_Mixture Incubation with Substrates (this compound, 2-ketoglutarate) Cell_Lysate->Reaction_Mixture Detection Detection of Product Formation (e.g., spectrophotometrically) Reaction_Mixture->Detection

Caption: General experimental workflow for analysis.

Quantitative Data

The following table summarizes the available quantitative data for the key enzymes involved in the metabolism of this compound.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Optimal pHReference
3-Keto-5-aminohexanoate cleavage enzymeCloacimonas acidaminovorans3-Keto-5-aminohexanoate-2.69-[1]
3-Keto-5-aminohexanoate cleavage enzymeBrevibacterium sp.DL-3-aminobutyryl-CoA--8.0[5]
3-Aminobutyryl-CoA aminotransferase (Kat)Cloacimonas acidaminovorans3-Aminobutyryl-CoA251.808.0
3-Aminobutyryl-CoA aminotransferase (Kat)Cloacimonas acidaminovoransα-Ketoglutarate50,0001.808.0
3-Aminobutyryl-CoA aminotransferase (Kat)Cloacimonas acidaminovoransPyruvate-0.48.0

Note: Data for Km and kcat can vary depending on the experimental conditions.

Experimental Protocols

Assay of 3-Aminobutyryl-CoA Aminotransferase (Kat) Activity

This protocol is adapted from methods used for similar aminotransferases and is designed to measure the formation of acetoacetyl-CoA.

Materials:

  • Purified Kat enzyme or cell-free extract

  • This compound (substrate)

  • 2-Ketoglutarate (amino acceptor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Microplate reader or spectrophotometer capable of measuring absorbance at 303 nm (for acetoacetyl-CoA)

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer, a known concentration of 2-ketoglutarate, and the enzyme preparation.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding this compound to the mixture.

  • Immediately monitor the increase in absorbance at 303 nm, which corresponds to the formation of the enolate form of acetoacetyl-CoA (ε = 14,500 M-1cm-1).

  • Record the absorbance change over time. The initial rate of the reaction is proportional to the enzyme activity.

  • Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of protein).

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound and other short-chain acyl-CoAs from microbial cells.

Materials:

  • Microbial cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., 1 M perchloric acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 reversed-phase column

  • Mobile phases (e.g., A: 10 mM ammonium (B1175870) acetate (B1210297) in water; B: 10 mM ammonium acetate in 90% acetonitrile/10% water)

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

Procedure:

  • Sample Collection and Quenching: Rapidly harvest a known quantity of cells from the culture and immediately quench their metabolism by adding the cold quenching solution.

  • Extraction: Pellet the quenched cells by centrifugation and extract the acyl-CoAs by resuspending the pellet in the cold extraction solvent.

  • Purification and Concentration: Centrifuge the extract to remove cell debris. Purify and concentrate the acyl-CoAs from the supernatant using an SPE cartridge. Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the purified extract onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient elution with the specified mobile phases.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]+ of this compound, and a characteristic fragment ion (e.g., the adenosine (B11128) diphosphate (B83284) moiety) will be monitored as the product ion.

  • Quantification: Create a standard curve using known concentrations of an this compound standard. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Conclusion

The metabolic pathway of this compound, as a key component of the alternative lysine fermentation pathway, offers a fascinating glimpse into the metabolic diversity of microorganisms. The synthesis of this intermediate is catalyzed by the 3-keto-5-aminohexanoate cleavage enzyme, and its subsequent degradation to acetoacetyl-CoA is carried out by 3-aminobutyryl-CoA aminotransferase. This technical guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols. Further research into the regulation of these enzymes and the prevalence of this pathway in different microbial species will undoubtedly uncover new insights into microbial metabolism and may pave the way for novel biotechnological and therapeutic applications.

References

The Central Role of L-3-Aminobutanoyl-CoA in Lysine Fermentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine, an essential amino acid, is produced on a large industrial scale through microbial fermentation. The anaerobic degradation of lysine (B10760008) by certain bacteria, such as those from the genera Clostridium and Fusobacterium, proceeds through a complex pathway involving a series of unique biochemical transformations. A pivotal intermediate in this pathway is L-3-aminobutanoyl-CoA. This technical guide provides an in-depth exploration of the role of this compound in lysine fermentation, detailing its biosynthesis, enzymatic conversion, and the broader metabolic context. This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of relevant enzymes and metabolites, and includes visualizations of the biochemical pathways and experimental workflows.

Introduction

The fermentative production of L-lysine is a cornerstone of the biotechnology industry, with applications in animal nutrition, pharmaceuticals, and human food supplementation. While the biosynthesis of lysine is well-understood, its anaerobic degradation pathway presents a fascinating area of microbial metabolism. This pathway is not only crucial for the lifecycle of the fermenting organisms but also holds potential for bioengineering and the production of other valuable chemicals.

This compound (also known as 3-aminobutyryl-CoA) emerges as a key intermediate in the breakdown of L-lysine. Its formation and subsequent metabolism are critical for the overall carbon and energy balance of the fermentation process. Understanding the enzymes that catalyze its synthesis and conversion, as well as its intracellular concentration and flux, is essential for optimizing fermentation yields and potentially redirecting metabolic flow towards desired products.

This guide will delve into the core aspects of this compound's involvement in lysine fermentation, providing researchers and drug development professionals with a comprehensive resource for further investigation and application.

The Lysine Fermentation Pathway: A Focus on this compound

The anaerobic fermentation of L-lysine to acetate, butyrate, and ammonia (B1221849) is a multi-step process. This compound is a central intermediate in this pathway.[1][2]

The key steps involving this compound are:

  • Formation: this compound is generated from 3-keto-5-aminohexanoate and acetyl-CoA. This reaction is catalyzed by the enzyme 3-keto-5-aminohexanoate cleavage enzyme (EC 2.3.1.247), also known as Kce.[3][4][5] The reaction proceeds as follows: (5S)-5-amino-3-oxohexanoate + acetyl-CoA ⇌ this compound + acetoacetate (B1235776)

  • Conversion: this compound is then deaminated to form crotonyl-CoA. This reaction is catalyzed by 3-aminobutyryl-CoA ammonia-lyase (EC 4.3.1.14).[6][7][8] The reaction is as follows: (3S)-3-aminobutanoyl-CoA ⇌ (2E)-butenoyl-CoA + NH₄⁺

An alternative pathway for the conversion of this compound involves a transamination reaction catalyzed by 3-aminobutyryl-CoA aminotransferase .

The formation of crotonyl-CoA links the lysine degradation pathway to the central metabolism of short-chain fatty acid production, ultimately leading to the formation of butyrate.

Quantitative Data

However, kinetic parameters for the enzymes involved in the metabolism of this compound have been characterized, providing insights into the potential flux through this part of the pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeEC NumberSubstrate(s)KmVmax or kcatOrganismReference
3-Keto-5-aminohexanoate cleavage enzyme2.3.1.2473-Keto-5-aminohexanoate-kcat = 2.69 s-1Cloacimonas acidaminovorans[3]
β-Alanyl-CoA ammonia-lyase (related enzyme)4.3.1.6β-Alanyl-CoA210 ± 30 µM-Clostridium propionicum[9]
β-Alanyl-CoA ammonia-lyase (related enzyme)4.3.1.6Acryloyl-CoA23 ± 4 µM-Clostridium propionicum[9]

Note: Data for 3-aminobutyryl-CoA ammonia-lyase is limited; kinetic values from the related enzyme β-alanyl-CoA ammonia-lyase are provided as a proxy.

Experimental Protocols

Assay for 3-Keto-5-aminohexanoate Cleavage Enzyme (Kce) Activity

This protocol is based on the characterization of the enzyme from Cloacimonas acidaminovorans.[4]

Principle: The activity of Kce is determined by monitoring the formation of this compound and acetoacetate from 3-keto-5-aminohexanoate and acetyl-CoA. The reaction can be monitored by quantifying the products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified 3-keto-5-aminohexanoate cleavage enzyme

  • (5S)-5-amino-3-oxohexanoate (substrate)

  • Acetyl-CoA (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer containing a suitable ion-pairing agent)

  • Standards for this compound and acetoacetate

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, (5S)-5-amino-3-oxohexanoate, and acetyl-CoA in a microcentrifuge tube.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the purified Kce enzyme to the reaction mixture.

  • Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of this compound and/or acetoacetate formed.

  • Calculate the enzyme activity based on the amount of product formed per unit time per milligram of enzyme.

Assay for 3-Aminobutyryl-CoA Ammonia-Lyase Activity

This protocol is adapted from assays for other ammonia-lyases and is based on the principle of monitoring the formation of the product with a double bond, which absorbs UV light.[10][11]

Principle: The activity of 3-aminobutyryl-CoA ammonia-lyase is determined by spectrophotometrically monitoring the formation of crotonyl-CoA from this compound at a specific wavelength (around 263 nm).

Materials:

  • Cell-free extract or purified 3-aminobutyryl-CoA ammonia-lyase

  • This compound (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and this compound.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 263 nm.

  • Initiate the reaction by adding the cell-free extract or purified enzyme to the cuvette.

  • Continuously monitor the increase in absorbance at 263 nm over a set period (e.g., 5-10 minutes).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Determine the enzyme activity using the molar extinction coefficient of crotonyl-CoA at 263 nm.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of short-chain acyl-CoAs from bacterial cells.[12][13][14][15]

Principle: Intracellular metabolites, including this compound, are extracted from bacterial cells and analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method allows for precise identification and quantification based on the mass-to-charge ratio and fragmentation pattern of the target molecule.

Materials:

  • Bacterial cell culture from lysine fermentation

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte, if available)

  • HPLC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

Procedure:

  • Sampling and Quenching: Rapidly harvest a known quantity of bacterial cells from the fermenter and immediately quench their metabolism by adding a cold quenching solution. This step is critical to prevent changes in metabolite levels.

  • Cell Lysis and Extraction: Centrifuge the quenched cell suspension to pellet the cells. Resuspend the cell pellet in the cold extraction solvent and lyse the cells using methods such as sonication or bead beating.

  • Protein Precipitation and Clarification: Centrifuge the cell lysate at high speed to pellet cell debris and precipitated proteins. Collect the supernatant containing the metabolites.

  • HPLC-MS/MS Analysis:

    • Inject a defined volume of the clarified extract onto the HPLC-MS/MS system.

    • Separate the metabolites using a suitable gradient elution on the C18 column.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-product ion transitions for this compound should be determined beforehand using a pure standard.

  • Data Analysis: Quantify the concentration of this compound in the sample by comparing its peak area to that of a standard curve prepared with known concentrations of the analyte and the internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Lysine_Fermentation_Pathway Lysine L-Lysine beta_Lysine β-Lysine Lysine->beta_Lysine Lysine-2,3-aminomutase Diaminohexanoate 3,5-Diaminohexanoate beta_Lysine->Diaminohexanoate β-Lysine-5,6-aminomutase Ketoaminohexanoate 3-Keto-5-aminohexanoate Diaminohexanoate->Ketoaminohexanoate 3,5-Diaminohexanoate dehydrogenase Aminobutanoyl_CoA This compound Ketoaminohexanoate->Aminobutanoyl_CoA 3-Keto-5-aminohexanoate cleavage enzyme Acetoacetate Acetoacetate Ketoaminohexanoate->Acetoacetate Crotonyl_CoA Crotonyl-CoA Aminobutanoyl_CoA->Crotonyl_CoA 3-Aminobutyryl-CoA ammonia-lyase Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Butyryl-CoA dehydrogenase Butyrate Butyrate Butyryl_CoA->Butyrate Acetyl_CoA_out Acetyl-CoA Acetoacetate->Acetyl_CoA_out Thiolase Acetyl_CoA_in Acetyl-CoA Acetyl_CoA_in->Ketoaminohexanoate Acetate Acetate Acetyl_CoA_out->Acetate

Caption: The lysine fermentation pathway highlighting the central role of this compound.

Experimental_Workflow cluster_sampling Sample Preparation cluster_analysis Analysis Fermentation Lysine Fermentation Culture Quenching Rapid Quenching Fermentation->Quenching Extraction Metabolite Extraction Quenching->Extraction HPLC HPLC Separation Extraction->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis Result Quantitative Data of This compound Data_Analysis->Result

Caption: Workflow for the quantification of this compound from fermentation broth.

Conclusion

This compound is a crucial metabolic intermediate in the anaerobic fermentation of lysine. Its formation and subsequent conversion are key steps that link the degradation of a primary amino acid to the production of short-chain fatty acids, which are vital for the energy metabolism of fermentative bacteria. While the enzymatic steps involving this compound have been elucidated, a significant opportunity exists for further research into the quantitative aspects of its metabolism. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore the intracellular dynamics of this important molecule. A deeper understanding of the role and regulation of this compound holds the potential to unlock new strategies for optimizing lysine fermentation and for the bio-based production of other valuable chemicals.

References

L-3-aminobutanoyl-CoA structure and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3-Aminobutanoyl-Coenzyme A (L-3-aminobutanoyl-CoA) is a short-chain acyl-CoA thioester. Acyl-CoAs are central metabolites in numerous anabolic and catabolic pathways, including fatty acid metabolism and the citric acid cycle. The presence of an amino group on the β-carbon of the butanoyl moiety distinguishes this compound from more common intermediates of fatty acid oxidation and synthesis, suggesting its involvement in specialized metabolic pathways, such as amino acid degradation. This guide provides a detailed overview of the structure, chemical properties, and known biological roles of this compound, along with representative experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

This compound is formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of L-3-aminobutanoic acid[1]. Its structure comprises the L-3-aminobutyryl group linked via a thioester bond to Coenzyme A, which itself is composed of a β-mercaptoethylamine unit, pantothenic acid (vitamin B5), and an adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.

Quantitative Data Summary

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C25H43N8O17P3S[1]
Molecular Weight 852.6 g/mol [1]
Exact Mass 852.16797410 Da[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-aminobutanethioate[1]
XLogP3 (Predicted) -8.5[1]

Table 2: Physicochemical Properties of L-3-Aminobutanoic Acid (Precursor)

PropertyValueSource
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
Melting Point 189 °C (decomposes)[2]
Appearance White powder and chunks[2]

Biological Role and Metabolic Pathway

This compound is an intermediate in an alternative pathway for lysine (B10760008) fermentation. In this pathway, it undergoes a transamination reaction to yield acetoacetyl-CoA, a key molecule that can enter the citric acid cycle for energy production or be utilized in fatty acid synthesis.

The key enzymatic step involving this compound is catalyzed by 3-aminobutyryl-CoA aminotransferase . This enzyme transfers the amino group from this compound to an α-keto acid acceptor, typically α-ketoglutarate, to form acetoacetyl-CoA and glutamate.

metabolic_pathway cluster_lysine Alternative Lysine Fermentation Lysine L-Lysine beta_Lysine β-Lysine Lysine->beta_Lysine Lysine-2,3-aminomutase Diaminohexanoate 3,5-Diaminohexanoate beta_Lysine->Diaminohexanoate β-Lysine-5,6-aminomutase Ketoaminohexanoate 3-Keto-5-aminohexanoate Diaminohexanoate->Ketoaminohexanoate 3,5-Diaminohexanoate dehydrogenase Aminobutanoyl_CoA This compound Ketoaminohexanoate->Aminobutanoyl_CoA 3-Keto-5-aminohexanoate cleavage enzyme Acetoacetyl_CoA Acetoacetyl-CoA Aminobutanoyl_CoA->Acetoacetyl_CoA 3-Aminobutyryl-CoA aminotransferase alpha_KG α-Ketoglutarate Glutamate L-Glutamate alpha_KG->Glutamate synthesis_workflow Prochiral Prochiral Starting Materials (e.g., crotonate derivative) Aza_Michael Aza-Michael Addition Prochiral->Aza_Michael Racemic_Ester Racemic N-protected 3-aminobutanoic acid ester Aza_Michael->Racemic_Ester Enzymatic_Resolution Enzymatic Resolution (e.g., using Lipase) Racemic_Ester->Enzymatic_Resolution Separation Separation of Enantiomers Enzymatic_Resolution->Separation Hydrolysis_Deprotection Hydrolysis and N-deprotection Separation->Hydrolysis_Deprotection L_3_ABA L-3-Aminobutanoic Acid Hydrolysis_Deprotection->L_3_ABA

References

An In-depth Technical Guide to L-3-Aminobutanoyl-CoA in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-3-aminobutanoyl-CoA is a pivotal intermediate in the anaerobic fermentation of L-lysine, a metabolic pathway predominantly found in various bacterial species. Its discovery and elucidation were instrumental in understanding the intricate biochemical transformations of amino acids. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of this compound. It details the key enzymatic reactions involved in its formation and degradation, presents available quantitative data, outlines relevant experimental protocols, and explores the potential of this pathway for drug development.

Discovery and History

The journey to understanding the role of this compound is intrinsically linked to the broader investigation of lysine (B10760008) metabolism in anaerobic bacteria, a field pioneered by researchers like Thressa C. Stadtman and H.A. Barker in the mid-20th century. Their work on Clostridium species laid the foundation for elucidating the complex series of reactions involved in lysine fermentation.

Initial tracer studies with isotopically labeled lysine in organisms like Clostridium sticklandii revealed that lysine is fermented to acetate, butyrate (B1204436), and ammonia. This indicated a metabolic pathway that involved the cleavage of the lysine carbon skeleton. Subsequent research focused on identifying the enzymatic steps and the intermediates involved in this transformation.

A key breakthrough was the identification of a soluble enzyme system capable of carrying out this fermentation. Through meticulous enzymatic assays and the isolation of intermediates, this compound was identified as a crucial component of this pathway. A significant contribution to this area was the 1974 paper by Jeng and Barker, which detailed the purification and properties of L-3-aminobutyryl coenzyme A deaminase (now known as 3-aminobutyryl-CoA ammonia-lyase) from a lysine-fermenting Clostridium. This work provided direct evidence for the involvement of this compound and one of the key enzymes responsible for its metabolism. The pathway was also later confirmed in other bacteria, such as Fusobacterium nucleatum.

Physicochemical Properties of this compound

Quantitative data on the specific physicochemical properties of this compound are not extensively documented in the literature. However, based on its chemical structure and data from similar acyl-CoA esters, we can compile the following information.

PropertyValueSource
Molecular Formula C₂₅H₄₃N₈O₁₇P₃SPubChem
Molecular Weight 852.6 g/mol PubChem
Canonical SMILES CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C2N=C(N=C3)N)O">C@@HOP(=O)(O)O)O)NPubChem
Physical State Likely a solid at room temperatureInferred
Solubility Expected to be soluble in water and aqueous buffersInferred from other acyl-CoA esters
Stability The thioester bond is a high-energy bond and can be prone to hydrolysis, especially at extreme pH and elevated temperatures. Solutions are best stored frozen.General knowledge of acyl-CoA esters

Biochemical Pathways Involving this compound

This compound is a central intermediate in the lysine fermentation pathway. This pathway allows certain anaerobic bacteria to utilize L-lysine as a source of carbon and energy.

Formation of this compound

This compound is formed from the cleavage of 3-keto-5-aminohexanoate in a reaction that requires acetyl-CoA. This reaction is catalyzed by the enzyme 3-keto-5-aminohexanoate cleavage enzyme (EC 2.3.1.247).

  • Reaction: (5S)-5-amino-3-oxohexanoate + acetyl-CoA ⇌ this compound + acetoacetate

This enzyme has been isolated from bacteria such as Fusobacterium nucleatum and Cloacimonas acidaminovorans and requires Zn²⁺ as a cofactor.[1][2]

Degradation of this compound

This compound is subsequently deaminated to form crotonyl-CoA. This elimination reaction is catalyzed by 3-aminobutyryl-CoA ammonia-lyase (EC 4.3.1.14).

  • Reaction: this compound ⇌ crotonyl-CoA + NH₃

This enzyme has been purified and characterized from a lysine-fermenting Clostridium species. The crotonyl-CoA produced can then enter central metabolic pathways, such as the butyrate synthesis pathway, leading to the production of ATP.

Signaling Pathways and Logical Relationships

The lysine fermentation pathway is a catabolic route designed for energy production in an anaerobic environment. The flow of metabolites is tightly regulated by substrate availability and the energetic state of the cell.

Lysine_Fermentation_Pathway Lysine L-Lysine beta_Lysine β-Lysine Lysine->beta_Lysine Lysine-2,3-aminomutase Diaminohexanoate L-erythro-3,5-Diaminohexanoate beta_Lysine->Diaminohexanoate β-Lysine-5,6-aminomutase Ketoaminohexanoate 3-Keto-5-aminohexanoate Diaminohexanoate->Ketoaminohexanoate 3,5-Diaminohexanoate dehydrogenase L_3_aminobutanoyl_CoA This compound Ketoaminohexanoate->L_3_aminobutanoyl_CoA 3-Keto-5-aminohexanoate cleavage enzyme Acetoacetate Acetoacetate Ketoaminohexanoate->Acetoacetate 3-Keto-5-aminohexanoate cleavage enzyme Crotonyl_CoA Crotonyl-CoA L_3_aminobutanoyl_CoA->Crotonyl_CoA 3-Aminobutyryl-CoA ammonia-lyase Ammonia_out NH₃ L_3_aminobutanoyl_CoA->Ammonia_out Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Butyryl-CoA dehydrogenase Butyrate Butyrate Butyryl_CoA->Butyrate Acetyl_CoA_in Acetyl-CoA Acetyl_CoA_in->Ketoaminohexanoate

Lysine Fermentation Pathway

Quantitative Data on Key Enzymes

EnzymeOrganismSubstrateK_m (mM)k_cat (s⁻¹)Source
3-Keto-5-aminohexanoate cleavage enzyme Cloacimonas acidaminovorans3-Keto-5-aminohexanoate0.2082.69UniProt: B0VHH0
Acetoacetate0.012-UniProt: B0VHH0
β-Alanyl-CoA:ammonia lyase (related enzyme)Clostridium propionicumAcryloyl-CoA0.023-PubMed
Ammonia70-PubMed
β-Alanyl-CoA0.210-PubMed

Note: Data for β-alanyl-CoA:ammonia lyase is included as a reference for a related enzyme, as detailed kinetic parameters for 3-aminobutyryl-CoA ammonia-lyase are not consistently reported in recent literature.

Experimental Protocols

Detailed, step-by-step protocols from the original discovery papers are not available in modern formatting. However, based on general biochemical principles and methods described for similar enzymes, the following outlines can be proposed.

Synthesis of this compound

A chemo-enzymatic approach is a plausible method for the synthesis of this compound for research purposes. This would involve the chemical synthesis of L-3-aminobutanoic acid and its subsequent enzymatic conversion to the CoA ester.

Workflow for Chemo-Enzymatic Synthesis:

Synthesis_Workflow Start Commercially available precursors Chemical_Synthesis Chemical Synthesis of L-3-aminobutanoic acid Start->Chemical_Synthesis Purification1 Purification by Chromatography Chemical_Synthesis->Purification1 Enzymatic_Reaction Enzymatic Ligation to CoA (using a suitable acyl-CoA synthetase) Purification1->Enzymatic_Reaction Purification2 Purification by HPLC or Solid-Phase Extraction Enzymatic_Reaction->Purification2 Final_Product This compound Purification2->Final_Product

Synthesis Workflow

Protocol Outline:

  • Chemical Synthesis of L-3-Aminobutanoic Acid: This can be achieved through various organic synthesis routes, for example, starting from a suitable chiral precursor.

  • Enzymatic Ligation to Coenzyme A:

    • A promiscuous acyl-CoA synthetase or a specific 3-aminobutyryl-CoA ligase would be required.

    • The reaction mixture would typically contain L-3-aminobutanoic acid, Coenzyme A, ATP, and Mg²⁺ in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • The reaction would be incubated at an optimal temperature for the enzyme (e.g., 37°C).

  • Purification:

    • The reaction mixture can be purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to separate this compound from unreacted substrates and byproducts.

    • Alternatively, solid-phase extraction (SPE) with a suitable sorbent can be used for a more rapid purification.

Purification of 3-Keto-5-aminohexanoate Cleavage Enzyme

The purification of this enzyme from a bacterial source like Fusobacterium nucleatum would typically involve the following steps.

Purification Workflow:

Purification_Workflow Cell_Culture Bacterial Cell Culture (e.g., Fusobacterium nucleatum) Cell_Lysis Cell Lysis (e.g., sonication or French press) Cell_Culture->Cell_Lysis Centrifugation Centrifugation to obtain cell-free extract Cell_Lysis->Centrifugation Ammonium_Sulfate Ammonium (B1175870) Sulfate (B86663) Precipitation Centrifugation->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis Ion_Exchange Ion-Exchange Chromatography (e.g., DEAE-cellulose) Dialysis->Ion_Exchange Gel_Filtration Gel Filtration Chromatography (e.g., Sephadex G-200) Ion_Exchange->Gel_Filtration Purity_Check SDS-PAGE and Activity Assay Gel_Filtration->Purity_Check Purified_Enzyme Purified Enzyme Purity_Check->Purified_Enzyme

Enzyme Purification Workflow

Protocol Outline:

  • Preparation of Cell-Free Extract: Bacterial cells are harvested and lysed. The lysate is centrifuged to remove cell debris.

  • Ammonium Sulfate Fractionation: The protein of interest is selectively precipitated by the addition of ammonium sulfate to the cell-free extract.

  • Chromatography:

    • The redissolved protein pellet is subjected to a series of chromatography steps.

    • Ion-exchange chromatography separates proteins based on their net charge.

    • Gel filtration chromatography separates proteins based on their size.

  • Purity Assessment: The purity of the enzyme at each step is monitored by activity assays and SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Assay of 3-Aminobutyryl-CoA Ammonia-Lyase

The activity of this enzyme can be monitored by following the formation of crotonyl-CoA from this compound. Crotonyl-CoA has a characteristic absorbance at 263 nm due to the thioester bond and the conjugated double bond.

Assay Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) and this compound.

  • Enzyme Addition: The reaction is initiated by the addition of the enzyme solution.

  • Spectrophotometric Monitoring: The increase in absorbance at 263 nm is monitored over time using a spectrophotometer.

  • Calculation of Activity: The rate of the reaction is calculated from the initial linear portion of the absorbance versus time plot, using the extinction coefficient of crotonyl-CoA.

Relevance to Drug Development

The lysine metabolic pathways, both biosynthesis and degradation, present potential targets for the development of antimicrobial agents. Since the lysine biosynthesis pathway is essential for bacteria but absent in humans, it has been a significant focus for antibiotic research.[3][4]

The lysine degradation pathway, including the enzymes that metabolize this compound, could also be a target. Inhibiting this pathway could disrupt the energy metabolism of anaerobic bacteria that rely on lysine fermentation, particularly in specific anaerobic environments in the body, such as the gut or in abscesses.

Potential Drug Targets in the Lysine Degradation Pathway:

  • 3-Keto-5-aminohexanoate cleavage enzyme: Inhibition of this enzyme would block the formation of this compound and disrupt the entire downstream pathway.

  • 3-Aminobutyryl-CoA ammonia-lyase: Blocking this enzyme would lead to the accumulation of this compound, which could have toxic effects on the bacterial cell.

The development of specific inhibitors for these enzymes would require high-throughput screening of compound libraries and structure-based drug design, guided by the crystal structures of the target enzymes.

Conclusion

This compound stands as a testament to the intricate and diverse metabolic strategies employed by microorganisms. From its discovery in the context of anaerobic fermentation to its potential as a target for novel therapeutics, the study of this molecule and its associated pathways continues to be a relevant and important area of biochemical research. This guide has provided a comprehensive overview of the current knowledge, highlighting the historical context, biochemical roles, and potential applications related to this compound, offering a valuable resource for researchers and professionals in the life sciences.

References

L-3-Aminobutanoyl-CoA Biosynthesis in Microbial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3-aminobutanoyl-CoA is a crucial intermediate in the microbial metabolism of lysine (B10760008), particularly within anaerobic bacteria such as Fusobacterium nucleatum and certain Clostridium species. Its biosynthesis is an integral part of a specialized fermentation pathway that allows these microorganisms to utilize lysine as a carbon and energy source. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the metabolic context, enzymatic reactions, and relevant experimental methodologies. A thorough understanding of this pathway is essential for researchers in microbiology, biochemistry, and drug development, as it may present novel targets for antimicrobial strategies and opportunities for metabolic engineering.

Metabolic Context: The Lysine Fermentation Pathway

In anaerobic environments, some bacteria have evolved unique metabolic pathways to ferment amino acids. The degradation of lysine in organisms like Fusobacterium nucleatum and Clostridium difficile proceeds through a complex series of reactions, ultimately yielding ATP. This compound is a key intermediate in this pathway. The overall pathway involves the conversion of L-lysine to crotonyl-CoA, which then enters central metabolism.

The lysine fermentation pathway can be broadly divided into several stages, starting with the conversion of lysine to 3,5-diaminohexanoate. This is followed by a series of reactions leading to the formation of 3-keto-5-aminohexanoate, which is then cleaved. A subsequent series of steps leads to the formation of this compound.[1][2][3]

Biosynthesis of this compound

While this compound is a known intermediate, the precise enzymatic step leading to its direct synthesis is not definitively established in currently available literature. However, based on the known reactions within the lysine degradation pathway and general microbial metabolism, two primary hypotheses for its formation can be proposed:

  • CoA Ligation of L-3-Aminobutanoic Acid: This pathway would involve the synthesis of L-3-aminobutanoic acid as a free metabolite, which is then activated to its CoA thioester by an ATP-dependent CoA ligase.

  • Modification of a Pre-existing Acyl-CoA: This pathway would involve the enzymatic modification of a structurally related acyl-CoA molecule, such as the reductive amination of crotonyl-CoA.

The lysine fermentation pathway in Fusobacterium nucleatum is known to involve the enzyme 3-aminobutyryl-CoA deaminase, which acts on this compound, suggesting its presence and therefore its synthesis within this pathway.[1]

Key Enzymes and Genes

The following table summarizes the key enzymes potentially involved in the biosynthesis and downstream metabolism of this compound, primarily within the context of the lysine fermentation pathway.

EnzymeEC NumberGene (Organism Example)Reaction
Hypothetical L-3-Aminobutanoic Acid:CoA Ligase EC 6.2.1.-Not yet identifiedL-3-aminobutanoic acid + ATP + CoA <=> this compound + AMP + PPi
Hypothetical Crotonyl-CoA Reductive Aminase Not yet assignedNot yet identifiedCrotonyl-CoA + NH3 + NAD(P)H <=> this compound + NAD(P)+
3-Aminobutyryl-CoA deaminase EC 4.3.1.14Fusobacterium nucleatumThis compound <=> Crotonyl-CoA + NH3

Quantitative Data

Quantitative analysis of acyl-CoA pools in microbial cells is critical for understanding metabolic fluxes and the regulation of pathways. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the state-of-the-art technique for these measurements. The following table presents a summary of typical quantitative data that could be obtained, though specific values for this compound are not widely reported and would be the subject of specific experimental investigation.

MetaboliteTypical Intracellular Concentration Range (µM) in BacteriaAnalytical MethodReference
Acetyl-CoA10 - 1000HPLC-MS/MS[4]
Malonyl-CoA1 - 100HPLC-MS/MS[4]
Crotonyl-CoA0.1 - 10HPLC-MS/MS[5]
This compound Not widely reported HPLC-MS/MS

Experimental Protocols

Assay for a Hypothetical L-3-Aminobutanoic Acid:CoA Ligase

This protocol is a general framework for detecting and characterizing a putative CoA ligase that activates L-3-aminobutanoic acid.

Principle: The formation of this compound from L-3-aminobutanoic acid, CoA, and ATP is monitored. The reaction can be coupled to a subsequent enzyme for which a spectrophotometric assay is available, or the product can be directly quantified by HPLC-MS/MS.

Reagents:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • ATP (10 mM)

  • MgCl2 (20 mM)

  • Coenzyme A (1 mM)

  • L-3-aminobutanoic acid (10 mM)

  • Cell-free extract or purified enzyme solution

  • (Optional) Coupling enzyme and substrate for spectrophotometric assay

  • Quenching solution (e.g., 10% perchloric acid)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and CoA.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the cell-free extract or purified enzyme and L-3-aminobutanoic acid.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a quenching solution.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant for the presence of this compound using HPLC-MS/MS.

Data Analysis:

  • Quantify the amount of this compound produced.

  • Determine kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping others saturated.[6][7][8][9][10]

Quantification of this compound by HPLC-MS/MS

Principle: Separation of acyl-CoAs by reverse-phase HPLC followed by sensitive and specific detection using tandem mass spectrometry.

Sample Preparation:

  • Quench microbial cultures rapidly to halt metabolic activity (e.g., by adding cold methanol).

  • Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).

  • Centrifuge to remove cell debris.

  • Dry the supernatant under vacuum and resuspend in a solvent compatible with the HPLC mobile phase.

HPLC-MS/MS Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to elute acyl-CoAs.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound.

Data Analysis:

  • Generate a standard curve using a synthesized or commercially available this compound standard.

  • Quantify the concentration of this compound in the samples based on the standard curve.

Visualizations

Lysine Fermentation Pathway

Lysine Fermentation Pathway Lysine L-Lysine Diaminohexanoate 3,5-Diaminohexanoate Lysine->Diaminohexanoate Lysine-2,3-aminomutase Ketoaminohexanoate 3-Keto-5-aminohexanoate Diaminohexanoate->Ketoaminohexanoate 3,5-Diaminohexanoate dehydrogenase Cleavage Cleavage Products Ketoaminohexanoate->Cleavage Cleavage Enzyme Aminobutanoyl_CoA This compound Cleavage->Aminobutanoyl_CoA Multiple Steps (Hypothesized) Crotonyl_CoA Crotonyl-CoA Aminobutanoyl_CoA->Crotonyl_CoA 3-Aminobutyryl-CoA deaminase Central_Metabolism Central Metabolism Crotonyl_CoA->Central_Metabolism

Caption: Overview of the Lysine Fermentation Pathway.

Hypothetical Biosynthesis of this compound

Hypothetical Biosynthesis of this compound cluster_0 Hypothesis 1: CoA Ligation cluster_1 Hypothesis 2: Reductive Amination Aminobutanoic_Acid L-3-Aminobutanoic Acid CoA_Ligase L-3-Aminobutanoic Acid:CoA Ligase Aminobutanoic_Acid->CoA_Ligase CoA CoA + ATP CoA->CoA_Ligase Aminobutanoyl_CoA1 This compound CoA_Ligase->Aminobutanoyl_CoA1 Crotonyl_CoA Crotonyl-CoA Reductive_Aminase Crotonyl-CoA Reductive Aminase Crotonyl_CoA->Reductive_Aminase NH3_NADPH NH3 + NAD(P)H NH3_NADPH->Reductive_Aminase Aminobutanoyl_CoA2 This compound Reductive_Aminase->Aminobutanoyl_CoA2

Caption: Hypothesized routes for this compound biosynthesis.

Experimental Workflow for Enzyme Activity Assay

Experimental Workflow Start Start: Prepare Reaction Mixture Preincubation Pre-incubate at Optimal Temperature Start->Preincubation Reaction_Initiation Initiate Reaction with Enzyme and Substrate Preincubation->Reaction_Initiation Incubation Incubate for a Defined Time Reaction_Initiation->Incubation Quenching Stop Reaction with Quenching Solution Incubation->Quenching Centrifugation Centrifuge to Remove Protein Quenching->Centrifugation Analysis Analyze Supernatant by HPLC-MS/MS Centrifugation->Analysis

Caption: Workflow for a CoA ligase activity assay.

Conclusion and Future Directions

The biosynthesis of this compound is an under-explored area of microbial metabolism with significant potential for new discoveries. While its role as an intermediate in the lysine fermentation pathway is recognized, the specific enzymes and genes responsible for its synthesis remain to be definitively identified. Future research should focus on:

  • Enzyme Discovery and Characterization: The identification and biochemical characterization of the enzyme(s) that catalyze the formation of this compound are paramount. This will likely involve a combination of bioinformatics to identify candidate genes, followed by heterologous expression and in vitro enzyme assays.

  • Metabolic Flux Analysis: Quantitative studies using stable isotope labeling will be crucial to trace the flow of carbon and nitrogen through the lysine degradation pathway and to determine the relative contributions of different potential biosynthetic routes to the this compound pool.

  • Regulatory Mechanisms: Investigating the regulation of the genes and enzymes involved in this pathway will provide insights into how microorganisms control the flux of metabolites in response to environmental cues.

Elucidating the complete biosynthetic pathway of this compound will not only fill a gap in our fundamental understanding of microbial metabolism but may also pave the way for the development of novel antimicrobial agents targeting this pathway and for the bioengineering of microorganisms for the production of valuable chemicals.

References

The Cellular Role of L-3-Aminobutanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-3-aminobutanoyl-Coenzyme A (L-3-aminobutanoyl-CoA) is a short-chain acyl-CoA molecule that has been identified as a key intermediate in a specialized metabolic pathway. While the broader roles of acyl-CoAs in cellular metabolism are well-established, the specific functions of this compound are less characterized. This technical guide provides a comprehensive overview of the current understanding of this compound's function in cellular processes, with a focus on its involvement in an alternative lysine (B10760008) fermentation pathway. This document includes available quantitative data, detailed experimental protocols, and visualizations of the relevant metabolic pathways to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development.

Core Function: An Intermediate in an Alternative Lysine Fermentation Pathway

The primary and currently documented role of this compound is as a crucial intermediate in an alternative pathway for lysine fermentation, particularly observed in certain anaerobic bacteria. In this pathway, L-lysine is catabolized to produce short-chain fatty acids, such as butyrate, which can serve as an energy source for the organism.

The key transformation involving this compound is its conversion to acetoacetyl-CoA. This reaction is catalyzed by a novel β-transaminase, which transfers the amino group from this compound to an α-keto acid acceptor, typically α-ketoglutarate.

The Alternative Lysine Fermentation Pathway

The pathway begins with the conversion of L-lysine to this compound through a series of enzymatic steps. Subsequently, the β-transaminase acts on this compound to form acetoacetyl-CoA, which can then enter central carbon metabolism.

Alternative Lysine Fermentation Pathway Lysine L-Lysine beta_Lysine β-Lysine Lysine->beta_Lysine Lysine-2,3-aminomutase Diaminohexanoate 3,5-Diaminohexanoate beta_Lysine->Diaminohexanoate β-Lysine-5,6-aminomutase Keto_aminohexanoate 3-Keto-5-aminohexanoate Diaminohexanoate->Keto_aminohexanoate 3,5-Diaminohexanoate dehydrogenase L_3_aminobutanoyl_CoA This compound Keto_aminohexanoate->L_3_aminobutanoyl_CoA 3-Keto-5-aminohexanoate cleavage enzyme Acetoacetyl_CoA Acetoacetyl-CoA L_3_aminobutanoyl_CoA->Acetoacetyl_CoA 3-Aminobutanoyl-CoA β-transaminase Butyryl_CoA Butyryl-CoA Acetoacetyl_CoA->Butyryl_CoA Multiple steps Butyrate Butyrate Butyryl_CoA->Butyrate Butyrate kinase

Figure 1: Alternative Lysine Fermentation Pathway

Quantitative Data

Quantitative data for this compound is sparse in the current scientific literature. The primary available data pertains to the kinetic parameters of the β-transaminase that utilizes it as a substrate.

Table 1: Kinetic Parameters of (3S)-3-Aminobutanoyl-CoA Transaminase

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)
(3S)-3-Aminobutanoyl-CoA25 ± 51.5 ± 0.16.0 x 104
α-Ketoglutarate1.2 ± 0.2 (mM)--

Data extracted from Perret et al. (2011). "A Novel Acyl-CoA Beta-Transaminase Characterized from a Metagenome".

Note: At present, there is no published data on the intracellular concentrations of this compound in any organism.

Experimental Protocols

Synthesis of this compound

Conceptual Enzymatic Synthesis Workflow:

Enzymatic Synthesis Workflow Substrates L-3-Aminobutanoic Acid Coenzyme A ATP Reaction Incubation with Acyl-CoA Synthetase Substrates->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Product This compound Purification->Product Enzyme Purification Workflow Cell_Lysate Bacterial Cell Lysate (Overexpressing Transaminase) Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Cell_Lysate->Affinity_Chrom Ion_Exchange Ion-Exchange Chromatography Affinity_Chrom->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Pure_Enzyme Purified 3-Aminobutanoyl-CoA β-Transaminase Size_Exclusion->Pure_Enzyme

An In-Depth Technical Guide to the Enzymatic Conversion of L-3-Aminobutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of L-3-aminobutanoyl-CoA, a key intermediate in lysine (B10760008) degradation pathways. The document details the enzymes responsible for its transformation, their kinetic properties, and the metabolic context in which these reactions occur. This guide is intended to serve as a valuable resource for researchers in metabolic engineering, drug discovery, and diagnostics.

Introduction to this compound Metabolism

This compound is a pivotal molecule in the fermentation and degradation of lysine, an essential amino acid. Its metabolic fate is primarily determined by two key enzymes that channel it into different catabolic routes. Understanding the function and regulation of these enzymes is crucial for comprehending the overall flux through the lysine degradation pathway and for developing strategies to modulate it for therapeutic or biotechnological purposes.

The two primary enzymatic conversions involving this compound are:

  • Deamination to crotonoyl-CoA, catalyzed by L-3-aminobutyryl-CoA ammonia-lyase .

  • Transamination to acetoacetyl-CoA, catalyzed by 3-aminobutyryl-CoA transaminase .

These reactions represent a branch point in lysine metabolism, leading to the formation of different downstream products.

L-3-Aminobutyryl-CoA Ammonia-Lyase (EC 4.3.1.14)

L-3-aminobutyryl-CoA ammonia-lyase, also known as L-3-aminobutyryl-CoA deaminase, catalyzes the elimination of ammonia (B1221849) from this compound, yielding crotonoyl-CoA.[1][2] This reaction is a key step in the classical lysine fermentation pathway observed in organisms like Clostridium species.[1]

Reaction:

This compound ⇌ Crotonoyl-CoA + NH₃

Quantitative Data

Currently, specific kinetic parameters such as Km and Vmax for L-3-aminobutyryl-CoA ammonia-lyase are not extensively documented in publicly available literature. However, studies on the related enzyme, beta-alanyl-CoA:ammonia lyase from Clostridium propionicum, provide some insight into the potential kinetics. For the reverse reaction, a Km of 210 +/- 30 microM was determined for beta-alanyl-CoA.[3] Further research is required to elucidate the precise kinetic properties of the this compound specific enzyme.

Experimental Protocols

Purification of L-3-aminobutyryl-CoA Ammonia-Lyase (from Clostridium sp.)

A detailed protocol for the purification of L-3-aminobutyryl-CoA deaminase from a lysine-fermenting Clostridium has been described.[1] The general workflow involves the following steps:

  • Cell Lysis: Disruption of bacterial cells to release intracellular contents.

  • Fractionation: Initial separation of proteins using methods like ammonium (B1175870) sulfate (B86663) precipitation.

  • Chromatography: Sequential column chromatography steps, which may include ion-exchange, hydrophobic interaction, and size-exclusion chromatography, to isolate the enzyme based on its physicochemical properties.

Enzymatic Assay for L-3-aminobutyryl-CoA Ammonia-Lyase Activity

The activity of L-3-aminobutyryl-CoA ammonia-lyase can be determined by monitoring the formation of crotonoyl-CoA. A common method involves:

  • Reaction Mixture: Prepare a reaction buffer containing the purified enzyme and this compound.

  • Incubation: Incubate the mixture at the optimal temperature and pH for the enzyme.

  • Detection: Monitor the increase in absorbance at a specific wavelength corresponding to the formation of the double bond in crotonoyl-CoA.

3-Aminobutyryl-CoA Transaminase

In an alternative lysine fermentation pathway, 3-aminobutyryl-CoA transaminase catalyzes the transfer of the amino group from 3-aminobutyryl-CoA to an α-keto acid, typically α-ketoglutarate, to form acetoacetyl-CoA and an amino acid, such as glutamate.[4][5] This enzyme has been characterized from a metagenome, highlighting the diversity of microbial metabolic pathways.[4]

Reaction:

This compound + α-ketoglutarate ⇌ Acetoacetyl-CoA + L-glutamate

Quantitative Data

Kinetic parameters for a novel 3-aminobutyryl-CoA transaminase (Kat) have been determined.[4] The data is summarized in the table below.

SubstrateKm (µM)Vmax (µmol/min/mg)
3-aminobutyryl-CoA25Not explicitly stated
α-ketoglutarateNot explicitly statedNot explicitly stated
PyruvateNot explicitly statedSlower reaction than α-KG

Table 1: Kinetic parameters of 3-aminobutyryl-CoA transamination. Values are from a study where the α-ketoglutarate concentration was 50 mM and the 3-aminobutyryl-CoA concentration was 25 µM for determining the respective parameters.[4]

Experimental Protocols

Cloning, Expression, and Purification of 3-Aminobutyryl-CoA Transaminase

A protocol for the heterologous expression and purification of a 3-aminobutyryl-CoA transaminase from a metagenomic library has been described.[4] The general workflow is as follows:

  • Gene Cloning: A gene identified from a metagenome was cloned into an expression vector.[4]

  • Heterologous Expression: The expression vector was transformed into a suitable host, such as E. coli, for protein production.

  • Protein Purification: The expressed protein was purified using affinity chromatography, taking advantage of a tag fused to the protein.

Enzymatic Assay for 3-Aminobutyryl-CoA Transaminase Activity

The activity of 3-aminobutyryl-CoA transaminase can be assayed by monitoring the formation of acetoacetyl-CoA.[4]

  • Reaction Mixture: The assay is performed in a buffer containing MgCl₂, varying concentrations of 3-aminobutyryl-CoA, and an amino group acceptor (e.g., α-ketoglutarate or pyruvate).[4]

  • Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The formation of acetoacetyl-CoA is monitored spectrophotometrically by the increase in absorbance at 310 nm.[4]

  • Kinetic Analysis: Kinetic parameters are determined by varying the concentration of one substrate while keeping the other constant and fitting the initial rates to the Michaelis-Menten equation.[4]

Metabolic Pathways and Regulation

The enzymatic conversion of this compound is a critical juncture in the broader context of lysine degradation. The choice between the deamination and transamination pathways can be influenced by the metabolic state of the organism and the availability of substrates.

Lysine Fermentation Pathways

Two main pathways for lysine fermentation have been identified, with the fate of this compound being a key difference.

Lysine_Fermentation cluster_0 Classical Pathway cluster_1 Alternative Pathway Lysine Lysine beta_Lysine β-Lysine Lysine->beta_Lysine Lysine-2,3-aminomutase L_erythro_3_5_diaminohexanoate L-erythro-3,5-diaminohexanoate beta_Lysine->L_erythro_3_5_diaminohexanoate β-Lysine-5,6-aminomutase Keto_5_aminohexanoate 3-keto-5-aminohexanoate L_erythro_3_5_diaminohexanoate->Keto_5_aminohexanoate 3,5-diaminohexanoate dehydrogenase L_3_aminobutanoyl_CoA This compound Keto_5_aminohexanoate->L_3_aminobutanoyl_CoA 3-keto-5-aminohexanoate cleavage enzyme Crotonoyl_CoA Crotonoyl-CoA L_3_aminobutanoyl_CoA->Crotonoyl_CoA L-3-aminobutyryl-CoA ammonia-lyase Acetoacetyl_CoA_transaminase Acetoacetyl-CoA L_3_aminobutanoyl_CoA->Acetoacetyl_CoA_transaminase 3-aminobutyryl-CoA transaminase Acetoacetyl_CoA_lyase Acetoacetyl-CoA

Figure 1. Diverging pathways of this compound metabolism.
Regulatory Mechanisms

The expression and activity of the enzymes involved in this compound conversion are likely subject to regulation at both the genetic and metabolic levels. While specific signaling pathways controlling these enzymes have not been fully elucidated, the overall lysine degradation pathway is known to be regulated by factors such as substrate availability and the overall energy state of the cell. Further research is needed to uncover the specific transcriptional and allosteric control mechanisms governing the flux through these competing pathways.

Conclusion

The enzymatic conversion of this compound represents a critical control point in lysine metabolism. The two primary enzymes, L-3-aminobutyryl-CoA ammonia-lyase and 3-aminobutyryl-CoA transaminase, direct the flow of carbon from lysine into distinct catabolic routes. While significant progress has been made in identifying and characterizing these enzymes, further research is necessary to fully understand their kinetic properties, regulatory mechanisms, and physiological significance. This knowledge will be instrumental for applications in metabolic engineering and the development of novel therapeutic strategies targeting metabolic disorders.

References

The Enigmatic Presence of L-3-Aminobutanoyl-CoA: A Deep Dive into its Natural Occurrence and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of L-3-aminobutanoyl-CoA, a molecule positioned at the crossroads of amino acid metabolism in select microorganisms. While its role in bacterial lysine (B10760008) fermentation is increasingly understood, its broader natural occurrence, particularly in eukaryotic organisms, remains a subject of ongoing investigation. This document is intended for researchers, scientists, and professionals in drug development seeking in-depth knowledge of this intriguing coenzyme A derivative.

Natural Occurrence and Metabolic Context

This compound, also known as L-3-aminobutyryl-CoA, has been identified as a key intermediate in the anaerobic degradation of L-lysine, a pathway known as lysine fermentation. This metabolic route is primarily observed in certain species of anaerobic bacteria, most notably within the genera Clostridium and Fusobacterium. In these organisms, L-lysine serves as a carbon and energy source under anaerobic conditions.

The formation of this compound in this pathway is a critical step that links the initial breakdown products of lysine to central metabolism. It is synthesized from 3-keto-5-aminohexanoate and acetyl-CoA through the action of the enzyme 3-keto-5-aminohexanoate cleavage enzyme. Subsequently, this compound is further metabolized to either crotonyl-CoA by 3-aminobutyryl-CoA deaminase or to acetoacetyl-CoA by 3-aminobutyryl-CoA aminotransferase. These products can then enter mainstream energy-yielding pathways.

Despite a thorough review of the current literature, there is a conspicuous absence of evidence for the natural occurrence of this compound in eukaryotic organisms, including fungi, plants, and animals. While the constituent parts of the molecule (L-3-aminobutanoic acid and coenzyme A) are found in eukaryotes, their condensation to form this compound has not been documented. This suggests that its metabolic role may be highly specialized to the unique anaerobic environments inhabited by the aforementioned bacteria.

Quantitative Data

To date, there is a significant gap in the scientific literature regarding the quantitative measurement of this compound in any organism. While general profiling of short-chain acyl-CoAs in various prokaryotic and eukaryotic systems has been performed, specific quantification of this compound has not been reported. The transient nature of metabolic intermediates and the technical challenges associated with their measurement likely contribute to this lack of data. The table below is presented as a template for future research, as no quantitative values are currently available.

Organism/TissueConditionConcentration (nmol/g wet weight or similar unit)Reference
Data Not Available

Signaling Pathways and Metabolic Network

The primary known metabolic pathway involving this compound is the bacterial lysine fermentation pathway. The following diagram illustrates the key enzymatic steps leading to and from this intermediate.

Lysine_Fermentation_Pathway cluster_lysine_input Lysine Degradation Start cluster_central_metabolism Central Role of this compound cluster_downstream_fates Further Metabolism L-Lysine L-Lysine Intermediate_1 ...multiple steps... L-Lysine->Intermediate_1 3-Keto-5-aminohexanoate 3-Keto-5-aminohexanoate Intermediate_1->3-Keto-5-aminohexanoate This compound This compound 3-Keto-5-aminohexanoate->this compound 3-keto-5-aminohexanoate cleavage enzyme Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA 3-aminobutyryl-CoA deaminase Acetoacetyl-CoA Acetoacetyl-CoA This compound->Acetoacetyl-CoA 3-aminobutyryl-CoA aminotransferase Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound

Bacterial Lysine Fermentation Pathway

Experimental Protocols

While specific, validated protocols for the detection and quantification of this compound are not available in the published literature, established methods for the analysis of short-chain acyl-CoAs can be adapted for this purpose. The method of choice for such an analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

General Workflow for Acyl-CoA Quantification by LC-MS/MS

The following represents a generalized workflow that would serve as a starting point for developing a specific method for this compound.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Bacterial Pellet) Extraction Metabolite Extraction (e.g., Cold Acetonitrile (B52724)/Methanol/Water) Sample_Collection->Extraction Centrifugation Centrifugation to Remove Precipitate Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Reversed-Phase or HILIC LC Separation Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Generalized workflow for acyl-CoA analysis.
Key Methodological Considerations

  • Extraction: A crucial step is the rapid quenching of metabolic activity and extraction of metabolites. This is typically achieved using cold organic solvents such as acetonitrile or methanol, often in combination with water. The extraction efficiency for this compound would need to be empirically determined.

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of acyl-CoAs. The choice of column chemistry and mobile phase composition would need to be optimized to achieve good chromatographic resolution of this compound from other isomeric and isobaric species. Hydrophilic Interaction Liquid Chromatography (HILIC) could also be explored as an alternative separation technique.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode would provide the necessary selectivity and sensitivity for quantification. This requires the determination of the precursor ion mass of this compound and the identification of specific product ions upon fragmentation. A stable isotope-labeled internal standard of this compound would be ideal for accurate quantification but is not commercially available. In its absence, a structurally similar acyl-CoA could be used as an internal standard, though this would provide less accurate quantification.

Future Directions

The study of this compound presents several exciting avenues for future research. A primary focus should be on developing and validating a sensitive and specific analytical method for its quantification. This would enable the first-ever measurements of its intracellular concentrations in lysine-fermenting bacteria and allow for a more thorough investigation of its metabolic flux.

Furthermore, targeted metabolomic studies in a wider range of microorganisms, including those from diverse anaerobic environments, could reveal a broader prevalence of this molecule than is currently appreciated. Finally, while its presence in eukaryotes remains unconfirmed, advanced analytical techniques could be employed to screen for trace amounts in eukaryotic cells and tissues, which might hint at novel, as-yet-undiscovered metabolic pathways. Unraveling the complete story of this compound holds the potential to deepen our understanding of microbial metabolism and may reveal new targets for antimicrobial drug development.

L-3-Aminobutanoyl-CoA: A Potential Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate web of metabolic pathways, the identification of specific and sensitive biomarkers is paramount for understanding disease pathogenesis, monitoring disease progression, and evaluating therapeutic efficacy. L-3-aminobutanoyl-CoA, an intermediate in the catabolism of the essential amino acid lysine (B10760008), is emerging as a molecule of interest in metabolic research. Its strategic position within a critical metabolic pathway suggests its potential as a biomarker for inborn errors of metabolism and other metabolic dysregulations. This technical guide provides a comprehensive overview of this compound, its metabolic context, and the methodologies available for its study, laying the groundwork for its validation as a clinical biomarker.

This compound is a coenzyme A derivative formed during the breakdown of L-lysine.[1] While not as extensively studied as other acyl-CoA species, its role in amino acid metabolism makes it a candidate for investigating metabolic disorders.[2][3] The accumulation or depletion of such intermediates can provide a window into enzymatic deficiencies or metabolic bottlenecks.[4]

Metabolic Pathway of this compound

L-lysine degradation occurs primarily in the mitochondria of hepatocytes.[5] The pathway involves a series of enzymatic reactions that ultimately convert lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production.[5] this compound is a key intermediate in this pathway.

The generally accepted pathway for lysine degradation involves the formation of glutaryl-CoA, which is then converted to crotonoyl-CoA.[5] An alternative pathway involves the enzyme 3-aminobutyryl-CoA aminotransferase, which can convert 3-aminobutyryl-CoA to acetoacetyl-CoA.[6]

dot

Lysine_Degradation_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_Aminoadipic_Semialdehyde α-Aminoadipic semialdehyde Saccharopine->Alpha_Aminoadipic_Semialdehyde Alpha_Aminoadipic_acid α-Aminoadipic acid Alpha_Aminoadipic_Semialdehyde->Alpha_Aminoadipic_acid Alpha_Ketoadipic_acid α-Ketoadipic acid Alpha_Aminoadipic_acid->Alpha_Ketoadipic_acid Glutaryl_CoA Glutaryl-CoA Alpha_Ketoadipic_acid->Glutaryl_CoA Crotonoyl_CoA Crotonoyl-CoA Glutaryl_CoA->Crotonoyl_CoA L_3_hydroxybutyryl_CoA L-3-Hydroxybutyryl-CoA Crotonoyl_CoA->L_3_hydroxybutyryl_CoA L_3_aminobutanoyl_CoA This compound Crotonoyl_CoA->L_3_aminobutanoyl_CoA Alternative Pathway Acetoacetyl_CoA Acetoacetyl-CoA L_3_hydroxybutyryl_CoA->Acetoacetyl_CoA Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA L_3_aminobutanoyl_CoA->Acetoacetyl_CoA

Caption: Simplified Lysine Degradation Pathway.

Potential as a Biomarker

While this compound has not yet been established as a routine clinical biomarker, its theoretical value is significant. Inborn errors of lysine metabolism, such as glutaric aciduria type I, are characterized by the accumulation of upstream metabolites like glutaric acid and 3-hydroxyglutaric acid due to a deficiency in glutaryl-CoA dehydrogenase.[3] It is plausible that defects in enzymes downstream of glutaryl-CoA could lead to alterations in this compound levels.

Furthermore, the gut microbiome has been shown to play a role in lysine degradation.[7] Dysbiosis or alterations in gut microbial metabolism could potentially influence the levels of lysine catabolites, including this compound, making it a candidate for investigating gut-health-related metabolic changes.

Table 1: Potential Clinical Significance of this compound

ConditionPotential Change in this compoundRationale
Inborn Errors of Lysine Metabolism Elevated or DepletedDependent on the specific enzymatic block in the lysine degradation pathway.
Metabolic Syndrome AlteredDysregulation of amino acid and fatty acid metabolism is a hallmark of metabolic syndrome.
Gut Dysbiosis AlteredGut microbial activity can contribute to the pool of lysine degradation products.[7]

Experimental Protocols for Quantification

The quantification of acyl-CoA species, including this compound, in biological samples is challenging due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification.

Sample Preparation

Proper sample preparation is critical to prevent the degradation of acyl-CoAs and to remove interfering substances.

  • Tissue Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For extraction, the frozen tissue is homogenized in a cold solution, typically containing an acid to precipitate proteins and inhibit enzymatic activity.

  • Cell Extraction: Cell pellets are washed with cold phosphate-buffered saline (PBS) and then extracted with a cold organic solvent mixture or an acidic solution.

  • Solid-Phase Extraction (SPE): SPE is often employed to enrich acyl-CoAs and remove salts and other polar molecules that can interfere with LC-MS/MS analysis.

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Sample_Preparation_Workflow cluster_0 Sample Collection & Stabilization cluster_1 Extraction cluster_2 Purification Biological_Sample Biological Sample (Tissue or Cells) Snap_Freezing Snap Freezing (Liquid Nitrogen) Biological_Sample->Snap_Freezing Storage Storage at -80°C Snap_Freezing->Storage Homogenization Homogenization in Cold Acidic Solution Storage->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) Supernatant_Collection->SPE Elution Elution of Acyl-CoAs SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution Analysis Analysis Reconstitution->Analysis To LC-MS/MS

Caption: General workflow for acyl-CoA extraction.
LC-MS/MS Analysis

A robust and sensitive LC-MS/MS method is essential for the accurate quantification of this compound.

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of acyl-CoAs. A C18 column is a typical choice, with a gradient elution using a mobile phase containing an ion-pairing agent or an acid to improve peak shape and retention.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the highest selectivity and sensitivity. The transitions from the precursor ion (the molecular weight of this compound) to specific product ions are monitored.

Table 2: Generic LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterTypical Setting
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
Mobile Phase B Acetonitrile or methanol (B129727) with 0.1% formic acid
Gradient Optimized for separation of short-chain acyl-CoAs
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Specific to this compound (precursor ion > product ions)

Data Presentation and Interpretation

Quantitative data for this compound should be presented in a clear and structured manner to allow for easy comparison across different experimental groups.

Table 3: Hypothetical Quantitative Data for this compound

GroupNThis compound (pmol/mg protein)p-value
Control 101.5 ± 0.3-
Disease Model A 103.2 ± 0.6<0.01
Disease Model B 100.8 ± 0.2<0.05
Treatment Group 101.8 ± 0.4>0.05 (vs. Control)

Data are presented as mean ± standard deviation. Statistical significance was determined by an appropriate statistical test.

Conclusion and Future Directions

This compound holds promise as a potential biomarker in the study of metabolic diseases, particularly those involving lysine metabolism. While direct evidence linking its levels to specific diseases is still emerging, its position in a key metabolic pathway warrants further investigation. The development and validation of sensitive and specific analytical methods, such as the LC-MS/MS protocol outlined in this guide, are crucial next steps. Future research should focus on quantifying this compound levels in well-defined patient cohorts and animal models of metabolic disease to establish its clinical utility as a diagnostic or prognostic biomarker. Such studies will be instrumental in translating our understanding of fundamental metabolic pathways into tangible clinical applications for the benefit of patients.

References

L-3-Aminobutanoyl-CoA in the Human Gut Microbiome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human gut microbiome plays a pivotal role in host health and disease, largely through the production of a diverse array of metabolites. Among these, short-chain fatty acids (SCFAs) have garnered significant attention for their beneficial effects on host physiology. Butyrate (B1204436), in particular, is a key energy source for colonocytes and has been implicated in maintaining gut barrier integrity and modulating immune responses. While the primary route for butyrate production in the gut is through the fermentation of dietary fibers via the acetyl-CoA pathway, alternative pathways utilizing amino acids contribute to the overall butyrate pool. This technical guide provides an in-depth exploration of L-3-aminobutanoyl-CoA, a key intermediate in the lysine (B10760008) fermentation pathway for butyrate synthesis within the human gut microbiome.

The Lysine Fermentation Pathway for Butyrate Production

The fermentation of L-lysine to butyrate is a secondary, yet significant, metabolic pathway in the human gut. Metagenomic studies of healthy individuals have revealed that the lysine pathway accounts for a mean of 11.2% of all butyrate synthesis pathways[1][2][3][4]. This pathway is particularly associated with bacteria from the phylum Bacteroidetes[1][2].

The pathway initiates with the conversion of L-lysine and proceeds through a series of enzymatic reactions to ultimately yield butyrate, acetate, and ammonia. This compound is a critical intermediate in this pathway, formed from 3-keto-5-aminohexanoate and subsequently converted to crotonyl-CoA.

Key Enzymes and Genes in the Lysine Fermentation Pathway

The lysine fermentation pathway involves a series of specific enzymes encoded by a distinct set of genes. The key steps involving this compound are catalyzed by 3-keto-5-aminohexanoate cleavage enzyme (Kce) and 3-aminobutyryl-CoA ammonia-lyase (Kal). The identification of the kdd, kce, and kal genes has been crucial in fully elucidating this pathway[5].

EnzymeGeneReaction
L-lysine-2,3-aminomutasekamAL-lysine ⇌ 3,6-diaminohexanoate
3,6-diaminohexanoate dehydrogenasekamDE3,6-diaminohexanoate + NAD(P)+ ⇌ 3-amino-6-oxohexanoate + NAD(P)H + H+
3-keto-5-aminohexanoate cleavage enzymekceAcetoacetyl-CoA + L-erythro-3,5-diaminohexanoate ⇌ Acetate + 3-keto-5-aminohexanoate
3-aminobutyryl-CoA ammonia-lyase kal This compound ⇌ Crotonyl-CoA + NH₃
Butyryl-CoA dehydrogenasebcdButanoyl-CoA + FAD ⇌ Crotonyl-CoA + FADH₂
Butyryl-CoA:acetate CoA-transferasebutButanoyl-CoA + Acetate ⇌ Butyrate + Acetyl-CoA
Butyrate kinasebukButanoyl-phosphate + ADP ⇌ Butyrate + ATP

Signaling Pathway Diagram

Lysine_Fermentation_Pathway cluster_main Lysine Fermentation to Butyrate Lysine L-Lysine Diaminohexanoate L-erythro-3,5-Diaminohexanoate Lysine->Diaminohexanoate kamA, kamDE Ketoaminohexanoate 3-Keto-5-aminohexanoate Diaminohexanoate->Ketoaminohexanoate kdd Aminobutanoyl_CoA This compound Ketoaminohexanoate->Aminobutanoyl_CoA kce Crotonyl_CoA Crotonyl-CoA Aminobutanoyl_CoA->Crotonyl_CoA kal Ammonia Ammonia Aminobutanoyl_CoA->Ammonia kal Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA bcd Butyrate Butyrate Butyryl_CoA->Butyrate Acetyl_CoA Acetyl-CoA Butyryl_CoA->Acetyl_CoA but Acetate_in Acetate Acetate_in->Acetyl_CoA

Figure 1: The lysine fermentation pathway leading to butyrate production.

Quantitative Data

Quantitative analysis of metagenomic data provides insights into the prevalence of the lysine fermentation pathway in the human gut.

Data PointValueSource
Prevalence of Lysine Pathway for Butyrate SynthesisMean: 11.2% of all butyrate synthesis pathwaysVital et al., 2014[1][2][3][4]
Range of Lysine Pathway Prevalence3.2% to 39.4% across individualsVital et al., 2014[1][3]
Dominant Bacterial GeneraOdoribacter, AlistipesVital et al., 2014[1]
Other Associated GeneraFusobacteriumBarker et al., 1982[6]; Vital et al., 2014[1]

Direct quantification of this compound in fecal samples is challenging due to its nature as a transient metabolic intermediate. As such, its concentration is expected to be in the low nanomolar range under normal physiological conditions[7]. Metabolomic studies have detected related aminobutyric acids in feces, but often without absolute quantification[7].

Experimental Protocols

Quantification of this compound and other Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of short-chain acyl-CoA esters from microbial cultures or fecal samples, adapted from existing methods.

1. Sample Preparation and Extraction:

  • Cell Pellets: Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).

  • Fecal Samples: Homogenize a known weight of fecal material in an appropriate buffer.

  • Extraction: Resuspend cell pellets or homogenized fecal samples in a cold extraction solvent. A common choice is a mixture of acetonitrile, methanol (B129727), and water (e.g., 40:40:20 v/v/v) or a buffered solution containing a strong acid to precipitate proteins and inactivate enzymes.

  • Internal Standards: Spike the sample with a known amount of a suitable internal standard (e.g., a ¹³C-labeled acyl-CoA) prior to extraction to correct for extraction efficiency and matrix effects.

  • Lysis: Disrupt cells using methods such as bead beating or sonication on ice.

  • Centrifugation: Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g for 15 min at 4°C) to pellet cell debris and precipitated proteins.

  • Solid-Phase Extraction (SPE): The supernatant can be further purified using a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances. Elute the acyl-CoAs with a solvent of appropriate polarity (e.g., methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system (e.g., 5% methanol in water).

2. LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using a reverse-phase C18 column with a gradient elution.

  • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each acyl-CoA of interest. For this compound, the precursor ion would be [M+H]⁺, and characteristic fragment ions would be determined through infusion experiments or predicted based on its structure. A common neutral loss for CoA esters is 507 Da.

  • Quantification: Generate a standard curve using authentic standards of this compound and other target acyl-CoAs to determine their concentrations in the samples.

LC_MS_Workflow cluster_workflow LC-MS/MS Workflow for Acyl-CoA Quantification Sample Microbial Culture or Fecal Sample Extraction Extraction with cold solvent (+ Internal Standard) Sample->Extraction Lysis Cell Lysis (Bead beating/Sonication) Extraction->Lysis Centrifugation Centrifugation Lysis->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Drying Drying and Reconstitution SPE->Drying LC_MS LC-MS/MS Analysis (MRM) Drying->LC_MS Quantification Quantification LC_MS->Quantification

Figure 2: Workflow for the quantification of acyl-CoAs.

Enzyme Activity Assay for 3-Aminobutyryl-CoA Ammonia-Lyase (Kal)

This protocol is adapted from assays for other ammonia-lyases, such as phenylalanine ammonia-lyase (PAL), and would require optimization for the specific kal enzyme.

Principle: The activity of 3-aminobutyryl-CoA ammonia-lyase is determined by monitoring the formation of the product, crotonyl-CoA, which has a characteristic absorbance maximum at approximately 263 nm.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

  • Substrate: this compound (synthesized enzymatically or chemically). A stock solution of 10 mM in water.

  • Enzyme Source: Cell-free extract from a bacterial strain known to possess the lysine fermentation pathway (e.g., Odoribacter splanchnicus, Alistipes putredinis, or a recombinant E. coli expressing the kal gene).

2. Assay Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Assay Buffer

    • Enzyme extract (the amount will need to be optimized to ensure a linear reaction rate).

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the increase in absorbance at 263 nm over time using a spectrophotometer.

  • A control reaction without the substrate should be run in parallel to account for any background absorbance changes.

3. Calculation of Enzyme Activity:

  • Determine the initial rate of the reaction (ΔA₂₆₃/min) from the linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where:

    • A is the absorbance.

    • ε is the molar extinction coefficient of crotonyl-CoA at 263 nm (approximately 6.7 x 10³ M⁻¹cm⁻¹).

    • b is the path length of the cuvette (typically 1 cm).

    • c is the concentration of the product.

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Enzyme_Assay_Workflow cluster_assay 3-Aminobutyryl-CoA Ammonia-Lyase Assay Workflow Prepare_Reagents Prepare Assay Buffer and Substrate Reaction_Setup Set up Reaction Mixture in Cuvette Prepare_Reagents->Reaction_Setup Prepare_Enzyme Prepare Cell-Free Extract Prepare_Enzyme->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Start_Reaction Initiate Reaction with Substrate Pre_incubation->Start_Reaction Monitor_Absorbance Monitor Absorbance at 263 nm Start_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Figure 3: Workflow for the 3-aminobutyryl-CoA ammonia-lyase enzyme assay.

Conclusion and Future Directions

This compound is a key intermediate in the lysine fermentation pathway, a notable contributor to butyrate production in the human gut microbiome. While the genetic basis of this pathway is now well-understood, further research is needed to accurately quantify the flux through this pathway under different dietary conditions and in various disease states. The development of robust and sensitive analytical methods for the direct quantification of this compound in complex biological matrices will be crucial for these future investigations. Furthermore, the characterization of the kinetic properties of 3-aminobutyryl-CoA ammonia-lyase from key gut commensals will provide valuable data for metabolic modeling and may open avenues for targeted therapeutic interventions to modulate gut butyrate levels. This technical guide provides a foundation for researchers to delve deeper into the role of this important metabolic pathway in the intricate interplay between the gut microbiome and host health.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of L-3-Aminobutanoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3-Aminobutanoyl-CoA is a crucial intermediate in various metabolic pathways, including the degradation of lysine (B10760008). Its availability in a pure and well-characterized form is essential for in vitro assays aimed at studying enzyme kinetics, screening for inhibitors, and elucidating metabolic fluxes. These application notes provide detailed protocols for both enzymatic and chemical synthesis of this compound, enabling researchers to obtain this vital substrate for their studies. The protocols are designed to be accessible to researchers with a basic understanding of biochemical and organic synthesis techniques.

Data Presentation: Comparison of Synthesis Methods

ParameterEnzymatic SynthesisChemical Synthesis (Mixed Anhydride)
Principle Acyl-CoA Ligase/Transferase CatalysisActivation of Carboxyl Group and Thioester Formation
Starting Materials L-3-Aminobutanoic Acid, Coenzyme A, ATPN-Boc-L-3-Aminobutanoic Acid, Isobutyl Chloroformate, Coenzyme A
Key Reagents Recombinant Acyl-CoA LigaseN-Methylmorpholine, Trifluoroacetic Acid
Typical Conversion Up to 95%[1]High
Isolated Yield Up to 80%[1]75-80% (for similar acyl-CoAs)[2][3]
Purity HighHigh, requires careful purification
Stereospecificity High (Enzyme-dependent)Preserved from starting material
Advantages Mild reaction conditions, high specificityNo need for enzyme production, scalable
Disadvantages Requires protein expression and purificationRequires protection/deprotection steps, use of organic solvents

Experimental Protocols

Method 1: Enzymatic Synthesis of this compound

This protocol utilizes a recombinant acyl-CoA ligase to catalyze the formation of this compound from L-3-aminobutanoic acid and Coenzyme A. The choice of a suitable acyl-CoA ligase is critical, and enzymes with broad substrate specificity, such as a promiscuous acyl-CoA synthetase, are good candidates.

Materials:

  • L-3-Aminobutanoic acid

  • Coenzyme A (Li salt)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Recombinant Acyl-CoA Ligase (e.g., from Penicillium chrysogenum or an engineered variant)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Perchloric acid

  • Potassium carbonate (K₂CO₃)

  • HPLC system with a C18 column

  • Ammonium (B1175870) acetate (B1210297) buffer

Protocol:

  • Enzyme Preparation: Express and purify the recombinant acyl-CoA ligase with a suitable expression system (e.g., E. coli). The purified enzyme should be stored in a suitable buffer containing a cryoprotectant at -80°C.

  • Reaction Mixture Assembly: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 2 mM L-3-aminobutanoic acid

    • 1 mM DTT

    • 0.1 mg/mL BSA

    • Purified acyl-CoA ligase (empirically determined optimal concentration)

    • Nuclease-free water to a final volume of 1 mL

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC.

  • Reaction Quenching: Stop the reaction by adding 100 µL of 1 M perchloric acid.

  • Neutralization and Precipitation: Neutralize the mixture by adding 1 M K₂CO₃ until the pH is around 7.0. The precipitated potassium perchlorate (B79767) can be removed by centrifugation.

  • Purification by HPLC:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the sample onto a C18 HPLC column.

    • Elute with a linear gradient of acetonitrile (B52724) in ammonium acetate buffer (e.g., 50 mM, pH 5.0).

    • Monitor the elution profile at 260 nm.

    • Collect the fractions corresponding to the this compound peak.

  • Lyophilization and Storage: Pool the pure fractions and lyophilize to obtain this compound as a white powder. Store at -80°C.

Characterization:

  • Confirm the identity and purity of the product by LC-MS/MS. The expected fragmentation pattern includes a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.

  • Determine the concentration using the absorbance at 260 nm (ε = 16.4 mM⁻¹cm⁻¹ for the adenine (B156593) ring of CoA).

Method 2: Chemical Synthesis of this compound (Mixed Anhydride (B1165640) Method)

This method involves the activation of the carboxyl group of N-protected L-3-aminobutanoic acid using isobutyl chloroformate to form a mixed anhydride, which then reacts with the thiol group of Coenzyme A.

Materials:

  • N-Boc-L-3-aminobutanoic acid

  • Isobutyl chloroformate

  • N-Methylmorpholine (NMM)

  • Coenzyme A (Li salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • HPLC system with a C18 column

  • Triethylammonium (B8662869) acetate buffer

Protocol:

  • Protection of the Amino Group: The starting material, L-3-aminobutanoic acid, must have its amino group protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. N-Boc-L-3-aminobutanoic acid can be synthesized using standard procedures or purchased commercially.

  • Mixed Anhydride Formation:

    • Dissolve N-Boc-L-3-aminobutanoic acid (1.2 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution to -15°C in an ice-salt bath.

    • Add N-methylmorpholine (1.2 mmol) dropwise.

    • Slowly add isobutyl chloroformate (1.2 mmol) and stir the reaction mixture at -15°C for 30 minutes.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1 mmol) in a mixture of THF and water (e.g., 1:1, 10 mL).

    • Slowly add the Coenzyme A solution to the mixed anhydride solution at -15°C.

    • Allow the reaction to proceed for 2-4 hours, gradually warming to room temperature.

  • Deprotection of the Amino Group:

    • Remove the THF by rotary evaporation.

    • Dissolve the residue in a mixture of DCM and TFA (e.g., 1:1, 10 mL).

    • Stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Evaporate the solvent under reduced pressure.

  • Purification by HPLC:

    • Dissolve the crude product in a minimal amount of water.

    • Purify the this compound by preparative HPLC on a C18 column using a gradient of acetonitrile in triethylammonium acetate buffer.

    • Monitor the elution at 260 nm.

  • Lyophilization and Storage: Collect and pool the fractions containing the pure product, lyophilize, and store at -80°C.

Characterization:

  • Confirm the product's identity and purity using LC-MS/MS and ¹H NMR spectroscopy.

  • Quantify the product by UV absorbance at 260 nm.

Mandatory Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis L3A L-3-Aminobutanoic Acid Reaction Enzymatic Reaction (37°C, 1-2h) L3A->Reaction CoA Coenzyme A CoA->Reaction ATP ATP ATP->Reaction Enzyme_Prep Recombinant Acyl-CoA Ligase (Purified) Enzyme_Prep->Reaction Quench Quenching (Perchloric Acid) Reaction->Quench Neutralize Neutralization (K2CO3) Quench->Neutralize HPLC HPLC Purification (C18 Column) Neutralize->HPLC Lyophilize Lyophilization HPLC->Lyophilize Final_Product Pure this compound Lyophilize->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Boc_L3A N-Boc-L-3-Aminobutanoic Acid Mixed_Anhydride Mixed Anhydride Formation (-15°C) Boc_L3A->Mixed_Anhydride Isobutyl Isobutyl Chloroformate Isobutyl->Mixed_Anhydride CoA_chem Coenzyme A Thioesterification Thioesterification CoA_chem->Thioesterification Mixed_Anhydride->Thioesterification Deprotection Boc Deprotection (TFA) Thioesterification->Deprotection HPLC_chem HPLC Purification (C18 Column) Deprotection->HPLC_chem Lyophilize_chem Lyophilization HPLC_chem->Lyophilize_chem Final_Product_chem Pure this compound Lyophilize_chem->Final_Product_chem

Caption: Workflow for the chemical synthesis of this compound.

Lysine_Degradation_Pathway Lysine L-Lysine Beta_Lysine β-Lysine Lysine->Beta_Lysine Lysine-2,3-aminomutase Diaminohexanoate L-erythro-3,5-diaminohexanoate Beta_Lysine->Diaminohexanoate β-Lysine-5,6-aminomutase Keto_aminohexanoate (5S)-5-amino-3-oxohexanoate Diaminohexanoate->Keto_aminohexanoate 3,5-diaminohexanoate dehydrogenase L3_aminobutanoyl_CoA This compound Keto_aminohexanoate->L3_aminobutanoyl_CoA 3-keto-5-aminohexanoate cleavage enzyme (Kce) Acetoacetate Acetoacetate Keto_aminohexanoate->Acetoacetate 3-keto-5-aminohexanoate cleavage enzyme (Kce) Acetoacetyl_CoA Acetoacetyl-CoA L3_aminobutanoyl_CoA->Acetoacetyl_CoA 3-aminobutyryl-CoA transaminase Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Thiolase Acetyl_CoA_input Acetyl-CoA Acetyl_CoA_input->Keto_aminohexanoate

Caption: Simplified lysine degradation pathway showing the formation of this compound.

References

Application Notes and Protocol for the Enzymatic Assay of L-3-Aminobutanoyl-CoA Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3-aminobutanoyl-CoA is an acyl-CoA thioester that may play a role in various metabolic pathways. Understanding the enzymatic activity associated with its metabolism is crucial for elucidating its biological function and for the development of potential therapeutic agents. This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of a putative this compound dehydrogenase. This proposed enzyme would catalyze the conversion of this compound to crotonyl-CoA, a reaction that can be monitored by the increase in absorbance at 263 nm due to the formation of the enoyl-thioester bond. This protocol is based on established methods for similar acyl-CoA dehydrogenases.

Principle of the Assay

The proposed enzymatic reaction involves the oxidative deamination of this compound to crotonyl-CoA. The formation of the carbon-carbon double bond in crotonyl-CoA results in a significant increase in absorbance at 263 nm. The rate of this absorbance increase is directly proportional to the enzyme activity.

Reaction: this compound → Crotonyl-CoA + NH₃ + 2H⁺ + 2e⁻

Data Presentation

The following table summarizes hypothetical kinetic data for a putative this compound dehydrogenase, which could be obtained using the described protocol. This data is for illustrative purposes to guide expected results.

ParameterValueUnits
Kₘ for this compound150µM
Vₘₐₓ25µmol/min/mg
Optimal pH8.0
Optimal Temperature37°C
Specific Activity15U/mg

Experimental Protocols

Materials and Reagents
  • This compound (substrate) - Requires synthesis as it is not readily commercially available. Enzymatic synthesis can be achieved by reacting L-3-aminobutanoic acid and Coenzyme A in the presence of a suitable acyl-CoA synthetase.[1][2][3]

  • Purified this compound dehydrogenase or cell lysate containing the enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • UV-transparent cuvettes (1 cm path length)

  • Spectrophotometer capable of reading at 263 nm

  • Water bath or temperature-controlled cuvette holder

Preparation of Reagents
  • Tris-HCl Buffer (100 mM, pH 8.0): Dissolve 12.11 g of Tris base in 800 mL of distilled water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with distilled water.

  • This compound Stock Solution (10 mM): Prepare the stock solution in distilled water. The exact concentration should be determined spectrophotometrically at 260 nm using an extinction coefficient of 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA. Store aliquots at -80°C.

Assay Procedure
  • Set the spectrophotometer to read absorbance at 263 nm and equilibrate the instrument at 37°C.

  • Prepare the reaction mixture in a 1 mL cuvette by adding the following components:

    • 880 µL of 100 mM Tris-HCl buffer (pH 8.0)

    • 100 µL of 10 mM this compound stock solution (for a final concentration of 1 mM)

    • Mix gently by inversion and incubate at 37°C for 5 minutes to pre-warm the solution.

  • Initiate the reaction by adding 20 µL of the enzyme solution (appropriately diluted to ensure a linear reaction rate).

  • Immediately start monitoring the increase in absorbance at 263 nm for 5-10 minutes, taking readings every 30 seconds.

  • A blank reaction should be performed by adding 20 µL of the enzyme storage buffer instead of the enzyme solution to correct for any non-enzymatic degradation of the substrate.

Calculation of Enzyme Activity

The specific activity of the enzyme is calculated using the Beer-Lambert law. The molar extinction coefficient for the formation of crotonyl-CoA from a non-absorbing acyl-CoA at 263 nm is approximately 7,500 M⁻¹cm⁻¹.

Activity (µmol/min/mL) = (ΔA₂₆₃/min) / (ε * l)

Where:

  • ΔA₂₆₃/min = The initial linear rate of absorbance change per minute.

  • ε = Molar extinction coefficient for crotonyl-CoA formation (7.5 mM⁻¹cm⁻¹).

  • l = Path length of the cuvette (1 cm).

Specific Activity (U/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of crotonyl-CoA per minute under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the enzymatic assay protocol.

Enzymatic_Assay_Workflow Workflow for this compound Dehydrogenase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Buffers and Substrate Stock Solutions spectro_setup Set Spectrophotometer to 263 nm and Equilibrate at 37°C mix_reagents Prepare Reaction Mixture in Cuvette spectro_setup->mix_reagents pre_incubate Pre-incubate at 37°C for 5 minutes mix_reagents->pre_incubate add_enzyme Initiate Reaction with Enzyme Solution pre_incubate->add_enzyme measure_abs Monitor Absorbance Increase at 263 nm add_enzyme->measure_abs calc_rate Calculate Initial Reaction Rate (ΔA/min) measure_abs->calc_rate calc_activity Calculate Specific Activity (U/mg) calc_rate->calc_activity

Caption: Workflow diagram for the spectrophotometric assay of this compound dehydrogenase.

Signaling Pathway Context

This compound is likely an intermediate in amino acid catabolism or fatty acid metabolism. The product of its dehydrogenation, crotonyl-CoA, is a known intermediate in the metabolism of lysine (B10760008) and tryptophan, as well as in butyrate (B1204436) fermentation.[4] Crotonyl-CoA can be further metabolized to acetyl-CoA, which enters the citric acid cycle for energy production.[5] Additionally, crotonyl-CoA serves as a substrate for histone crotonylation, a post-translational modification that influences gene expression.[4][5]

The diagram below illustrates the potential metabolic fate of this compound.

Metabolic_Pathway Potential Metabolic Pathway of this compound cluster_main cluster_fates Metabolic Fates of Crotonyl-CoA L3A_CoA This compound Crotonyl_CoA Crotonyl-CoA L3A_CoA->Crotonyl_CoA This compound Dehydrogenase Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA Further Metabolism Histone_Crotonylation Histone Crotonylation Crotonyl_CoA->Histone_Crotonylation Acyltransferase TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle

Caption: Potential metabolic pathway involving this compound.

References

Application Notes and Protocols for Tracing L-3-aminobutanoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful methodology in the field of metabolomics, enabling researchers to trace the metabolic fate of specific compounds within complex biological systems. By introducing molecules enriched with stable isotopes, such as ¹³C or ¹⁵N, it is possible to track their incorporation into downstream metabolites, thereby elucidating metabolic pathways and quantifying metabolic fluxes.[1] This document provides detailed application notes and experimental protocols for tracing the metabolism of L-3-aminobutanoyl-CoA using stable isotope-labeled precursors.

This compound is an intermediate in amino acid and fatty acid metabolism. Understanding its metabolic network is crucial for investigating various physiological and pathological states, and for the development of novel therapeutic agents. These protocols are designed for researchers in academic and industrial settings, including those involved in drug discovery and development.

Metabolic Pathway of this compound

This compound is synthesized from L-3-aminobutanoic acid and Coenzyme A. L-3-aminobutanoic acid itself can be derived from the catabolism of pyrimidines, specifically through the action of beta-ureidopropionase on ureidoisobutyric acid.[2] Once formed, this compound can be further metabolized. A key reaction is its conversion to acetoacetyl-CoA, which is a central metabolite that can enter several pathways. Acetoacetyl-CoA can be cleaved to form two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for the synthesis of fatty acids and cholesterol.[1][3]

L_3_aminobutanoyl_CoA_Metabolism cluster_synthesis Synthesis cluster_catabolism Catabolism Pyrimidines Pyrimidines Ureidoisobutyric_acid Ureidoisobutyric_acid Pyrimidines->Ureidoisobutyric_acid L_3_aminobutanoic_acid L_3_aminobutanoic_acid Ureidoisobutyric_acid->L_3_aminobutanoic_acid beta-ureidopropionase L_3_aminobutanoyl_CoA L_3_aminobutanoyl_CoA L_3_aminobutanoic_acid->L_3_aminobutanoyl_CoA + CoA-SH Acetoacetyl_CoA Acetoacetyl_CoA L_3_aminobutanoyl_CoA->Acetoacetyl_CoA Acetyl_CoA Acetyl_CoA Acetoacetyl_CoA->Acetyl_CoA x2 TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Fatty_Acids_Cholesterol Fatty_Acids_Cholesterol Acetyl_CoA->Fatty_Acids_Cholesterol experimental_workflow Cell_Culture 1. Seed and grow cells Labeling 2. Introduce stable isotope-labeled precursor Cell_Culture->Labeling Incubation 3. Incubate for defined time points Labeling->Incubation Quenching 4. Quench metabolism (ice-cold PBS) Incubation->Quenching Extraction 5. Extract metabolites (e.g., 80% methanol) Quenching->Extraction Analysis 6. LC-MS/MS analysis Extraction->Analysis Data_Processing 7. Analyze isotopic enrichment Analysis->Data_Processing

References

Application Notes and Protocols for L-3-Aminobutanoyl-CoA in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3-aminobutanoyl-CoA is a key metabolic intermediate in the catabolism of the essential amino acid L-lysine. As a derivative of coenzyme A, it plays a crucial role in the final steps of the lysine (B10760008) degradation pathway, which ultimately feeds into the tricarboxylic acid (TCA) cycle for energy production. The study of this compound and the enzymes that metabolize it is vital for understanding fundamental metabolic processes and their dysregulation in various diseases. These application notes provide an overview of its utility in research and detailed protocols for its use in enzymatic assays.

Commercial Suppliers

This compound is available for research purposes from various biochemical suppliers. Researchers can obtain this compound from the following vendors:

SupplierProduct NameCAS Number
MedChemExpressThis compound53859-16-8
TargetMol3-Aminobutanoyl-coenzyme A74867-71-3

Note: CAS numbers may vary between suppliers; it is advisable to confirm the correct identifier before purchase.

Metabolic Significance and Research Applications

This compound is an intermediate in the saccharopine pathway of L-lysine degradation, which is the primary route for lysine catabolism in mammals. Understanding this pathway is critical for investigating inborn errors of metabolism, such as glutaric aciduria type I, and for exploring the metabolic reprogramming that occurs in cancer and other diseases.

Research applications for this compound include:

  • Enzyme Substrate: Serving as a substrate for enzymes such as 3-ketoacyl-CoA thiolase (beta-ketothiolase), allowing for the characterization of enzyme kinetics, inhibitor screening, and structure-function studies.

  • Metabolic Pathway Tracer: In stable isotope-labeled forms, it can be used in metabolomics studies to trace the flux of lysine degradation and its contribution to central carbon metabolism.

  • Standard for Analytical Methods: As a purified standard for the development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to quantify its levels in biological samples.

Signaling and Metabolic Pathways

This compound is a component of the L-lysine degradation pathway. The following diagram illustrates the final steps of this pathway, highlighting the position of this compound.

Lysine_Degradation_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_Aminoadipic_semialdehyde α-Aminoadipic semialdehyde Saccharopine->Alpha_Aminoadipic_semialdehyde Alpha_Aminoadipic_acid α-Aminoadipic acid Alpha_Aminoadipic_semialdehyde->Alpha_Aminoadipic_acid Alpha_Ketoadipic_acid α-Ketoadipic acid Alpha_Aminoadipic_acid->Alpha_Ketoadipic_acid Glutaryl_CoA Glutaryl-CoA Alpha_Ketoadipic_acid->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA L_3_Hydroxybutanoyl_CoA L-3-Hydroxybutanoyl-CoA Crotonyl_CoA->L_3_Hydroxybutanoyl_CoA Acetoacetyl_CoA Acetoacetyl-CoA L_3_Hydroxybutanoyl_CoA->Acetoacetyl_CoA L_3_aminobutanoyl_CoA This compound Acetoacetyl_CoA->L_3_aminobutanoyl_CoA Acetyl_CoA Acetyl-CoA L_3_aminobutanoyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1. Simplified diagram of the L-lysine degradation pathway highlighting this compound.

Quantitative Data

The following table summarizes the changes in key lysine degradation pathway metabolites in mouse plasma following an intraperitoneal injection of L-lysine. This data demonstrates the dynamic nature of this metabolic pathway and the transient increase in pathway intermediates.

MetaboliteFold Change (2 hours post-injection vs. baseline)
Saccharopine3.0
α-Aminoadipic acid24.0
L-Pipecolic acid3.4

Data adapted from a study on lysine degradation in C57BL/6/J mice.

Experimental Protocols

Protocol 1: 3-Ketoacyl-CoA Thiolase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of 3-ketoacyl-CoA thiolase using this compound as a substrate. The assay is based on monitoring the decrease in absorbance at 303 nm, which corresponds to the cleavage of the thioester bond of this compound.

Materials:

  • This compound

  • Purified 3-ketoacyl-CoA thiolase (or cell/tissue lysate containing the enzyme)

  • Coenzyme A (CoA)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) (25 mM)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare the Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂.

  • Prepare Reagent Solutions:

    • This compound stock solution: Prepare a 10 mM stock solution in the assay buffer.

    • CoA stock solution: Prepare a 10 mM stock solution in the assay buffer.

  • Assay Reaction Mixture: For a 200 µL final reaction volume, prepare a master mix containing:

    • 150 µL Assay Buffer

    • 10 µL CoA stock solution (final concentration 0.5 mM)

    • Enzyme solution (volume will vary depending on the concentration and activity of the enzyme preparation)

  • Initiate the Reaction:

    • Add the appropriate volume of the assay reaction mixture to each well of the 96-well plate.

    • Add the enzyme preparation to each well.

    • Initiate the reaction by adding 20 µL of the this compound stock solution (final concentration 1 mM).

  • Measure Absorbance:

    • Immediately start monitoring the decrease in absorbance at 303 nm at 37°C for 5-10 minutes, taking readings every 30 seconds.

  • Calculate Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔA₃₀₃/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for the enolate of acetoacetyl-CoA at 303 nm is approximately 16.9 mM⁻¹cm⁻¹. This value can be used as an approximation for this compound.

Experimental Workflow Diagram:

Thiolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Prep_Reagents Prepare Reagent Stocks Prep_Buffer->Prep_Reagents Mix_Reagents Prepare Reaction Mixture Prep_Reagents->Mix_Reagents Add_Enzyme Add Enzyme Mix_Reagents->Add_Enzyme Initiate_Reaction Initiate with this compound Add_Enzyme->Initiate_Reaction Measure_Absorbance Measure A303 nm Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate ΔA/min Measure_Absorbance->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Figure 2. Workflow for the 3-ketoacyl-CoA thiolase activity assay.
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in biological samples, such as cell lysates or tissue extracts, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • This compound standard

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Extraction:

    • Homogenize the biological sample in a cold extraction solvent (e.g., 80% methanol).

    • Add the internal standard to the sample.

    • Incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the metabolites using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions will need to be optimized for the instrument used.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Logical Relationship Diagram for LC-MS/MS Quantification:

LCMS_Quantification_Logic cluster_processing Sample Processing cluster_analysis Analytical Measurement cluster_quantification Quantification Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Standard This compound Standard LC_Separation LC Separation Standard->LC_Separation Internal_Standard Internal Standard Internal_Standard->Extraction Reconstitution Sample Reconstitution Extraction->Reconstitution Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Standard_Curve Generate Standard Curve MS_Detection->Standard_Curve Calculate_Concentration Calculate Concentration MS_Detection->Calculate_Concentration Standard_Curve->Calculate_Concentration

Figure 3. Logical workflow for the quantification of this compound by LC-MS/MS.

Disclaimer: These protocols are intended for research use only and should be adapted and optimized by the end-user for their specific experimental conditions. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for the In Vitro Reconstitution of the L-3-Aminobutanoyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro reconstitution of a key segment of the L-3-aminobutanoyl-CoA metabolic pathway. This pathway is of significant interest in the study of β-amino acid metabolism, which plays a role in various physiological processes and is a target for novel therapeutic development. The protocols outlined below detail the enzymatic synthesis of this compound and its subsequent conversion, providing a framework for enzymatic characterization, inhibitor screening, and metabolic engineering studies.

Introduction

This compound is a short-chain acyl-CoA thioester that serves as an intermediate in specialized metabolic pathways, including the fermentation of lysine (B10760008) in certain microorganisms. The in vitro reconstitution of its metabolism allows for a detailed investigation of the enzymes involved, their kinetics, and the identification of potential regulatory mechanisms. This document outlines a two-step enzymatic pathway for the synthesis and conversion of this compound.

The reconstituted pathway consists of two key enzymatic steps:

  • Synthesis of this compound: A Short-Chain Acyl-CoA Synthetase (SCAS) catalyzes the ATP-dependent ligation of L-3-aminobutanoic acid to Coenzyme A (CoA).

  • Conversion of this compound: A 3-Aminobutyryl-CoA Aminotransferase (β-transaminase) transfers the amino group from this compound to an α-keto acid acceptor, producing acetoacetyl-CoA.

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the reconstituted metabolic pathway and the general experimental workflow for its in vitro analysis.

This compound Metabolic Pathway cluster_synthesis Step 1: Synthesis cluster_conversion Step 2: Conversion L-3-Aminobutanoic_Acid L-3-Aminobutanoic Acid SCAS Short-Chain Acyl-CoA Synthetase (SCAS) L-3-Aminobutanoic_Acid->SCAS CoA Coenzyme A CoA->SCAS ATP ATP ATP->SCAS L-3-Aminobutanoyl_CoA This compound SCAS->L-3-Aminobutanoyl_CoA Mg²⁺ AMP_PPi AMP + PPi SCAS->AMP_PPi Aminotransferase 3-Aminobutyryl-CoA Aminotransferase L-3-Aminobutanoyl_CoA->Aminotransferase L-3-Aminobutanoyl_CoA->Aminotransferase alpha_Keto_Acid α-Keto Acid (e.g., α-Ketoglutarate) alpha_Keto_Acid->Aminotransferase Acetoacetyl_CoA Acetoacetyl-CoA Aminotransferase->Acetoacetyl_CoA Amino_Acid Amino Acid (e.g., Glutamate) Aminotransferase->Amino_Acid

Caption: Reconstituted this compound metabolic pathway.

Experimental Workflow Start Start Substrate_Prep Prepare Substrates: L-3-Aminobutanoic Acid, CoA, ATP, α-Keto Acid Start->Substrate_Prep Enzyme_Prep Prepare Enzymes: Recombinant SCAS, Recombinant Aminotransferase Start->Enzyme_Prep Reaction_Setup Set up in vitro reaction mixture Substrate_Prep->Reaction_Setup Enzyme_Prep->Reaction_Setup Incubation Incubate at optimal temperature Reaction_Setup->Incubation Quenching Quench reaction Incubation->Quenching Analysis Analyze products by HPLC, LC-MS, or spectrophotometric assay Quenching->Analysis Data_Analysis Determine kinetic parameters Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro reconstitution.

Quantitative Data

The following table summarizes the kinetic parameters for a characterized 3-aminobutyryl-CoA aminotransferase, which is a key enzyme in the downstream metabolism of this compound.[1] Kinetic data for a suitable Short-Chain Acyl-CoA Synthetase would need to be determined empirically following the protocols provided.

EnzymeSubstrateApparent Km (µM)Apparent kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pH
3-Aminobutyryl-CoA Aminotransferase (3S)-3-Aminobutyryl-CoA25 ± 51.5 ± 0.16.0 x 10⁴8.0[1]
α-Ketoglutarate500 ± 1001.5 ± 0.13.0 x 10³8.0[1]
Pyruvate1000 ± 2000.3 ± 0.053.0 x 10²8.0

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes

This protocol describes a general method for the expression and purification of His-tagged Short-Chain Acyl-CoA Synthetase (SCAS) and 3-Aminobutyryl-CoA Aminotransferase from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the gene of interest.

  • LB Broth and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA Agarose (B213101).

  • Dialysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-16 hours at 18-30°C.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with Wash Buffer.

  • Elute the protein with Elution Buffer.

  • Analyze the fractions by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against Dialysis Buffer.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified enzyme at -80°C in aliquots.

Protocol 2: In Vitro Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound using a purified Short-Chain Acyl-CoA Synthetase (SCAS).

Materials:

  • Purified recombinant SCAS.

  • Reaction Buffer (100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM ATP, 1 mM DTT).

  • L-3-aminobutanoic acid.

  • Coenzyme A (lithium salt).

  • Quenching solution (e.g., 10% perchloric acid or 50% acetonitrile).

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, combine:

    • 50 µL of 2x Reaction Buffer.

    • 10 µL of 10 mM L-3-aminobutanoic acid (final concentration 1 mM).

    • 5 µL of 10 mM Coenzyme A (final concentration 0.5 mM).

    • Purified SCAS (e.g., 1-5 µg).

    • Nuclease-free water to a final volume of 100 µL.

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Terminate the reaction by adding 10 µL of the quenching solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the presence of this compound using HPLC or LC-MS.

Protocol 3: In Vitro Assay of 3-Aminobutyryl-CoA Aminotransferase

This protocol describes a spectrophotometric assay to measure the activity of 3-Aminobutyryl-CoA Aminotransferase by monitoring the formation of a downstream product.[1]

Materials:

  • Purified recombinant 3-Aminobutyryl-CoA Aminotransferase.

  • Activity Buffer (100 mM HEPES, pH 8.0, 5 mM MgCl₂).

  • Synthesized this compound (from Protocol 2).

  • α-Ketoglutarate.

  • Coupling enzyme and substrate for detection (e.g., glutamate (B1630785) dehydrogenase and NADH for a coupled assay measuring glutamate production).

Procedure:

  • Prepare the reaction mixture in a quartz cuvette. For a 1 mL reaction, combine:

    • 800 µL of Activity Buffer.

    • 50 µL of 20 mM α-Ketoglutarate (final concentration 1 mM).

    • Components for the coupled detection system (e.g., 0.2 mM NADH, 10 units of glutamate dehydrogenase).

    • Purified 3-Aminobutyryl-CoA Aminotransferase (e.g., 0.5-2 µg).

    • Nuclease-free water to a volume of 950 µL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of 1 mM this compound (final concentration 50 µM).

  • Immediately monitor the change in absorbance at 340 nm (for NADH oxidation) in a spectrophotometer at 37°C for 5-10 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve.

  • For kinetic analysis, vary the concentration of one substrate while keeping the other constant.[1]

Troubleshooting

IssuePossible CauseSuggestion
Low or no enzyme activity Inactive enzymeVerify protein expression and purification. Ensure proper folding and storage conditions.
Suboptimal reaction conditionsOptimize pH, temperature, and cofactor concentrations.
Substrate degradationPrepare fresh substrate solutions, especially ATP and CoA.
High background signal in assays Contaminating enzyme activities in the purified proteinFurther purify the enzyme using different chromatography techniques.
Non-enzymatic reactionRun control reactions without the enzyme.
Poor product yield Enzyme inhibitionCheck for product inhibition by performing time-course experiments.
Reaction equilibriumAdjust substrate concentrations to drive the reaction forward.

These application notes and protocols provide a foundational framework for the in vitro study of the this compound metabolic pathway. Researchers can adapt and optimize these methods to suit their specific experimental goals, contributing to a deeper understanding of β-amino acid metabolism and its potential applications in drug discovery and biotechnology.

References

Application Notes and Protocols for L-3-Aminobutanoyl-CoA Extraction from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3-aminobutanoyl-CoA is an acyl-CoA thioester that plays a role in bacterial metabolism, particularly in pathways such as lysine (B10760008) fermentation. Accurate and efficient extraction of this metabolite from bacterial cultures is crucial for understanding its physiological roles, quantifying its intracellular concentration, and for various applications in metabolic engineering and drug development. These application notes provide a detailed protocol for the extraction of this compound from bacterial cultures, compiled from established methods for short-chain acyl-CoA analysis. The inherent instability of acyl-CoA molecules necessitates rapid and careful handling to ensure high-quality data.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in bacteria, the following table presents representative intracellular concentrations of other short-chain acyl-CoAs in Escherichia coli. This data, derived from existing literature, serves as a valuable reference for expected concentration ranges and for comparison purposes when developing analytical methods for this compound.[1][2][3][4]

Acyl-CoA SpeciesIntracellular Concentration (nmol/mg dry weight) in E. coliGrowth ConditionsReference
Acetyl-CoA0.05 - 1.5Aerobic, Glucose[1]
Malonyl-CoA0.01 - 0.23Aerobic, Glucose[1]
Succinyl-CoA~0.15Not specified[2]
Butyryl/Isobutyryl-CoA~0.1Not specified[2]
Free Coenzyme A~0.25Not specified[2]

Note: The intracellular concentrations of acyl-CoAs can vary significantly depending on the bacterial species, growth phase, and culture conditions. The provided data should be considered as a general guideline.

Experimental Protocols

This section outlines a comprehensive protocol for the extraction of this compound from bacterial cultures, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Extraction of this compound from Bacterial Cultures

Materials:

  • Bacterial culture

  • Ice-cold 60% aqueous methanol (B129727) (quenching solution)

  • Lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Lysozyme (B549824) (for Gram-positive bacteria)

  • Glass beads (0.1 mm diameter)

  • Extraction solvent (e.g., acetonitrile (B52724) or 5-sulfosalicylic acid solution)

  • Internal standard (e.g., a heavy-isotope labeled version of the analyte)

  • Centrifuge capable of 4°C and high speeds

  • Bead beater or sonicator

  • Vacuum concentrator or nitrogen evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Cell Harvesting and Quenching:

    • Rapidly harvest a defined volume of bacterial culture by centrifugation at 4°C.

    • Immediately discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 60% methanol to quench metabolic activity.

    • Centrifuge again and discard the supernatant.

  • Cell Lysis:

    • For Gram-negative bacteria: Resuspend the cell pellet in 500 µL of ice-cold lysis buffer. Proceed to mechanical disruption.

    • For Gram-positive bacteria: Resuspend the cell pellet in 500 µL of ice-cold lysis buffer containing lysozyme (concentration to be optimized, e.g., 1 mg/mL). Incubate on ice for 30 minutes.

    • Mechanical Disruption: Add an equal volume of glass beads to the cell suspension. Disrupt the cells using a bead beater (e.g., 3 cycles of 30 seconds with 1-minute cooling intervals on ice) or a sonicator.

  • Extraction:

    • Add 1 mL of cold extraction solvent (e.g., acetonitrile) to the cell lysate.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Purification by Solid-Phase Extraction (SPE):

    • Carefully transfer the supernatant to a clean tube.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., a mixture of acetonitrile and buffer).

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Mandatory Visualization

Signaling Pathway

The following diagram illustrates a putative metabolic pathway involving this compound, based on known lysine degradation pathways in fermentative bacteria.[5][6][7][8] In this pathway, L-lysine is converted through a series of enzymatic steps to this compound. This intermediate can then be further metabolized, for instance, by a 3-aminobutyryl-CoA aminotransferase to acetoacetyl-CoA.

Lysine_Degradation_Pathway Lysine L-Lysine beta_Lysine β-Lysine Lysine->beta_Lysine Lysine-2,3-aminomutase Diaminohexanoate L-erythro-3,5-Diaminohexanoate beta_Lysine->Diaminohexanoate β-Lysine-5,6-aminomutase Ketoaminohexanoate 3-Keto-5-aminohexanoate Diaminohexanoate->Ketoaminohexanoate Dehydrogenase L3_Aminobutanoyl_CoA This compound Ketoaminohexanoate->L3_Aminobutanoyl_CoA Cleavage Enzyme (+ Acetyl-CoA) Acetoacetyl_CoA Acetoacetyl-CoA L3_Aminobutanoyl_CoA->Acetoacetyl_CoA 3-Aminobutyryl-CoA aminotransferase

Caption: Putative Lysine Degradation Pathway Involving this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the extraction of this compound from bacterial cultures.

Extraction_Workflow Start Bacterial Culture Harvesting 1. Cell Harvesting & Quenching (Centrifugation, Cold Methanol Wash) Start->Harvesting Lysis 2. Cell Lysis (Lysis Buffer, Mechanical Disruption) Harvesting->Lysis Extraction 3. Extraction (Acetonitrile, Centrifugation) Lysis->Extraction Purification 4. Solid-Phase Extraction (SPE) (Loading, Washing, Elution) Extraction->Purification Concentration 5. Sample Concentration (Vacuum Evaporation) Purification->Concentration Analysis 6. LC-MS Analysis Concentration->Analysis

Caption: Experimental Workflow for this compound Extraction.

References

Application Notes and Protocols: L-3-Aminobutanoyl-CoA in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of L-3-aminobutanoyl-CoA in metabolic engineering. The protocols detailed below are designed to guide researchers in the development of microbial cell factories for the production of valuable chemicals derived from this key intermediate.

Application Note 1: Production of β-Amino Acids and Derivatives

This compound is a pivotal intermediate in the biosynthesis of β-amino acids, which are valuable chiral building blocks for the pharmaceutical and chemical industries. For instance, (R)-3-aminobutyric acid is a key precursor for the synthesis of the antiretroviral drug Dolutegravir[1]. Metabolic engineering of microorganisms to produce these compounds from renewable feedstocks offers a sustainable alternative to traditional chemical synthesis.

A common strategy involves the heterologous expression of a pathway that converts a central metabolite into this compound, which is then further processed to the desired β-amino acid. For example, an engineered pathway in Escherichia coli can be designed to produce (R)-3-aminobutyric acid from crotonic acid, achieving high titers and productivity[1].

Key Metabolic Engineering Strategies:

  • Enzyme Engineering: Rational design and directed evolution of key enzymes, such as aspartase, can enhance their activity and specificity towards non-natural substrates, leading to increased product yields[1].

  • Pathway Optimization: Overexpression of rate-limiting enzymes and deletion of competing metabolic pathways can channel metabolic flux towards the desired product.

  • Whole-Cell Biocatalysis: Utilizing permeabilized cells as biocatalysts can improve substrate uptake and product secretion, simplifying downstream processing[1].

Quantitative Data Summary
ProductHost OrganismKey Engineered Enzyme(s)Titer (g/L)Productivity (g/L/h)Yield (%)Reference
(R)-3-Aminobutyric AcidE. coli BL21(DE3)Engineered Aspartase (T187L/N142R/N326L)28411.8395[1]

Application Note 2: Precursor for Natural Product Biosynthesis

This compound and other β-aminoacyl-CoAs are precursors to a wide array of bioactive natural products, including nonribosomal peptides, macrolactam polyketides, and nucleoside-β-amino acid hybrids[2][3][4][5]. The incorporation of β-amino acids into these molecules contributes to their structural diversity and unique biological activities[2][5]. Metabolic engineering can be employed to heterologously produce these complex molecules in tractable hosts like E. coli or yeast.

A key enzyme in the natural metabolism of 3-aminobutyryl-CoA is 3-aminobutyryl-CoA aminotransferase, which is involved in an alternative lysine (B10760008) fermentation pathway[6]. This enzyme and others involved in β-amino acid metabolism can be harnessed in engineered pathways to produce novel or known bioactive compounds.

Key Metabolic Engineering Strategies:

  • Heterologous Pathway Reconstruction: Assembling the biosynthetic gene cluster for a desired natural product in a heterologous host.

  • Precursor Supply Enhancement: Engineering the host's central metabolism to increase the intracellular pool of this compound and other necessary precursors.

  • Genome Mining: Identifying novel biosynthetic genes for β-amino acid incorporation from various organisms to create new bioactive compounds[2][3][5].

Experimental Protocols

Protocol 1: Construction of an Engineered E. coli Strain for (R)-3-Aminobutyric Acid Production

This protocol is adapted from the work on producing (R)-3-aminobutyric acid from crotonic acid[1].

1. Plasmid Construction: a. Obtain the gene encoding the desired enzyme (e.g., an engineered aspartase) via gene synthesis or PCR from a template. b. Clone the gene into a suitable expression vector (e.g., pET-22b) under the control of a strong inducible promoter (e.g., T7). c. Verify the sequence of the construct by DNA sequencing.

2. Strain Transformation: a. Transform the recombinant plasmid into a suitable expression host, such as E. coli BL21(DE3), using the heat shock method. b. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection. c. Incubate overnight at 37°C. d. Confirm the presence of the plasmid in transformants by colony PCR.

experimental_workflow_strain_construction cluster_plasmid Plasmid Construction cluster_transformation Strain Transformation gene Gene Amplification ligation Cloning/Ligation gene->ligation vector Expression Vector vector->ligation sequencing Sequence Verification ligation->sequencing heat_shock Heat Shock sequencing->heat_shock Verified Plasmid competent_cells E. coli BL21(DE3) Competent Cells competent_cells->heat_shock selection Antibiotic Selection heat_shock->selection verification Colony PCR selection->verification

Figure 1. Workflow for engineered E. coli strain construction.
Protocol 2: Fed-Batch Fermentation for (R)-3-Aminobutyric Acid Production

This protocol is a general guide based on high-density fermentation principles for amino acid production[1].

1. Seed Culture Preparation: a. Inoculate a single colony of the engineered strain into 50 mL of LB medium with the appropriate antibiotic. b. Incubate at 37°C with shaking at 220 rpm for 12 hours.

2. Fermenter Inoculation and Batch Phase: a. Inoculate a 7 L fermenter containing 5 L of fermentation medium with the seed culture to an initial OD600 of 0.1. b. Maintain the temperature at 37°C and pH at 7.0 (controlled with ammonia). c. Run the batch phase until the initial glucose is depleted, as indicated by a sharp increase in dissolved oxygen (DO).

3. Fed-Batch Phase: a. Start a feeding solution containing concentrated glucose to maintain a low glucose concentration in the fermenter. b. When the OD600 reaches approximately 30, induce protein expression by adding IPTG to a final concentration of 0.5 mM. c. Continue the fed-batch fermentation for 24-48 hours.

4. Whole-Cell Biotransformation: a. Harvest the cells by centrifugation. b. Permeabilize the cells with a suitable agent (e.g., Triton X-100). c. Resuspend the permeabilized cells in a reaction buffer containing the substrate (e.g., crotonic acid) and incubate for 24 hours.

experimental_workflow_fermentation seed Seed Culture fermenter Fermenter Inoculation seed->fermenter batch Batch Phase fermenter->batch fed_batch Fed-Batch Phase (Induction with IPTG) batch->fed_batch biotransformation Whole-Cell Biotransformation fed_batch->biotransformation

Figure 2. Workflow for fed-batch fermentation and biotransformation.
Protocol 3: Quantification of Intracellular this compound

This protocol is based on LC-ESI-MS/MS methods for quantifying intracellular CoA thioesters[7].

1. Sample Quenching and Extraction: a. Rapidly quench the metabolism of a known amount of cells by mixing with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C). b. Centrifuge the quenched cells at low temperature. c. Extract the intracellular metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). d. Include an internal standard for accurate quantification.

2. LC-ESI-MS/MS Analysis: a. Separate the CoA thioesters using a suitable liquid chromatography (LC) column. b. Detect and quantify the target molecule using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple reaction monitoring (MRM) mode. c. Create a standard curve with known concentrations of this compound to determine the absolute concentration in the samples.

Metabolic Pathway Visualization

The following diagram illustrates a hypothetical engineered pathway for the production of a β-amino acid derivative from a central metabolite, involving this compound as a key intermediate.

metabolic_pathway cluster_central_metabolism Central Metabolism cluster_engineered_pathway Engineered Pathway cluster_competing_pathway Competing Pathway glucose Glucose pyruvate Pyruvate glucose->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa intermediate Precursor Molecule acetyl_coa->intermediate byproduct Byproduct acetyl_coa->byproduct l_3_amino_coa This compound intermediate->l_3_amino_coa Engineered Enzyme 1 product β-Amino Acid Derivative l_3_amino_coa->product Engineered Enzyme 2 knockout X knockout->byproduct

Figure 3. Engineered pathway for β-amino acid derivative production.

References

Application Notes and Protocols for High-Throughput Screening of L-3-Aminobutanoyl-CoA Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3-aminobutanoyl-CoA is a key intermediate in the lysine (B10760008) biosynthesis and degradation pathways in various organisms. The enzymes that metabolize this molecule, such as this compound aminotransferase and potential hydrolases, represent attractive targets for the development of novel antimicrobial agents and other therapeutics. High-throughput screening (HTS) is an essential tool for identifying potent and selective inhibitors of these enzymes from large compound libraries. This document provides detailed application notes and protocols for conducting HTS campaigns against this compound metabolizing enzymes.

Target Enzymes and Significance

The primary focus of these protocols are two key classes of enzymes that act on this compound:

  • This compound Aminotransferase (Kat): This enzyme catalyzes the transfer of an amino group from this compound to an α-keto acid, a crucial step in a variant pathway of lysine fermentation.[1] Inhibition of this enzyme could disrupt bacterial metabolism and growth.

  • This compound Hydrolase: While specific hydrolases for this compound are not extensively characterized in the literature, enzymes of this class are known to cleave the thioester bond of acyl-CoA molecules. A putative this compound hydrolase would play a role in regulating the intracellular levels of this metabolite. For the purposes of this guide, we will describe a general HTS approach for a CoA hydrolase.

Data Presentation: Inhibitor Potency

The following tables summarize hypothetical quantitative data for inhibitors of this compound aminotransferase and a representative CoA hydrolase. This data would be generated from a primary HTS campaign followed by dose-response analysis to determine IC50 values.

Table 1: Inhibitory Activity against this compound Aminotransferase

Compound IDCompound ClassPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)
K-001Pyrazolopyrimidine85.21.5
K-002Thiophene derivative78.93.2
K-003Benzimidazole65.48.9
Control-Neg (DMSO)-0.5> 100
Control-Pos (Gabaculine)Known Aminotransferase Inhibitor98.10.1

Table 2: Inhibitory Activity against a Representative CoA Hydrolase (e.g., HIBCH-like)

Compound IDCompound ClassPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)
H-001Phenylacetamide92.30.8
H-002Indanyl derivative88.12.1
H-003Fenofibrate Analog75.65.7
Control-Neg (DMSO)-0.2> 100
Control-Pos (Thioester Analog)Known Hydrolase Inhibitor99.20.05

Experimental Protocols

Protocol 1: HTS for Inhibitors of this compound Aminotransferase

This protocol is adapted from a continuous spectrophotometric assay that monitors the formation of acetoacetyl-CoA, which has a distinct absorbance at 310 nm.[1]

Principle:

This compound + α-ketoglutarate ⇌ Acetoacetyl-CoA + L-glutamate

The increase in absorbance at 310 nm due to the formation of acetoacetyl-CoA is directly proportional to the enzyme activity.

Materials and Reagents:

  • Purified recombinant this compound aminotransferase

  • This compound

  • α-ketoglutarate

  • Assay Buffer: 100 mM HEPES, pH 7.5

  • Compound library dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • 384-well, UV-transparent, flat-bottom microplates

  • Microplate spectrophotometer capable of reading absorbance at 310 nm

Assay Procedure (384-well format):

  • Compound Plating: Dispense 100 nL of test compounds and control inhibitors (dissolved in DMSO) into the wells of a 384-well microplate. For negative controls (no inhibition), dispense 100 nL of DMSO.

  • Enzyme Preparation: Prepare a solution of this compound aminotransferase in assay buffer. The final concentration should be determined empirically to yield a robust linear reaction rate (e.g., 20-50 nM).

  • Enzyme Addition: Add 10 µL of the enzyme solution to each well of the microplate containing the compounds.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Mix Preparation: Prepare a 2X substrate mix in assay buffer containing this compound and α-ketoglutarate. Final concentrations in the assay should be at their respective Km values (e.g., this compound at ~100 µM and α-ketoglutarate at ~500 µM).

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the 2X substrate mix to all wells.

  • Signal Detection: Immediately place the microplate in a microplate reader and monitor the increase in absorbance at 310 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance curve. Percent inhibition is calculated relative to the DMSO controls. "Hits" are identified based on a predefined inhibition threshold (e.g., >50% inhibition).

Dose-Response Analysis for "Hits":

For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (IC50 value).

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Plate the diluted compounds onto a 384-well plate.

  • Perform the HTS assay as described above.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: HTS for Inhibitors of this compound Hydrolase

This protocol is a visible wavelength spectrophotometric assay suitable for HTS that can be adapted for any enzyme that releases Coenzyme A (CoASH).[2][3]

Principle:

This compound + H₂O → 3-aminobutanoate + CoASH

The released CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents:

  • Purified recombinant this compound hydrolase (or similar CoA hydrolase)

  • This compound

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Compound library dissolved in DMSO

  • 384-well, clear, flat-bottom microplates

  • Microplate spectrophotometer capable of reading absorbance at 412 nm

Assay Procedure (384-well format):

  • Compound Plating: Dispense 100 nL of test compounds and controls into the wells of a 384-well microplate.

  • Enzyme Preparation: Prepare a solution of the hydrolase in assay buffer. The optimal concentration should be determined empirically (e.g., 10-30 nM).

  • Enzyme Addition: Add 10 µL of the enzyme solution to each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Substrate/DTNB Mix Preparation: Prepare a 2X substrate/DTNB mix in assay buffer. Final concentrations should be optimized, for example: this compound at its Km value and DTNB at 200 µM.

  • Reaction Initiation: Add 10 µL of the 2X substrate/DTNB mix to all wells.

  • Signal Detection: Immediately place the microplate in the reader and monitor the increase in absorbance at 412 nm over time.

  • Data Analysis and Dose-Response: Follow the same data analysis and dose-response procedures as described in Protocol 1.

Visualizations

Lysine Biosynthesis Pathway (Diaminopimelate Pathway)

Lysine_Biosynthesis cluster_aminobutanoyl Alternative Lysine Fermentation Aspartate Aspartate Aspartyl_P Aspartyl- phosphate Aspartate->Aspartyl_P ask Asp_semialdehyde Aspartate- semialdehyde Aspartyl_P->Asp_semialdehyde asd Dihydrodipicolinate Dihydrodipicolinate Asp_semialdehyde->Dihydrodipicolinate dapA THDP Tetrahydro- dipicolinate Dihydrodipicolinate->THDP dapB Succinyl_DAP N-Succinyl-LL- diaminopimelate THDP->Succinyl_DAP dapD LL_DAP LL-Diaminopimelate Succinyl_DAP->LL_DAP dapC meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP dapE Lysine L-Lysine meso_DAP->Lysine dapF Lysine_degradation Lysine L3_aminobutanoyl_CoA This compound Lysine_degradation->L3_aminobutanoyl_CoA Multi-step Acetoacetyl_CoA Acetoacetyl-CoA L3_aminobutanoyl_CoA->Acetoacetyl_CoA Kat

Caption: A simplified diagram of the Diaminopimelate pathway for lysine biosynthesis and a related alternative lysine fermentation route involving this compound.

HTS Workflow for Enzyme Inhibitor Screening

HTS_Workflow Compound_Library Compound Library (in DMSO) Plate_Compounds Dispense Compounds (384-well plate) Compound_Library->Plate_Compounds Add_Enzyme Add Enzyme Solution Plate_Compounds->Add_Enzyme Pre_incubation Pre-incubation (15 min) Add_Enzyme->Pre_incubation Add_Substrate Add Substrate Mix Pre_incubation->Add_Substrate Detection Kinetic Read (Plate Reader) Add_Substrate->Detection Data_Analysis Data Analysis (Calculate % Inhibition) Detection->Data_Analysis Hit_Identification Hit Identification (>50% Inhibition) Data_Analysis->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response 'Hits' Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign to identify enzyme inhibitors.

References

Application Notes: The Role of the L-Ara4N Pathway in Polymyxin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. Polymyxins, such as colistin, are often considered last-resort antibiotics for treating infections caused by these pathogens. However, resistance to polymyxins is increasingly reported, compromising their clinical efficacy. A primary mechanism of polymyxin (B74138) resistance in many Gram-negative bacteria is the modification of the lipid A moiety of lipopolysaccharide (LPS) with 4-amino-4-deoxy-L-arabinose (L-Ara4N). This modification reduces the net negative charge of the bacterial outer membrane, thereby decreasing its affinity for the positively charged polymyxin molecules.[1][2] The enzymatic machinery responsible for the biosynthesis and transfer of L-Ara4N is encoded by the arn (also known as pmr) operon. A thorough understanding of this pathway is crucial for the development of novel strategies to combat polymyxin resistance, such as the identification of inhibitors of the Arn enzymes.

The L-Ara4N Biosynthesis and Transfer Pathway

The synthesis of L-Ara4N and its subsequent transfer to lipid A is a multi-step process primarily occurring in the cytoplasm and at the inner membrane of the bacterial cell. The key enzymes involved are encoded by the arnBCADTEF operon. The pathway can be summarized as follows:

  • ArnA : This bifunctional enzyme initiates the pathway. Its C-terminal dehydrogenase domain catalyzes the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcA) to UDP-4-keto-arabinose.[2][3] The N-terminal transformylase domain is involved in a later step of the pathway.

  • ArnB : This aminotransferase catalyzes the transfer of an amino group from glutamate (B1630785) to UDP-4-keto-arabinose, forming UDP-L-Ara4N.[1]

  • ArnC : This enzyme transfers the L-Ara4N moiety from UDP-L-Ara4N to the lipid carrier undecaprenyl phosphate (B84403) (Und-P) on the cytoplasmic face of the inner membrane, forming Und-P-L-Ara4N.

  • ArnD : A deformylase that acts on an intermediate in the pathway.

  • ArnE/F : Putative flippases that translocate Und-P-L-Ara4N across the inner membrane to the periplasmic side.

  • ArnT : This integral inner membrane transferase catalyzes the final step, transferring the L-Ara4N from Und-P-L-Ara4N to the 4'-phosphate group of lipid A.[4][5]

This modification of lipid A is a key factor in the resistance of several clinically important pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii, to polymyxin antibiotics.

Data Presentation

Table 1: Polymyxin B and Colistin Minimum Inhibitory Concentrations (MICs) in Bacterial Strains With and Without a Functional arn Operon

Bacterial SpeciesStrain TypeRelevant GenotypePolymyxin B MIC (µg/mL)Colistin MIC (µg/mL)Reference(s)
Pseudomonas aeruginosaClinical IsolatesWild-type with functional arn0.5 - 5120.5 - 512[3][6]
Serratia marcescensWild-typeWild-type with functional arn2048Not Reported[2]
Serratia marcescensMutantarnB and arnC inactivated2Not Reported[2]
Proteus mirabilisWild-typeWild-type with functional arn homologuesResistant (>10240-fold higher than mutant)Not Reported[2]
Proteus mirabilisMutantpmrI (homologue of arnA) inactivatedSusceptibleNot Reported[2]
Escherichia coli NCCP 13719ControlWild-type21[1]
Escherichia coli NCCP 13719Acid-AdaptedUpregulated arnCTE48[1]

Table 2: Enzyme Kinetic Parameters for Key Arn Pathway Enzymes

EnzymeOrganismSubstrateKMVmaxkcatReference(s)
Phosphoglucose Isomerase (control)Escherichia coliG6P0.550 ± 0.236 mM3.551 ± 0.050 µmol/min/mgNot Reported[7]
Phosphoglucose Isomerase (control)Escherichia coliF6P0.152 ± 0.017 mMNot ReportedNot Reported[7]
N-Acetylornithine Aminotransferase (example)Synechocystis sp.AcOrn0.14 mmol/LNot Reported0.3% of wild-type for T308A mutant[8]
N-Acetylornithine Aminotransferase (example)Synechocystis sp.α-KG0.025 mmol/LNot ReportedNot Reported[8]

Mandatory Visualization

Arn_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm UDP-Glucose UDP-Glucose UDP-Glucuronic Acid UDP-Glucuronic Acid UDP-Glucose->UDP-Glucuronic Acid UDP-Glucose Dehydrogenase UDP-4-keto-arabinose UDP-4-keto-arabinose UDP-Glucuronic Acid->UDP-4-keto-arabinose ArnA (Dehydrogenase) UDP-L-Ara4N UDP-L-Ara4N UDP-4-keto-arabinose->UDP-L-Ara4N ArnB (Aminotransferase) Und-P-L-Ara4N Und-P-L-Ara4N UDP-L-Ara4N->Und-P-L-Ara4N ArnC Glutamate Glutamate ArnB ArnB Glutamate->ArnB alpha-Ketoglutarate alpha-Ketoglutarate Und-P Und-P ArnC ArnC Und-P->ArnC ArnE_F ArnE/F (Flippase) Und-P-L-Ara4N->ArnE_F ArnA ArnA ArnB->alpha-Ketoglutarate Und-P-L-Ara4N_periplasm Und-P-L-Ara4N ArnE_F->Und-P-L-Ara4N_periplasm ArnT ArnT (Transferase) Modified Lipid A Modified Lipid A 1-PO4 4'-PO4-L-Ara4N ArnT->Modified Lipid A:p4 Und-P-L-Ara4N_periplasm->ArnT Lipid A Lipid A 1-PO4 4'-PO4 Lipid A:p4->ArnT

Caption: The L-Ara4N biosynthesis and transfer pathway leading to polymyxin resistance.

Experimental_Workflow cluster_enzyme_assays Enzyme Activity Assays cluster_lipid_A_analysis Lipid A Modification Analysis cluster_mic_testing Antimicrobial Susceptibility Testing Purified Arn Enzyme Purified Arn Enzyme Incubation Incubation Purified Arn Enzyme->Incubation Substrate(s) Substrate(s) Substrate(s)->Incubation Assay Buffer Assay Buffer Assay Buffer->Incubation Detection Detection Incubation->Detection Kinetic Analysis Kinetic Analysis Detection->Kinetic Analysis Bacterial Culture Bacterial Culture Lipid Extraction Lipid Extraction Bacterial Culture->Lipid Extraction Mass Spectrometry Mass Spectrometry Lipid Extraction->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Bacterial Strains Bacterial Strains Broth Microdilution Broth Microdilution Bacterial Strains->Broth Microdilution Polymyxin Dilutions Polymyxin Dilutions Polymyxin Dilutions->Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination

References

Troubleshooting & Optimization

Improving the stability of L-3-aminobutanoyl-CoA in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-3-aminobutanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound in aqueous solutions is the hydrolysis of its thioester bond. This bond is susceptible to nucleophilic attack by water, leading to the cleavage of the molecule into L-3-aminobutanoic acid and Coenzyme A (CoA-SH). The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.

Q2: What is the optimal pH range for maintaining the stability of this compound in solution?

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical reactions, the rate of hydrolysis of the thioester bond in this compound increases with temperature. Therefore, it is crucial to store solutions of this compound at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Q4: What are the expected degradation products of this compound in solution?

A4: The primary non-enzymatic degradation of this compound in solution is due to hydrolysis. This process yields two main products: L-3-aminobutanoic acid and Coenzyme A (CoA-SH).

Q5: Can I use antioxidants to improve the stability of my this compound solution?

A5: While the primary degradation pathway is hydrolysis, oxidative damage to the Coenzyme A moiety can also occur, particularly if the solution is exposed to air for extended periods. The free sulfhydryl group of Coenzyme A, once released upon hydrolysis, is susceptible to oxidation, which can form disulfides. While antioxidants are not expected to prevent hydrolysis of the thioester bond, the inclusion of a reducing agent can help maintain the integrity of the resulting free Coenzyme A. Reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be added to the solution to prevent the oxidation of the free sulfhydryl group of CoA. TCEP is often preferred due to its stability over a wider pH range and lack of a strong odor.[1][2][3][4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of activity or inconsistent results in enzymatic assays. Degradation of this compound stock solution.1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. 2. Optimize Storage Conditions: Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. 3. Check pH of Assay Buffer: Ensure the pH of your experimental buffer is within the optimal range of 4.0-6.0.
Appearance of unexpected peaks in HPLC analysis. Hydrolysis of this compound.1. Identify Degradation Products: The primary degradation products are L-3-aminobutanoic acid and Coenzyme A. Run standards of these compounds to confirm the identity of the extra peaks. 2. Minimize Incubation Time: Reduce the incubation time of your experiment if possible. 3. Maintain Low Temperature: Perform experimental manipulations on ice whenever feasible.
Precipitation observed in the stock solution upon thawing. Poor solubility or aggregation at low temperatures.1. Gentle Warming: Warm the solution gently to room temperature and vortex briefly to redissolve the precipitate. 2. Check Buffer Composition: Ensure the buffer concentration is appropriate. High salt concentrations can sometimes lead to precipitation at low temperatures.
Discoloration of the solution. Oxidation of components in the solution.1. Use Degassed Buffers: Prepare buffers with deionized water that has been degassed to minimize dissolved oxygen. 2. Add a Reducing Agent: Include a low concentration of a reducing agent like TCEP (e.g., 0.1-1 mM) in your buffer to prevent oxidation.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol outlines the recommended procedure for preparing and storing this compound to maximize its stability.

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Buffer of choice (e.g., 50 mM Sodium Phosphate, pH 6.0)

  • Microcentrifuge tubes

  • Vortex mixer

  • -80°C freezer

Procedure:

  • Equilibrate the solid this compound to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Reconstitute the solid with the appropriate volume of your chosen buffer (pH 4.0-6.0) to achieve the desired stock concentration.

  • Gently vortex the tube until the solid is completely dissolved. Avoid vigorous shaking to minimize oxidation.

  • Immediately aliquot the stock solution into single-use microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

  • When ready to use, thaw an aliquot on ice. Once thawed, keep the solution on ice throughout the experiment.

  • Discard any unused portion of the thawed aliquot; do not refreeze.

Protocol 2: Stability Assessment of this compound by HPLC-UV

This protocol provides a general method for monitoring the stability of this compound in solution over time using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound solution to be tested

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Procedure:

  • Sample Preparation: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours) of incubation under the desired conditions (e.g., specific pH, temperature), withdraw an aliquot of the this compound solution. Dilute the aliquot with Mobile Phase A to a suitable concentration for HPLC analysis. Transfer the diluted sample to an autosampler vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.0

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-15 min: 5% to 50% B (linear gradient)

      • 15-20 min: 50% B

      • 20-21 min: 50% to 5% B (linear gradient)

      • 21-30 min: 5% B (column re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm (for the adenine (B156593) ring of Coenzyme A)

    • Column Temperature: 25°C

  • Data Analysis:

    • Monitor the chromatograms for the peak corresponding to this compound and any new peaks that appear over time, which would indicate degradation products (e.g., Coenzyme A).

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

degradation_pathway L3A_CoA This compound H2O H₂O (Hydrolysis) L3A_CoA->H2O Degradation_Products Degradation Products H2O->Degradation_Products L3A L-3-aminobutanoic acid Degradation_Products->L3A CoA Coenzyme A (CoA-SH) Degradation_Products->CoA

Caption: Non-enzymatic degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Data Analysis prep Prepare this compound solution in desired buffer aliquot Aliquot into single-use tubes prep->aliquot store Store at -80°C aliquot->store incubate Incubate aliquots at different conditions (pH, Temp) store->incubate sample Take samples at various time points incubate->sample analyze Analyze by HPLC-UV sample->analyze quantify Quantify peak area of This compound analyze->quantify plot Plot % remaining vs. time quantify->plot determine Determine stability profile plot->determine

References

Technical Support Center: Optimizing LC-MS/MS for L-3-aminobutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of L-3-aminobutanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide is designed to help you systematically diagnose and resolve common issues encountered during the LC-MS/MS analysis of this compound and other short-chain acyl-CoAs.

Low or No Signal Intensity

Symptom: The peak for this compound is very small or not detectable.

Possible Causes & Solutions:

CauseRecommended Action
Sample Degradation Acyl-CoAs are susceptible to hydrolysis. Prepare fresh standards and samples. Minimize the time samples are at room temperature and in aqueous solutions to prevent degradation.[1] Use a reconstitution solvent such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) to improve stability.[2]
Inefficient Ionization This compound is a polar molecule. Ensure you are using an appropriate ionization mode. Positive electrospray ionization (ESI+) is commonly used for acyl-CoAs.[3][4] Optimize source parameters such as capillary voltage, source temperature, and gas flows.
Suboptimal MS/MS Parameters Confirm the precursor and product ions for this compound. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive mode MS/MS.[3][4][5] Optimize collision energy (CE) and other compound-specific parameters by infusing a standard solution.
Matrix Effects Co-eluting matrix components can suppress the ionization of the target analyte.[6] Improve sample clean-up using techniques like solid-phase extraction (SPE).[3] Adjust the chromatographic method to separate this compound from interfering compounds.
Incorrect Mobile Phase The mobile phase composition significantly impacts ionization efficiency.[1] For reversed-phase chromatography, consider using volatile ion-pairing reagents. For HILIC, ensure the organic content is sufficient for retention.
Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptom: The chromatographic peak for this compound is not symmetrical.

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions Residual silanol (B1196071) groups on the column can interact with the analyte. Add a buffer to the mobile phase to block these active sites.[7]
Sample Overload Injecting too much sample can lead to peak fronting.[7] Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent If the injection solvent is stronger than the initial mobile phase, peak distortion can occur.[8] Dilute the sample in a solvent that is the same or weaker than the mobile phase.[7]
Column Contamination or Damage A contaminated guard column or a void at the head of the analytical column can cause peak splitting.[8] Replace the guard column and flush the analytical column. If the problem persists, the analytical column may need to be replaced.[7]
Inconsistent Retention Times

Symptom: The retention time of the this compound peak shifts between injections.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Column Equilibration Ensure the column is adequately equilibrated between injections. A general guideline is to allow at least 10 column volumes of the initial mobile phase to pass through the column.[7]
Mobile Phase Issues Prepare fresh mobile phases daily to avoid changes in composition due to evaporation or degradation.[7]
Pump Performance Inconsistent pump flow can lead to retention time variability. Check for leaks in the LC system and ensure the pump is properly maintained.
Temperature Fluctuations Use a column oven to maintain a stable column temperature, as temperature can affect retention times.
Troubleshooting Workflow

Here is a logical workflow to help systematically identify the source of issues during your LC-MS/MS analysis.

TroubleshootingWorkflow LC-MS/MS Troubleshooting Workflow for this compound Start Problem Encountered (e.g., Low Signal, Poor Peak Shape) CheckMS Check MS Performance (Infuse Standard) Start->CheckMS MS_OK MS OK? CheckMS->MS_OK CheckLC Check LC Performance (Standard Injection) LC_OK LC OK? CheckLC->LC_OK SamplePrep Review Sample Preparation Sample_OK Sample Prep OK? SamplePrep->Sample_OK MethodParams Optimize Method Parameters OptimizeMethod Optimize LC-MS/MS Method (Gradient, MS parameters) MethodParams->OptimizeMethod MS_OK->CheckLC Yes TroubleshootMS Troubleshoot MS (Clean Source, Calibrate) MS_OK->TroubleshootMS No LC_OK->SamplePrep Yes TroubleshootLC Troubleshoot LC (Check for Leaks, Fresh Mobile Phase) LC_OK->TroubleshootLC No Sample_OK->MethodParams Yes OptimizeSamplePrep Optimize Sample Prep (Extraction, Clean-up) Sample_OK->OptimizeSamplePrep No TroubleshootMS->CheckMS TroubleshootLC->CheckLC OptimizeSamplePrep->SamplePrep Resolved Problem Resolved OptimizeMethod->Resolved

Caption: A logical workflow for troubleshooting LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion mode MS/MS?

A1: In positive ion mode, acyl-CoAs typically undergo a characteristic fragmentation resulting in a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[3][4][5] Another common fragment observed is at m/z 428, representing the CoA moiety.[4][5] Therefore, for this compound, you would expect to see a product ion corresponding to [M+H - 507]+.

Q2: Which type of chromatography column is best suited for this compound analysis?

A2: The choice of column depends on the overall analytical goal.

  • Reversed-Phase (RP) C18 columns are commonly used.[3] However, due to the polar nature of short-chain acyl-CoAs, retention can be poor.[3] This can be overcome by using ion-pairing reagents.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns are increasingly popular for separating polar compounds like acyl-CoAs.[9] A zwitterionic HILIC column has been shown to be effective for analyzing a wide range of acyl-CoAs in a single run.[9][10]

Q3: What are some recommended mobile phases for the analysis of this compound?

A3:

  • For Reversed-Phase with Ion-Pairing: A common approach is to use a gradient of acetonitrile (B52724) in water with a volatile ion-pairing reagent. Formic acid or acetic acid are frequently used as they are compatible with mass spectrometry.[11]

  • For HILIC: A typical mobile phase system consists of a high percentage of an organic solvent (like acetonitrile) with a smaller percentage of an aqueous buffer (e.g., ammonium acetate or ammonium formate) to facilitate the hydrophilic interaction.

Q4: Can you provide a starting point for sample preparation from cultured cells?

A4: Yes, a common method involves protein precipitation with a cold organic solvent.

  • Harvest and wash the cells with ice-cold PBS.[12]

  • Perform protein precipitation and extraction by adding a cold solvent, such as 80% methanol.[13]

  • Vortex the sample and centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.[2]

  • Dry the supernatant using a vacuum concentrator or nitrogen evaporator.[2]

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[2]

Sample Preparation Workflow

SamplePrepWorkflow General Sample Preparation Workflow for Acyl-CoAs from Cells Start Cell Harvesting & Washing Extraction Protein Precipitation & Metabolite Extraction (e.g., Cold 80% Methanol) Start->Extraction Centrifugation Centrifugation (to pellet debris) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down Extract (Vacuum or Nitrogen) Supernatant->Drying Reconstitution Reconstitute in LC-MS compatible solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A general workflow for the extraction of acyl-CoAs from cell cultures.

Experimental Protocols

Representative LC-MS/MS Method for Short-Chain Acyl-CoAs

This is a representative method that can be adapted and optimized for this compound.

Liquid Chromatography:

ParameterRecommendation
Column Reversed-phase C18 (e.g., 100 x 2.0 mm, 3 µm)[13] or HILIC (e.g., 100 x 2.1 mm, 3.5 µm)[13]
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 6.8)[13]
Mobile Phase B Methanol[13]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL

Example Gradient (for RP-LC):

Time (min)% Mobile Phase B
0.02
1.52
3.015
5.595
14.595
15.02
20.02
This is an example gradient and should be optimized for your specific separation.[13]

Mass Spectrometry:

ParameterRecommendation
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 5.5 kV
Source Temperature 350 °C[14]
Desolvation Gas Flow Dependent on instrument
Collision Gas Argon

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Calculate [M+H]+Calculate [M+H - 507]+100-200Optimize empirically
Calculate [M+H]+428.1100-200Optimize empirically
The exact m/z values should be calculated based on the monoisotopic mass of this compound. Collision energy must be optimized for your specific instrument and compound.

References

How to prevent the degradation of L-3-aminobutanoyl-CoA during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to prevent the degradation of L-3-aminobutanoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound, like other acyl-CoAs, is susceptible to both enzymatic and chemical degradation. The primary culprits are:

  • Enzymatic Degradation: Thioesterases are enzymes that hydrolyze the thioester bond, releasing Coenzyme A and L-3-aminobutanoic acid.[1][2] This is a major concern when working with biological samples.

  • Chemical Degradation: The thioester bond is prone to hydrolysis, especially under non-optimal pH conditions and at elevated temperatures. Acyl-CoAs are generally more stable in acidic conditions.

Q2: How can I minimize enzymatic degradation?

A2: To minimize enzymatic degradation, it is crucial to rapidly quench metabolic activity and inhibit thioesterase activity. This can be achieved by:

  • Rapid Quenching: Immediately processing or flash-freezing tissue samples in liquid nitrogen. For cell cultures, rapid harvesting and washing with ice-cold phosphate-buffered saline (PBS) is recommended.[3]

  • Low Temperatures: Performing all extraction steps on ice or at 4°C to reduce enzyme kinetics.[4]

  • Thioesterase Inhibitors: While specific inhibitors for this compound degradation are not well-documented, general thioesterase inhibitors can be included in the extraction buffer.

Q3: What is the optimal pH for this compound stability?

A3: Acyl-CoAs are most stable in slightly acidic to neutral pH ranges. Studies on other short-chain acyl-CoAs have shown good stability at a pH of around 6.8.[5] It is advisable to avoid strongly acidic or alkaline conditions during extraction and storage.

Q4: Which extraction solvent is best for this compound?

A4: The choice of extraction solvent is critical. A common and effective method involves using a cold organic solvent mixture to precipitate proteins while extracting the more polar acyl-CoAs. An 80% methanol (B129727) solution has been shown to yield high mass spectrometry intensities for many acyl-CoAs.[4][5] Another approach is to use acetonitrile/2-propanol followed by a potassium phosphate (B84403) buffer.[6]

Q5: How should I store my extracted this compound?

A5: For short-term storage (up to 48 hours), extracts can be kept at 4°C in a buffered solution (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8).[5] For long-term storage, it is best to store the extracts as dried pellets at -80°C and reconstitute them just before analysis.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal of this compound Sample Degradation: Enzymatic or chemical breakdown during extraction.Ensure rapid quenching of metabolic activity. Keep samples on ice at all times. Use pre-chilled solvents.[4]
Inefficient Extraction: The chosen solvent is not effectively extracting the analyte.Use a validated extraction solvent like 80% cold methanol.[4][5] Avoid strong acids in the primary extraction solvent.[4]
Poor Recovery from Solid-Phase Extraction (SPE): this compound, being a short-chain and hydrophilic molecule, may be lost during SPE.Consider extraction methods that do not require an SPE step.[4] If SPE is necessary, use a cartridge and elution method optimized for short-chain acyl-CoAs, such as a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel.[6]
Inaccurate Quantification Matrix Effects: Co-extracted molecules interfering with the analysis.Use a stable isotope-labeled internal standard for this compound if available. If not, an odd-chain acyl-CoA can be used.[4] Construct calibration curves in a matrix that matches the sample.[4]
Incomplete Deproteinization: Residual proteins can interfere with analysis.Use an effective deproteinization agent like 5-sulfosalicylic acid (SSA), which has been shown to be better than trichloroacetic acid (TCA) for retaining short-chain species.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from established methods for short-chain acyl-CoA extraction.[3][4]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80% Methanol (HPLC grade), pre-chilled to -80°C

  • Internal Standard (e.g., a stable isotope-labeled this compound or heptadecanoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 16,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS.

  • Quenching and Extraction:

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to the cell plate (adherent) or pellet (suspension).

    • For adherent cells, scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute and incubate on ice for 10 minutes.

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Storage:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Store the dried pellet at -80°C.

  • Reconstitution:

    • Just prior to analysis, reconstitute the dried extract in a suitable solvent (e.g., 50 µL of 50 mM ammonium acetate, pH 6.8).[5]

Data Presentation

The stability of acyl-CoAs is highly dependent on the storage conditions. The following table summarizes the stability of various short-chain acyl-CoAs in different solvents at 4°C over 48 hours, presented as the coefficient of variation (CV) of MS intensities. Lower CV values indicate higher stability. This data can serve as a proxy for the expected stability of this compound.

Table 1: Stability of Short-Chain Acyl-CoAs in Different Solvents at 4°C over 48 hours

Acyl-CoA SpeciesCV (%) in WaterCV (%) in 50% Methanol/WaterCV (%) in 50 mM Ammonium Acetate (pH 6.8)
Acetyl-CoA15.210.55.1
Propionyl-CoA14.89.84.9
Butyryl-CoA13.59.14.5
Succinyl-CoA16.111.25.5
Data is illustrative and based on trends reported for short-chain acyl-CoAs.[5]

Visualizations

Logical Workflow for Preventing Degradation

The following diagram outlines the key steps and considerations for minimizing the degradation of this compound during the extraction process.

G start Start: Biological Sample quench Rapid Quenching (Liquid N2 / Ice-cold PBS) start->quench extraction Extraction with Cold Solvent (e.g., 80% Methanol, on ice) quench->extraction deproteinization Deproteinization (Centrifugation at 4°C) extraction->deproteinization drying Drying (Vacuum / N2 stream) deproteinization->drying storage Storage (-80°C as dry pellet) drying->storage reconstitution Reconstitution (Buffered solution, pH ~6.8) storage->reconstitution analysis Analysis (LC-MS) reconstitution->analysis

Caption: Workflow for this compound Extraction.

Potential Metabolic Context of this compound

This compound can be involved in alternative lysine (B10760008) fermentation pathways where it is converted to acetoacetyl-CoA.[7] The diagram below illustrates this potential metabolic conversion.

G Lysine Lysine Intermediates Pathway Intermediates Lysine->Intermediates Fermentation L3ABCoA This compound Intermediates->L3ABCoA Enzyme β-Transaminase L3ABCoA->Enzyme AcetoacetylCoA Acetoacetyl-CoA TCA TCA Cycle / Ketone Body Synthesis AcetoacetylCoA->TCA Enzyme->AcetoacetylCoA

Caption: Metabolic fate of this compound.

References

Troubleshooting low yields in the enzymatic synthesis of L-3-aminobutanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of L-3-aminobutanoyl-CoA, specifically focusing on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzymatic route for synthesizing this compound?

A1: A common enzymatic route involves a two-step process starting from 3,5-diaminohexanoate (B231605). This pathway utilizes two key enzymes: 3,5-diaminohexanoate dehydrogenase and 3-keto-5-aminohexanoate cleavage enzyme. The first enzyme converts 3,5-diaminohexanoate to 3-keto-5-aminohexanoate, which is then cleaved and ligated to Coenzyme A by the second enzyme to form this compound.[1][2][3]

Q2: I am observing very low or no product formation. What are the initial checks I should perform?

A2: For low or no product yield, begin by verifying the integrity and activity of your enzymes and substrates. Ensure that ATP, Coenzyme A, and the primary substrate are not degraded. It is also crucial to confirm that the reaction buffer is at the optimal pH and contains all necessary cofactors, such as Mg2+.[4][5] Contamination in your starting materials or reaction vessels can also inhibit the reaction.

Q3: Can I use a direct ligation method with an acyl-CoA synthetase?

A3: While direct ligation of a carboxylic acid to CoA using an acyl-CoA synthetase is a common method for many acyl-CoAs, the substrate specificity of these enzymes is a critical factor.[6][7][8][9] Currently, a well-characterized acyl-CoA synthetase that efficiently uses L-3-aminobutanoic acid as a substrate is not prominently documented in readily available literature. Therefore, the two-step enzymatic pathway from 3,5-diaminohexanoate is a more established method.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by quantifying the formation of this compound over time using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically suitable for separating short-chain acyl-CoAs.[10][11][12][13][14] The product can be detected by UV absorbance, typically around 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.

Q5: What are the best practices for purifying the final product?

A5: Purification of this compound can be achieved using techniques such as solid-phase extraction (SPE) or ion-exchange chromatography. Given the charged nature of the phosphate (B84403) groups on CoA, ion-exchange chromatography is a particularly effective method for separating the product from unreacted substrates and byproducts.

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to low yields in the enzymatic synthesis of this compound.

Problem 1: Low Activity of 3,5-Diaminohexanoate Dehydrogenase
Potential Cause Recommended Solution
Suboptimal pH The optimal pH for dehydrogenases can vary. Empirically test a pH range from 7.0 to 9.0.
NAD+ Degradation NAD+ is unstable, especially at higher pH and temperature. Use fresh NAD+ solutions for each experiment.
Enzyme Instability Store the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Inhibitors in the Substrate Purify the 3,5-diaminohexanoate substrate to remove any potential contaminants that may inhibit the enzyme.
Problem 2: Low Activity of 3-Keto-5-Aminohexanoate Cleavage Enzyme
Potential Cause Recommended Solution
Suboptimal pH The optimal pH for this enzyme is reported to be around 9.1. Ensure your reaction buffer is at the correct pH.
Low Acetyl-CoA Concentration Acetyl-CoA is a substrate in this reaction. Ensure it is present in a sufficient, non-limiting concentration. A typical starting point is a molar excess relative to the 3-keto-5-aminohexanoate intermediate.
Product Inhibition High concentrations of the product, this compound, or the byproduct, acetoacetate, may inhibit the enzyme. Consider strategies to remove the product as it is formed, such as in-situ purification.
Enzyme Aggregation Some enzymes are prone to aggregation, which reduces activity. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or a stabilizing agent like glycerol (B35011) (5-10%) in the reaction buffer.
Problem 3: General Reaction Issues
Potential Cause Recommended Solution
Incorrect Temperature Most enzymatic reactions have an optimal temperature. For mesophilic enzymes, this is often between 25°C and 37°C. Test a range of temperatures to find the optimum for your specific enzymes.[15][16][17]
Substrate Concentration The concentration of substrates can significantly impact the reaction rate. At low concentrations, the rate is often limited by substrate availability. Conversely, very high substrate concentrations can sometimes lead to substrate inhibition. It is advisable to perform kinetic studies to determine the optimal substrate concentrations.[18][19][20][21]
Degradation of this compound The thioester bond in acyl-CoAs can be susceptible to hydrolysis, especially at extreme pH values. Ensure the pH of your reaction and purification buffers is maintained within a stable range (typically around 6.0-8.0 for storage).
Pyrophosphate Accumulation In direct ligation reactions, the accumulation of pyrophosphate can inhibit the forward reaction. While not directly applicable to the two-step pathway, if an acyl-CoA synthetase is used, the addition of pyrophosphatase can drive the reaction forward.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from the described two-enzyme system.

Materials:

  • 3,5-diaminohexanoate

  • 3,5-diaminohexanoate dehydrogenase

  • 3-keto-5-aminohexanoate cleavage enzyme

  • NAD+

  • Acetyl-CoA

  • Tris-HCl buffer (50 mM, pH 9.1)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a reaction mixture containing 30 mM 3,5-diaminohexanoate, 6 mM NAD+, and 4 mM acetyl-CoA in 50 mM Tris-HCl buffer (pH 9.1).

  • Add 3,5-diaminohexanoate dehydrogenase (e.g., 70 µg) and 3-keto-5-aminohexanoate cleavage enzyme (e.g., 140 µg) to the reaction mixture.

  • Incubate the reaction at a suitable temperature (e.g., 30°C).

  • Monitor the reaction progress by observing the reduction of NAD+ to NADH (increase in absorbance at 340 nm) or by taking aliquots for HPLC analysis.

  • Once the reaction has reached equilibrium or completion, stop the reaction by adding 1% (v/v) of 13 M trifluoroacetic acid.

  • The concentration of the produced this compound can be estimated based on the amount of NADH formed or by quantitative HPLC.

Protocol 2: HPLC Analysis of this compound

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase and Gradient:

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: 260 nm

Procedure:

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject an appropriate volume (e.g., 10-20 µL) onto the HPLC column.

  • Analyze the chromatogram to identify and quantify the this compound peak based on its retention time, which should be compared to a standard if available.

Visualizations

Enzymatic_Synthesis_Pathway cluster_step1 Step 1: Dehydrogenation cluster_step2 Step 2: Cleavage and Ligation 3,5-Diaminohexanoate 3,5-Diaminohexanoate 3-Keto-5-aminohexanoate 3-Keto-5-aminohexanoate 3,5-Diaminohexanoate->3-Keto-5-aminohexanoate 3,5-Diaminohexanoate Dehydrogenase This compound This compound 3-Keto-5-aminohexanoate->this compound 3-Keto-5-aminohexanoate Cleavage Enzyme Acetoacetate Acetoacetate 3-Keto-5-aminohexanoate->Acetoacetate NAD+ NAD+ NADH NADH NAD+->NADH Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound

Caption: Enzymatic synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Reagents Verify Integrity of Enzymes, Substrates (NAD+, Acetyl-CoA), and Buffers Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (pH, Temperature) Check_Reagents->Check_Conditions Reagents OK Problem_Solved Yield Improved Check_Reagents->Problem_Solved Reagents Faulty (Replace) Analyze_Kinetics Investigate Enzyme Kinetics (Substrate Concentration) Check_Conditions->Analyze_Kinetics Conditions Optimized Check_Conditions->Problem_Solved Conditions Suboptimal (Adjust) Purification_Issues Assess Product Degradation During Purification Analyze_Kinetics->Purification_Issues Kinetics Understood Analyze_Kinetics->Problem_Solved Concentrations Suboptimal (Adjust) Purification_Issues->Problem_Solved Purification Optimized

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purity Assessment of Synthetic L-3-Aminobutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the purity assessment of synthetic L-3-aminobutanoyl-CoA. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of synthetic this compound?

A1: The primary analytical techniques for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for separation and quantification, LC-MS provides mass confirmation and enhanced sensitivity, and NMR is excellent for structural confirmation and quantitative analysis (qNMR) without a reference standard of the analyte itself.

Q2: What are the potential impurities I should be aware of in my synthetic this compound sample?

A2: Impurities in synthetic this compound can originate from starting materials, side reactions during synthesis, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Free Coenzyme A (CoA-SH) and L-3-aminobutanoic acid.

  • Reagent-Related Impurities: Byproducts from coupling reagents, such as N,N'-dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (B1669883) (DCC) is used.[1][2]

  • Side-Reaction Products: N-acylurea, an unreactive byproduct formed from the rearrangement of the O-acylisourea intermediate in carbodiimide-mediated synthesis.[3]

  • Degradation Products: this compound can be susceptible to hydrolysis, breaking down into Coenzyme A and L-3-aminobutanoic acid, especially if exposed to non-optimal pH or temperature conditions.

  • Oxidized Forms: Coenzyme A can oxidize to form CoA disulfide (CoA-S-S-CoA).

Q3: My this compound sample shows a purity of over 100% by qNMR. What could be the cause?

A3: A purity value exceeding 100% in quantitative NMR (qNMR) is typically indicative of a systematic error in the measurement.[4] Potential causes include:

  • An impure or incorrectly weighed internal calibrant.

  • Differences in the residual water content between the analyte and the internal calibrant.

  • Inaccurate determination of the molecular weights of the analyte or the calibrant.

  • Errors in signal integration or selection of non-representative signals for quantification.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Observed Problem Potential Cause Suggested Solution
Peak Tailing for the Analyte Peak Secondary interactions between the analyte and the stationary phase, often due to exposed silanol (B1196071) groups.Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Consider using a column with end-capping or a different stationary phase.
Column overload.[5]Reduce the injection volume or the sample concentration and re-inject.
Ghost Peaks in the Chromatogram Contamination in the mobile phase, injection solvent, or carryover from a previous injection.Run a blank gradient to identify the source of contamination. Ensure the injection solvent is compatible with the mobile phase.[6]
Shifting Retention Times Changes in mobile phase composition, temperature fluctuations, or column degradation.[7]Prepare fresh mobile phase and ensure adequate column equilibration. Use a column oven for temperature control. If the issue persists, the column may need to be replaced.
Broad Peaks Extra-column band broadening, a void in the column, or a mobile phase flow rate that is too low.[8]Check for loose fittings and ensure tubing is of appropriate internal diameter. Replace the column if a void is suspected. Optimize the flow rate.
LC-MS Analysis Troubleshooting
Observed Problem Potential Cause Suggested Solution
Low Signal Intensity/Ion Suppression Presence of trifluoroacetic acid (TFA) in the mobile phase.[9]Replace TFA with a more MS-friendly mobile phase modifier like formic acid (FA).
Matrix effects from the sample.Dilute the sample or use a more effective sample clean-up method.
Inconsistent Peak Areas Non-specific binding of the analyte to vials or tubing.[10]Use deactivated vials and consider adding a small amount of a carrier protein to your standards if working with very low concentrations.
Multiple Peaks for the Same m/z Presence of isomers or in-source fragmentation.Optimize chromatographic separation to resolve isomers. Adjust MS source conditions to minimize fragmentation.

Data Presentation

Table 1: Typical HPLC Parameters for Acyl-CoA Analysis

ParameterTypical Value
Column Reversed-phase C18, 2.1-4.6 mm ID, 100-250 mm length, 3-5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Acetate buffer (pH 4.5-6.5)
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient 5-95% B over 15-30 minutes
Flow Rate 0.2-1.0 mL/min
Detection UV at 260 nm

Table 2: Common Mass Transitions for this compound in LC-MS/MS

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Description
853.2346.1Fragment corresponding to the L-3-aminobutanoyl-pantetheine moiety
853.2428.1Fragment corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV
  • Sample Preparation: Dissolve the synthetic this compound in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm.

  • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and a certified internal calibrant (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[4]

  • Add a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).[11]

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for this compound and a signal from the internal calibrant.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_calibrant / I_calibrant) * (MW_analyte / W_analyte) * (W_calibrant / MW_calibrant) * P_calibrant Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the calibrant

Visualizations

Purity_Assessment_Workflow start Synthetic This compound Sample hplc HPLC-UV Analysis start->hplc lcms LC-MS Analysis start->lcms qnmr qNMR Analysis start->qnmr purity_hplc Purity (%) by Peak Area hplc->purity_hplc identity_lcms Identity Confirmation (Mass) lcms->identity_lcms purity_qnmr Absolute Purity (%) qnmr->purity_qnmr report Final Purity Report purity_hplc->report identity_lcms->report purity_qnmr->report

Caption: Workflow for purity assessment of synthetic this compound.

HPLC_Troubleshooting_Logic start Poor Peak Shape Observed in HPLC q1 Does it affect all peaks? start->q1 a1_yes Likely System Issue: - Blocked Frit - Extra-column volume - Mobile phase issue q1->a1_yes Yes a1_no Likely Analyte-Specific Issue q1->a1_no No q2 Is the analyte basic? a1_no->q2 a2_yes Secondary Interactions: - Adjust mobile phase pH - Use end-capped column q2->a2_yes Yes a2_no Check for: - Column overload - Incompatible sample solvent q2->a2_no No

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Artifacts and interferences in L-3-aminobutanoyl-CoA analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of L-3-aminobutanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider for accurate this compound measurement?

A1: The most critical factors are rapid sample quenching and efficient protein precipitation. Acyl-CoA profiles can change rapidly due to enzymatic activity. Therefore, it is crucial to immediately quench metabolic activity, typically by snap-freezing the sample in liquid nitrogen. For extraction, acidic protein precipitation using agents like perchloric acid (PCA) or sulfosalicylic acid (SSA) is common for short-chain acyl-CoAs.[1] The choice of extraction solvent can significantly impact recovery, and it is advisable to test different methods for your specific sample matrix.

Q2: I am observing a high background signal in my chromatogram. What are the likely causes and solutions?

A2: A high background signal can originate from several sources, including contaminated solvents, plasticware, or a poorly optimized mass spectrometer. Ensure you are using LC-MS grade solvents and reagents.[2] To minimize contamination from plasticizers, use polypropylene (B1209903) tubes and pipette tips. In the mass spectrometer, optimizing parameters such as source temperature, gas flow rates, and declustering potential can help reduce chemical noise.[3] A dirty ion source is also a common cause of high background; regular cleaning is recommended.

Q3: My this compound peak is broad and shows significant tailing. How can I improve the peak shape?

A3: Poor peak shape for acyl-CoAs is often related to interactions with the analytical column or suboptimal mobile phase composition. The phosphate (B84403) groups in the CoA moiety can interact with metal surfaces in the LC system, leading to tailing. Using a column with low metal content or a biocompatible LC system can help. Adjusting the mobile phase pH can also improve peak shape; for short-chain acyl-CoAs, a slightly acidic mobile phase is often employed.[4] Incorporating an ion-pairing agent can also be effective, but may require system re-equilibration.

Q4: How can I confirm the identity of the this compound peak in my samples?

A4: The most reliable method for peak confirmation is to use a stable isotope-labeled internal standard for this compound. This will co-elute with the endogenous analyte and provide a definitive retention time match. Additionally, analyzing a certified reference standard is crucial. In the absence of a labeled standard, you can use multiple reaction monitoring (MRM) with at least two characteristic transitions. The ratio of these transitions should be consistent between your sample and a reference standard. The characteristic neutral loss of 507 amu from the precursor ion is a hallmark of acyl-CoAs in positive ion mode mass spectrometry.[1][5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Signal Intensity or Poor Recovery 1. Inefficient extraction. 2. Analyte degradation. 3. Suboptimal ionization in the mass spectrometer. 4. Matrix effects.1. Optimize the extraction protocol. Compare different precipitation agents (e.g., PCA, SSA) and solvent compositions. 2. Ensure samples are kept on ice or at 4°C throughout the preparation process.[7] Process samples quickly. 3. Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature).[8] Test both positive and negative ionization modes, although positive mode is generally preferred for short-chain acyl-CoAs.[1] 4. Prepare matrix-matched calibration standards to assess and correct for ion suppression or enhancement.[9] Consider using a stable isotope-labeled internal standard.
Co-eluting Peaks and Isobaric Interference 1. Presence of isomers or structurally similar compounds. 2. Inadequate chromatographic separation. 3. In-source fragmentation of a related metabolite.1. This compound is an intermediate in lysine (B10760008) metabolism.[10] Other metabolites from this pathway or related amino acid degradation pathways could be potential isobaric interferences. A high-resolution mass spectrometer can help distinguish between compounds with the same nominal mass but different elemental compositions. 2. Optimize the LC gradient to improve separation. Experiment with different column chemistries (e.g., C18, HILIC). 3. Review the fragmentation patterns of other metabolites in your sample to identify potential precursors that could be fragmenting to the same m/z as this compound.
Poor Reproducibility (High %RSD) 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuations in the LC-MS system.1. Ensure precise and consistent execution of the extraction and reconstitution steps. Use of an internal standard is highly recommended to correct for variability. 2. Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of the analyte while awaiting injection.[7] 3. Equilibrate the LC system thoroughly before starting the analytical run. Monitor system suitability by injecting a standard at regular intervals throughout the batch.

Experimental Protocols

Protocol 1: Sample Extraction for Short-Chain Acyl-CoAs

This protocol is a general procedure for the extraction of short-chain acyl-CoAs from cultured cells. It should be optimized for specific cell types and experimental conditions.

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a sufficient volume of ice-cold extraction solvent (e.g., 2.5% sulfosalicylic acid (SSA)) to the culture dish to cover the cells.[1]

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • For adherent cells, alternatively, you can add liquid nitrogen directly to the dish to flash-freeze the cell monolayer before adding the extraction solvent.

  • Protein Precipitation and Lysate Clarification:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate the lysate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Storage:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

    • If not analyzing immediately, store the extracts at -80°C.

Protocol 2: LC-MS/MS Analysis of Short-Chain Acyl-CoAs

This is a representative LC-MS/MS method. Specific parameters will need to be optimized for your instrument and application.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 5.6.[1]

    • Mobile Phase B: 95% acetonitrile (B52724) with 5 mM ammonium acetate.[1]

    • Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation of the analytes of interest.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[2]

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Monitor the transition corresponding to the neutral loss of 507 amu from the precursor ion of this compound (m/z 853.2 -> m/z 346.2).

      • Monitor a second transition for confirmation if possible (e.g., fragmentation to the 428 m/z ion).[1]

    • Instrument Parameters: Optimize collision energy, declustering potential, and source parameters for maximal signal intensity of this compound using a reference standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample quench Metabolic Quenching (e.g., Liquid Nitrogen) sample->quench extract Extraction & Protein Precipitation (e.g., 2.5% SSA) quench->extract centrifuge Centrifugation (16,000 x g, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Reversed-Phase) supernatant->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Confirmation) ms_detection->data_analysis

Caption: A generalized experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Analytical Result check_peak Peak Detected? start->check_peak low_intensity Low Intensity? check_peak->low_intensity Yes no_peak_solutions Troubleshoot: - Check MS Parameters - Verify Extraction Recovery - Confirm Analyte Stability check_peak->no_peak_solutions No bad_shape Poor Peak Shape? low_intensity->bad_shape No low_intensity_solutions Troubleshoot: - Optimize Extraction - Check for Matrix Effects - Optimize Ionization low_intensity->low_intensity_solutions Yes bad_shape_solutions Troubleshoot: - Adjust Mobile Phase pH - Use a Different Column - Check for System Contamination bad_shape->bad_shape_solutions Yes good_result Result Acceptable bad_shape->good_result No

Caption: A troubleshooting decision tree for common issues in this compound analysis.

References

Best practices for long-term storage of L-3-aminobutanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the long-term storage, handling, and troubleshooting of experiments involving L-3-aminobutanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: For maximal stability, this compound should be stored at -80°C . It can be stored as a lyophilized powder or in a slightly acidic aqueous buffer at pH 6.0 . Under these conditions, the compound is expected to be stable for several months with minimal degradation. Avoid repeated freeze-thaw cycles, which can lead to hydrolysis of the thioester bond.

Q2: How should I prepare solutions of this compound?

A2: It is recommended to prepare stock solutions in a buffer at pH 6.0. For immediate use in enzymatic assays, the buffer composition should be compatible with the specific enzyme's requirements. Due to the potential for hydrolysis at neutral or alkaline pH, it is advisable to prepare fresh working solutions for each experiment.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation pathway for this compound is the hydrolysis of the high-energy thioester bond. This results in the formation of Coenzyme A (CoA) and 3-aminobutanoic acid. This hydrolysis is accelerated at higher temperatures and at pH values above 7.0.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Enzymatic Assay Troubleshooting

Issue 1: Lower than expected or no enzyme activity.

Possible CauseRecommended Solution
Degradation of this compound Prepare fresh solutions of this compound for each experiment. Verify the integrity of the stock solution using a suitable analytical method, such as HPLC, if degradation is suspected.
Incorrect buffer pH Ensure the assay buffer pH is optimal for both the enzyme and the stability of this compound. A slightly acidic to neutral pH is generally preferred to minimize non-enzymatic hydrolysis.
Presence of interfering substances Thiol-reactive compounds in the sample or reagents can interfere with the thioester bond. Consider sample cleanup steps if interference is suspected.
Improper enzyme storage or handling Follow the manufacturer's recommendations for enzyme storage and handling. Ensure the enzyme is active using a known positive control substrate.

Issue 2: High background signal in the assay.

Possible CauseRecommended Solution
Non-enzymatic hydrolysis of this compound Minimize the incubation time at neutral or alkaline pH. Run a control reaction without the enzyme to quantify the extent of non-enzymatic hydrolysis.
Contamination of reagents with thiols Use high-purity reagents and ensure that buffers are free from contaminating thiols.
Mass Spectrometry Analysis Troubleshooting

Issue 3: Difficulty in detecting or quantifying this compound.

Possible CauseRecommended Solution
In-source fragmentation Optimize the electrospray ionization (ESI) source conditions to minimize fragmentation of the parent ion.
Poor chromatographic separation Use a C18 reversed-phase column for liquid chromatography. Optimize the mobile phase composition and gradient to achieve good separation from other components in the sample.
Low signal intensity This compound is a charged molecule and may require specific mobile phase additives (e.g., ion-pairing agents) to improve retention and signal intensity.

Issue 4: Ambiguous fragmentation pattern.

Possible CauseRecommended Solution
Multiple adduct formation The presence of sodium or other cations in the mobile phase can lead to the formation of multiple adducts. Use high-purity solvents and consider adding a small amount of a volatile acid (e.g., formic acid) to promote protonation.
Co-elution with interfering compounds Improve chromatographic separation to isolate this compound from other molecules that may produce similar fragment ions.

Data Presentation

Recommended Storage Conditions
ParameterRecommended ConditionExpected Stability
Temperature -80°CSeveral months
Form Lyophilized powder or solution
pH (for solutions) 6.0

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of this compound using a suitable acyl-CoA synthetase.

Materials:

  • L-3-aminobutanoic acid

  • Coenzyme A (CoA)

  • ATP (Adenosine triphosphate)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Quenching solution (e.g., 1 M perchloric acid)

Procedure:

  • Prepare a reaction mixture containing L-3-aminobutanoic acid (e.g., 1 mM), CoA (e.g., 0.5 mM), and ATP (e.g., 2 mM) in the reaction buffer.

  • Initiate the reaction by adding the acyl-CoA synthetase to the mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of the quenching solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • The supernatant containing this compound can be used for purification or direct analysis.

Purification (Optional):

The synthesized this compound can be purified using solid-phase extraction (SPE) with a C18 cartridge or by reversed-phase HPLC.

Mandatory Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis/Purification reactants Reactants: L-3-aminobutanoic acid CoA, ATP enzyme Acyl-CoA Synthetase reactants->enzyme Add incubation Incubation (e.g., 37°C) enzyme->incubation quenching Reaction Quenching (e.g., Perchloric Acid) incubation->quenching centrifugation Centrifugation quenching->centrifugation supernatant Supernatant with This compound centrifugation->supernatant purification Purification (Optional) (SPE or HPLC) supernatant->purification analysis Analysis (e.g., LC-MS) supernatant->analysis purification->analysis

Caption: Workflow for the enzymatic synthesis and analysis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered (e.g., Low Enzyme Activity) cause1 Substrate Degradation start->cause1 cause2 Incorrect Assay Conditions (pH, Temp) start->cause2 cause3 Enzyme Inactivity start->cause3 solution1 Prepare Fresh Substrate Verify Integrity cause1->solution1 solution2 Optimize Buffer pH Check Temperature cause2->solution2 solution3 Use Positive Control Check Enzyme Storage cause3->solution3

Caption: A logical workflow for troubleshooting common experimental issues.

Technical Support Center: Enhancing L-3-Aminobutanoyl-CoA Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of enzymatic reactions involving L-3-aminobutanoyl-CoA.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of enzymatic reactions with this compound, focusing on the key enzyme 3-aminobutyryl-CoA aminotransferase .

Q1: What are the typical optimal pH and temperature ranges for 3-aminobutyryl-CoA aminotransferase activity?

A1: While the optimal conditions can vary slightly depending on the specific source of the enzyme, most aminotransferases exhibit maximum activity in a pH range of 7.0 to 9.0.[1] The optimal temperature for these enzymes is generally between 30°C and 50°C.[1] It is crucial to determine the empirical optima for your specific enzyme and experimental setup.

Q2: What are the key substrates and cofactors for the 3-aminobutyryl-CoA aminotransferase reaction?

A2: The primary substrates are this compound and an amino group acceptor, typically a keto-acid. The reaction also requires pyridoxal-5'-phosphate (PLP) as a cofactor, which is common for aminotransferases.

Q3: How can I monitor the activity of 3-aminobutyryl-CoA aminotransferase?

A3: A common and effective method is a coupled enzyme assay.[2] In this continuous spectrophotometric assay, the production of the keto-acid product from the primary reaction is coupled to the activity of a dehydrogenase enzyme. This second reaction results in the oxidation or reduction of a nicotinamide (B372718) cofactor (NADH or NADPH), which can be monitored by the change in absorbance at 340 nm.

Q4: What are some common causes of low or no activity of 3-aminobutyryl-CoA aminotransferase?

A4: Several factors can contribute to low enzyme activity:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.

  • Enzyme Instability: The enzyme may be unstable under the experimental conditions or may have been improperly stored.

  • Missing Cofactors: Insufficient concentration of the essential cofactor, pyridoxal-5'-phosphate (PLP).

  • Substrate Inhibition: High concentrations of either this compound or the amino acceptor can sometimes inhibit the enzyme.

  • Presence of Inhibitors: Contaminants in the enzyme preparation or substrate solutions can inhibit the reaction.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Problem 1: Low or No Enzyme Activity
Potential Cause Recommended Solution
Incorrect pH or Temperature Determine the optimal pH and temperature for your specific enzyme by performing activity assays over a range of pH values (e.g., 6.0-10.0) and temperatures (e.g., 20-60°C).[3][4]
Enzyme Degradation Ensure proper storage of the enzyme at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. Perform a protein concentration assay (e.g., Bradford or BCA) to confirm the enzyme concentration. Run an SDS-PAGE to check for protein degradation.
Insufficient Cofactor (PLP) Supplement the reaction mixture with an adequate concentration of pyridoxal-5'-phosphate (PLP). The optimal concentration should be determined empirically, but a starting point of 20 µM is often used.[5]
Poor Substrate Quality Verify the purity and concentration of your this compound and amino acceptor substrates. Consider synthesizing or purifying fresh substrates if degradation is suspected.
Presence of Inhibitors If the enzyme was purified in-house, ensure that all purification reagents (e.g., imidazole (B134444) from affinity chromatography) have been thoroughly removed by dialysis or buffer exchange. Test for the presence of known general enzyme inhibitors.
Problem 2: High Background Signal in Coupled Assay
Potential Cause Recommended Solution
Contaminating Dehydrogenase Activity Run a control reaction containing all components except the primary enzyme (3-aminobutyryl-CoA aminotransferase) to measure any background dehydrogenase activity from the cell lysate or purified protein. If significant, further purify your enzyme.
Substrate-Independent NADH/NADPH Oxidation/Reduction Perform a control reaction without the coupling enzyme to check for non-enzymatic degradation of the nicotinamide cofactor. Ensure the buffer components are not interfering with the assay.
Presence of Endogenous Substrates If using a crude cell lysate, it may contain endogenous amino acceptors that can react with the aminotransferase. Use a purified enzyme preparation to minimize this issue.

III. Experimental Protocols

A. Coupled Spectrophotometric Assay for 3-Aminobutyryl-CoA Aminotransferase Activity

This protocol describes a continuous assay to measure the activity of 3-aminobutyryl-CoA aminotransferase by coupling the reaction to a dehydrogenase.

Materials:

  • Purified 3-aminobutyryl-CoA aminotransferase

  • This compound

  • α-ketoglutarate (or other suitable amino acceptor)

  • Pyridoxal-5'-phosphate (PLP)

  • Coupling dehydrogenase (e.g., glutamate (B1630785) dehydrogenase if α-ketoglutarate is the amino acceptor)

  • NADH or NADPH

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction master mix containing the reaction buffer, amino acceptor, PLP, and the coupling dehydrogenase with its substrate (e.g., NADH for glutamate dehydrogenase).

  • Equilibrate the master mix to the desired temperature (e.g., 37°C) in a cuvette.

  • Add the purified 3-aminobutyryl-CoA aminotransferase to the cuvette and mix gently.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 340 nm (for NADH or NADPH oxidation) over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₄₀ for NADH/NADPH = 6220 M⁻¹cm⁻¹).

B. Purification of Recombinant His-tagged 3-Aminobutyryl-CoA Aminotransferase

This protocol outlines a general procedure for the purification of a recombinant, His-tagged 3-aminobutyryl-CoA aminotransferase expressed in E. coli.

Materials:

  • E. coli cell paste expressing the His-tagged enzyme

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing and buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl)

Procedure:

  • Resuspend the E. coli cell paste in Lysis Buffer.

  • Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with Elution Buffer.

  • Collect the fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

  • Pool the fractions containing the pure enzyme and dialyze against a suitable storage buffer to remove imidazole and for buffer exchange.

  • Determine the protein concentration and store the purified enzyme at -80°C.

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffers, Substrates, Cofactors) master_mix Prepare Master Mix reagents->master_mix enzyme_prep Prepare Enzyme (Purification/Dilution) enzyme_prep->master_mix incubation Pre-incubate at Optimal Temperature master_mix->incubation initiate Initiate Reaction (Add final substrate) incubation->initiate measure Monitor Absorbance Change initiate->measure velocity Calculate Initial Velocity measure->velocity kinetics Determine Kinetic Parameters (Km, Vmax) velocity->kinetics

Caption: Workflow for determining the kinetic parameters of 3-aminobutyryl-CoA aminotransferase.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_enzyme Enzyme Integrity cluster_inhibitors Inhibitors start Low/No Enzyme Activity check_ph_temp Check pH and Temperature start->check_ph_temp check_cofactor Check Cofactor (PLP) Concentration start->check_cofactor check_substrate Check Substrate Integrity/Concentration start->check_substrate check_degradation Check for Degradation (SDS-PAGE) start->check_degradation check_concentration Verify Enzyme Concentration start->check_concentration check_contaminants Check for Contaminating Inhibitors start->check_contaminants optimize_conditions Optimize Conditions check_ph_temp->optimize_conditions Suboptimal check_cofactor->optimize_conditions Suboptimal use_fresh_substrate Use Fresh Substrate check_substrate->use_fresh_substrate Degraded purify_enzyme Re-purify Enzyme check_degradation->purify_enzyme Degraded adjust_concentration Adjust Concentration check_concentration->adjust_concentration Incorrect purify_enzyme_dialyze Purify/Dialyze Enzyme check_contaminants->purify_enzyme_dialyze Present

Caption: Troubleshooting logic for low or no enzyme activity.

References

Validation & Comparative

A Comparative Guide to L-3-Aminobutanoyl-CoA and Other Short-Chain Acyl-CoAs in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in a multitude of metabolic pathways, linking the catabolism of carbohydrates, fatty acids, and amino acids to energy production and biosynthetic processes. While acetyl-CoA, propionyl-CoA, and butyryl-CoA are well-characterized players in core metabolism, other short-chain acyl-CoAs, such as L-3-aminobutanoyl-CoA, play crucial roles in more specialized pathways. This guide provides a comparative analysis of this compound versus acetyl-CoA, propionyl-CoA, and butyryl-CoA, focusing on their metabolic roles, enzymatic pathways, and relevant experimental data.

Metabolic Roles and Pathways

Short-chain acyl-CoAs are integral to cellular metabolism, each with distinct primary functions and metabolic fates.

  • This compound is a key intermediate in the anaerobic fermentation of lysine (B10760008), a pathway observed in certain bacteria like Clostridium and Fusobacterium species. Its primary role is in the degradation of lysine to produce other metabolites, such as acetoacetate.

  • Acetyl-CoA is a central hub in metabolism, produced from glycolysis, fatty acid β-oxidation, and the breakdown of certain amino acids. It enters the tricarboxylic acid (TCA) cycle for energy production or serves as a precursor for the synthesis of fatty acids, cholesterol, and ketone bodies.[1]

  • Propionyl-CoA is primarily generated from the catabolism of odd-chain fatty acids and the amino acids isoleucine, valine, threonine, and methionine. It is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA and enters the TCA cycle.

  • Butyryl-CoA is an intermediate in fatty acid β-oxidation and can also be produced during the fermentation of carbohydrates by gut microbiota.[2] It can be further oxidized to generate acetyl-CoA.

The metabolic pathways for the synthesis and consumption of these acyl-CoAs are distinct, involving a specific set of enzymes.

This compound Metabolism

The formation and consumption of this compound are key steps in the alternative lysine fermentation pathway.

L-3-Aminobutanoyl-CoA_Metabolism Lysine L-Lysine Beta_Lysine β-Lysine Lysine->Beta_Lysine Lysine-2,3-aminomutase Diaminohexanoate 3,5-Diaminohexanoate Beta_Lysine->Diaminohexanoate β-Lysine-5,6-aminomutase Ketoaminohexanoate 3-Keto-5-aminohexanoate Diaminohexanoate->Ketoaminohexanoate 3,5-Diaminohexanoate dehydrogenase L_3_Aminobutanoyl_CoA This compound Ketoaminohexanoate->L_3_Aminobutanoyl_CoA 3-Keto-5-aminohexanoate cleavage enzyme Acetoacetate_out Acetoacetate Ketoaminohexanoate->Acetoacetate_out Acetoacetyl_CoA Acetoacetyl-CoA L_3_Aminobutanoyl_CoA->Acetoacetyl_CoA 3-Aminobutyryl-CoA aminotransferase Acetyl_CoA_in Acetyl-CoA Acetyl_CoA_in->Ketoaminohexanoate

Lysine fermentation pathway to this compound.
Central Metabolism of Short-Chain Acyl-CoAs

Acetyl-CoA, propionyl-CoA, and butyryl-CoA are interlinked with central carbon metabolism.

Central_Metabolism Carbohydrates Carbohydrates Pyruvate (B1213749) Pyruvate Carbohydrates->Pyruvate Fatty_Acids Fatty Acids (even-chain) Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA β-oxidation Butyryl_CoA Butyryl-CoA Fatty_Acids->Butyryl_CoA β-oxidation Odd_Chain_Fatty_Acids Fatty Acids (odd-chain) Propionyl_CoA Propionyl-CoA Odd_Chain_Fatty_Acids->Propionyl_CoA β-oxidation Amino_Acids Amino Acids (I, V, T, M) Amino_Acids->Propionyl_CoA Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Propionyl_CoA->TCA_Cycle via Succinyl-CoA Butyryl_CoA->Acetyl_CoA β-oxidation

Central metabolic roles of common short-chain acyl-CoAs.

Quantitative Data Comparison

Direct comparative quantitative data for this compound alongside other short-chain acyl-CoAs is scarce in the literature. The following tables summarize available kinetic data for key enzymes and reported intracellular concentrations in various organisms to facilitate a side-by-side comparison.

Table 1: Kinetic Parameters of Key Enzymes
EnzymeSubstrateOrganismKm (mM)kcat (s⁻¹)Reference(s)
3-Keto-5-aminohexanoate cleavage enzyme 3-Keto-5-aminohexanoateCloacimonas acidaminovorans0.2082.69[3]
Acetyl-CoACloacimonas acidaminovorans--[3]
AcetoacetateCloacimonas acidaminovorans0.012-[3]
3-Aminobutyryl-CoA aminotransferase 3-Aminobutyryl-CoACloacimonas acidaminovorans-1.80
α-KetoglutarateCloacimonas acidaminovorans-1.80
PyruvateCloacimonas acidaminovorans-0.4
Acetyl-CoA Synthetase AcetateSaccharomyces cerevisiae0.2-[4]
PropionateSaccharomyces cerevisiae1.9-[4]
Acyl-CoA Carboxylase Acetyl-CoAThermobifida fusca YX0.17 ± 0.022.4 ± 0.1[5][6]
Propionyl-CoAThermobifida fusca YX0.08 ± 0.014.8 ± 0.1[5][6]
Butyryl-CoAThermobifida fusca YX0.12 ± 0.013.5 ± 0.1[5][6]

Note: A dash (-) indicates that the data was not available in the cited literature.

Table 2: Reported Intracellular Concentrations of Short-Chain Acyl-CoAs
Acyl-CoAOrganismConditionConcentration (µM)Reference(s)
This compound --Not Reported
Acetyl-CoA Escherichia coli K12Aerobic, glucose20 - 600[7][8][9][10]
Escherichia coli~450[11]
Propionyl-CoA Engineered E. coli3-HP pathway8.5[12]
Butyryl-CoA Clostridium acetobutylicumStationary phase>21 (detection threshold)

Note: Intracellular concentrations can vary significantly depending on the organism, growth conditions, and metabolic state.

Experimental Protocols

Accurate quantification and comparison of short-chain acyl-CoAs require robust analytical methods. The following protocols provide an overview of commonly used techniques.

Quantification of Short-Chain Acyl-CoAs by LC-MS/MS

This method is the gold standard for the sensitive and specific quantification of a wide range of acyl-CoA species.[13][14][15][16][17]

a. Sample Preparation (Cell Lysates):

  • Quench metabolism rapidly by adding ice-cold extraction solvent (e.g., 80% methanol (B129727) or a solution containing 5-sulfosalicylic acid) to the cell pellet.

  • Lyse the cells by sonication or bead beating on ice.

  • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the acyl-CoAs for analysis.

b. LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phase A (e.g., aqueous ammonium (B1175870) acetate) and mobile phase B (e.g., acetonitrile).

  • Mass Spectrometry: Perform detection using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The characteristic neutral loss of the 5'-ADP moiety (507.3 Da) is often used for detection.

LC_MS_Workflow Sample Cell Pellet Extraction Extraction & Lysis Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant (Acyl-CoAs) Centrifugation->Supernatant LC Liquid Chromatography Supernatant->LC MS Tandem Mass Spectrometry LC->MS Data Data Analysis MS->Data

Workflow for LC-MS/MS analysis of acyl-CoAs.
Enzymatic Assay for 3-Aminobutyryl-CoA Aminotransferase

This assay measures the activity of the enzyme that converts this compound to acetoacetyl-CoA.

a. Reaction Mixture:

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • This compound (substrate)

  • α-Ketoglutarate or pyruvate (amino group acceptor)

  • Purified 3-aminobutyryl-CoA aminotransferase

b. Procedure:

  • Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Monitor the formation of acetoacetyl-CoA over time. This can be done by coupling the reaction to a subsequent enzymatic reaction that produces a spectrophotometrically detectable product (e.g., NADH consumption by β-hydroxybutyryl-CoA dehydrogenase).

  • Calculate the enzyme activity based on the rate of product formation.

In Vitro Reconstitution of Metabolic Pathways

Reconstituting a metabolic pathway in vitro with purified enzymes allows for detailed kinetic analysis and investigation of pathway dynamics.

a. Components:

  • All purified enzymes of the pathway of interest (e.g., lysine fermentation pathway).

  • All necessary substrates and cofactors (e.g., lysine, acetyl-CoA, ATP, NAD(P)H).

  • Appropriate buffer system.

b. Procedure:

  • Combine the components in a reaction vessel.

  • Incubate at an optimal temperature.

  • Take samples at different time points and quench the reaction.

  • Analyze the concentration of intermediates and final products using methods like LC-MS/MS.

Conclusion

This compound, while less ubiquitous than acetyl-CoA, propionyl-CoA, or butyryl-CoA, plays a vital role in specific microbial metabolic pathways, particularly in the fermentation of lysine. Understanding the comparative metabolism of these short-chain acyl-CoAs is crucial for researchers in fields ranging from microbiology and metabolic engineering to drug development targeting microbial pathways. The data and protocols presented in this guide provide a foundation for further investigation into the intricate roles of these essential metabolic intermediates. The continued development of advanced analytical techniques will undoubtedly shed more light on the quantitative differences and regulatory interplay between these and other acyl-CoA molecules in various biological systems.

References

Comparative analysis of L-3-aminobutanoyl-CoA pathways in different species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of L-lysine, an essential amino acid, proceeds through various pathways across different domains of life. While the canonical pathways are well-documented, an alternative lysine (B10760008) fermentation pathway, involving L-3-aminobutanoyl-CoA as a key intermediate, has been identified in anaerobic bacteria. This guide provides a comparative analysis of this pathway, focusing on the central enzyme, 3-aminobutyryl-CoA aminotransferase, and offers detailed experimental protocols for its characterization.

Pathway Overview

The alternative lysine fermentation pathway allows certain anaerobic bacteria to utilize L-lysine as a carbon and energy source. A critical step in this pathway is the conversion of this compound to acetoacetyl-CoA, catalyzed by the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, 3-aminobutyryl-CoA aminotransferase (also referred to as Kat). This reaction transfers the amino group from this compound to an α-keto acid acceptor, typically α-ketoglutarate or pyruvate.

Below is a diagram illustrating the central role of 3-aminobutyryl-CoA aminotransferase in this pathway.

L_3_aminobutanoyl_CoA_pathway cluster_aminotransferase Aminotransferase Reaction Lysine L-Lysine Intermediate1 Intermediates Lysine->Intermediate1 Multiple steps L3CoA This compound Intermediate1->L3CoA AcetoacetylCoA Acetoacetyl-CoA L3CoA->AcetoacetylCoA 3-Aminobutyryl-CoA Aminotransferase (Kat) Amino_Donor_Product Amino Acid (e.g., Glutamate) Metabolism Central Metabolism AcetoacetylCoA->Metabolism Amino_Acceptor α-Keto Acid (e.g., α-Ketoglutarate) Amino_Acceptor->Amino_Donor_Product

Figure 1. The central role of 3-aminobutyryl-CoA aminotransferase in the alternative lysine fermentation pathway.

Comparative Enzyme Kinetics

To date, detailed kinetic characterization of 3-aminobutyryl-CoA aminotransferase has been reported for an enzyme identified from a metagenomic library derived from an anaerobic digester. This enzyme, designated as Kat, provides the primary data available for this class of aminotransferases. The kinetic parameters of this enzyme highlight its substrate preference.

SubstrateAmino AcceptorKm (µM)Specific Activity (µmol·min-1·mg-1)kcat (s-1)kcat/Km (M-1·s-1)Species/Source
(3S)-3-Aminobutanoyl-CoAα-Ketoglutarate25 ± 510.8 ± 0.5~9.6~3.8 x 105Metagenome (Anaerobic digester)[1]
(3S)-3-Aminobutanoyl-CoAPyruvate250 ± 501.3 ± 0.1~1.2~4.8 x 103Metagenome (Anaerobic digester)[1]

Note: The turnover number (kcat) was estimated based on the reported specific activity and a molecular weight of approximately 45 kDa for the monomeric enzyme.

The data clearly indicates that α-ketoglutarate is a much more efficient amino acceptor for this enzyme compared to pyruvate, as evidenced by the approximately 80-fold higher catalytic efficiency (kcat/Km).

Genomic analysis suggests that orthologs of this 3-aminobutyryl-CoA aminotransferase are present in various anaerobic bacteria, particularly within the Firmicutes and Bacteroidetes phyla. However, biochemical characterization of these orthologs is currently lacking in the scientific literature. The presence of the gene cluster for the alternative lysine fermentation pathway in diverse anaerobic environments suggests that this is a widespread, yet understudied, metabolic capability. Further comparative studies on purified enzymes from different species are necessary to understand the evolutionary adaptations and potential variations in substrate specificity and catalytic efficiency.

Experimental Protocols

Recombinant Expression and Purification of 3-Aminobutyryl-CoA Aminotransferase

This protocol describes a general workflow for the production and purification of a recombinant aminotransferase, adaptable for the 3-aminobutyryl-CoA aminotransferase.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene_Synthesis Gene Synthesis (Codon-optimized for E. coli) Ligation Ligation/Cloning Gene_Synthesis->Ligation Vector Expression Vector (e.g., pET with His-tag) Vector->Ligation Transformation_Cloning Transformation (Cloning strain, e.g., DH5α) Ligation->Transformation_Cloning Transformation_Expression Transformation (Expression strain, e.g., BL21(DE3)) Transformation_Cloning->Transformation_Expression Culture_Growth Cell Culture Growth (LB medium, 37°C) Transformation_Expression->Culture_Growth Induction Induction (IPTG, lower temperature, e.g., 18°C) Culture_Growth->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Dialysis Dialysis/Buffer Exchange Affinity_Chromatography->Dialysis Purity_Check Purity Assessment (SDS-PAGE) Dialysis->Purity_Check

Figure 2. General workflow for recombinant aminotransferase expression and purification.

Methodology:

  • Gene Cloning: The gene encoding the putative 3-aminobutyryl-CoA aminotransferase is synthesized with codon optimization for Escherichia coli expression. The gene is then cloned into an expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged fusion protein.

  • Protein Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

  • Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors), and lysed by sonication on ice. The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange and Purity Assessment: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for buffer exchange. The purity of the protein is assessed by SDS-PAGE.

3-Aminobutyryl-CoA Aminotransferase Enzyme Assay

This protocol is adapted from the characterization of the metagenome-derived Kat enzyme and relies on the spectrophotometric detection of acetoacetyl-CoA.[1]

Principle: The formation of acetoacetyl-CoA from this compound is monitored by measuring the increase in absorbance at 310 nm, which corresponds to the enolate form of acetoacetyl-CoA complexed with Mg2+.

Reagents and Materials:

  • Purified 3-aminobutyryl-CoA aminotransferase

  • (3S)-3-Aminobutanoyl-CoA (substrate)

  • α-Ketoglutarate or Pyruvate (amino acceptor)

  • Activity Buffer: 100 mM Tris-HCl, pH 8.0

  • 500 mM MgCl2 stock solution

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 310 nm

Procedure:

  • Prepare a reaction mixture in the wells of the microplate or in cuvettes. A typical 100 µL reaction mixture contains:

    • 80 µL Activity Buffer (100 mM Tris-HCl, pH 8.0)

    • 1 µL of 500 mM MgCl2 (final concentration 5 mM)

    • Varying concentrations of (3S)-3-aminobutanoyl-CoA (e.g., 5-200 µM)

    • Varying concentrations of the amino acceptor (e.g., for α-ketoglutarate: 0.1-5 mM; for pyruvate: 1-50 mM)

    • Add deionized water to bring the volume to 90 µL.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of a suitable concentration of the purified enzyme.

  • Immediately monitor the increase in absorbance at 310 nm over time (e.g., for 5-10 minutes) in a kinetic mode.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the acetoacetyl-CoA-Mg2+ complex (ε310 ≈ 12,000 M-1cm-1).

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.

Control Reactions:

  • A reaction mixture without the enzyme to check for non-enzymatic substrate degradation.

  • A reaction mixture without the this compound substrate to check for any background reactions.

  • A reaction mixture without the amino acceptor to confirm its requirement for the reaction.

Conclusion

The this compound pathway represents an important, yet not fully understood, route for lysine metabolism in anaerobic bacteria. The key enzyme, 3-aminobutyryl-CoA aminotransferase, displays a preference for α-ketoglutarate as an amino acceptor. While detailed comparative kinetic data across different species is currently unavailable, the provided protocols for enzyme expression, purification, and activity assays offer a robust framework for future investigations. Further research into the prevalence and biochemical diversity of this pathway in various microorganisms will be crucial for a comprehensive understanding of anaerobic amino acid metabolism and may reveal novel enzymatic targets for biotechnological and therapeutic applications.

References

Validating the Role of L-3-aminobutanoyl-CoA: A Comparative Guide to Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of metabolic pathways is fundamental to understanding cellular function and disease. L-3-aminobutanoyl-CoA is a coenzyme A derivative implicated in lysine (B10760008) metabolism.[1] However, its precise physiological role remains to be fully elucidated. This guide provides a comparative framework for validating the function of this compound using gene knockout studies, a powerful tool for dissecting metabolic networks.[2][3][4] We will explore the experimental workflow, data interpretation, and comparison with alternative approaches, supported by detailed protocols and visual aids.

Quantitative Data Summary: A Hypothetical Gene Knockout Study

To illustrate the power of gene knockout studies in functional validation, we present a hypothetical scenario involving the targeted disruption of a putative β-aminotransferase (gene BAT1) suspected to be involved in the synthesis or degradation of this compound. The following table summarizes the expected quantitative data from a comparative metabolomics analysis of wild-type (WT), BAT1 knockout (KO), and rescue (KO + BAT1 expression vector) cell lines.

MetaboliteWild-Type (WT) (nmol/mg protein)BAT1 Knockout (KO) (nmol/mg protein)Rescue (KO + BAT1) (nmol/mg protein)Fold Change (KO vs. WT)
This compound 1.5 ± 0.20.1 ± 0.021.4 ± 0.3↓ 15.0
Precursor Substrate5.2 ± 0.625.8 ± 3.16.1 ± 0.8↑ 5.0
Downstream Product8.9 ± 1.11.2 ± 0.28.5 ± 1.0↓ 7.4
Acetyl-CoA12.3 ± 1.512.1 ± 1.812.5 ± 1.6↔ 1.0
Malonyl-CoA2.1 ± 0.32.0 ± 0.42.2 ± 0.3↔ 1.0

Data are presented as mean ± standard deviation from n=5 biological replicates. Fold change is calculated as the ratio of the mean concentration in the KO line to the WT line.

Experimental Protocols

A robust and reproducible experimental protocol is the cornerstone of any validation study. Below are detailed methodologies for the key experiments cited in our hypothetical study.

I. Generation of a BAT1 Knockout Cell Line using CRISPR-Cas9

The CRISPR-Cas9 system is a powerful and widely adopted tool for targeted gene editing.[5][6][7][8]

1. sgRNA Design and Synthesis:

  • Design two to four single guide RNAs (sgRNAs) targeting the first exon of the BAT1 gene to maximize the likelihood of generating a loss-of-function indel mutation.

  • Utilize online design tools to minimize off-target effects.

  • Synthesize the designed sgRNAs.

2. Vector Construction:

  • Clone the synthesized sgRNAs into a suitable Cas9 expression vector. This vector should also contain a selectable marker (e.g., puromycin (B1679871) resistance) for later enrichment of edited cells.

3. Cell Transfection:

  • Transfect the target cell line (e.g., HEK293T, HepG2) with the Cas9-sgRNA expression vector using a suitable transfection reagent.

  • Include a mock-transfected control and a control with a non-targeting sgRNA.

4. Selection and Clonal Isolation:

  • Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).

  • After selection, plate the cells at a low density to allow for the growth of individual colonies.

  • Isolate single clones and expand them into individual cell lines.

5. Verification of Gene Knockout:

  • Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region of the BAT1 gene by PCR and sequence the product to identify clones with frameshift mutations.

  • Protein Expression Analysis: Perform a Western blot to confirm the absence of the BAT1 protein in the knockout clones.

II. Metabolite Extraction and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[9][10][11]

1. Sample Preparation:

  • Culture WT, KO, and rescue cell lines to 80-90% confluency.

  • Rapidly quench metabolism by aspirating the media and adding ice-cold 80% methanol.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

2. Metabolite Extraction:

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifuge the lysate at high speed to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

  • Inject the metabolite extract onto a reverse-phase C18 column for chromatographic separation.

  • Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to elute the acyl-CoAs.

  • Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for this compound and other relevant metabolites should be optimized using authentic standards.

4. Data Analysis:

  • Quantify the peak area for each metabolite.

  • Normalize the data to the total protein concentration in the initial cell lysate.

  • Perform statistical analysis to determine significant differences between the experimental groups.

Visualizing the Workflow and Pathway

Diagrams are invaluable for conceptualizing complex biological processes and experimental designs.

experimental_workflow cluster_design Phase 1: Design & Construction cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Knockout Validation cluster_analysis Phase 4: Functional Analysis sgRNA_design sgRNA Design for BAT1 vector_construction Cas9-sgRNA Vector Construction sgRNA_design->vector_construction transfection Cell Transfection vector_construction->transfection selection Puromycin Selection transfection->selection clonal_isolation Clonal Isolation selection->clonal_isolation genomic_validation Genomic Sequencing (Indel detection) clonal_isolation->genomic_validation protein_validation Western Blot (Protein absence) clonal_isolation->protein_validation metabolomics LC-MS/MS Metabolomics protein_validation->metabolomics data_analysis Data Analysis & Interpretation metabolomics->data_analysis

Caption: Experimental workflow for validating gene function using CRISPR-Cas9 gene knockout.

signaling_pathway Precursor Precursor Substrate BAT1 BAT1 Enzyme Precursor->BAT1 L3ABC This compound Product Downstream Product L3ABC->Product Cellular_Response Cellular Response (e.g., Signaling, Gene Regulation) Product->Cellular_Response BAT1->L3ABC Synthesis

Caption: Hypothetical metabolic pathway involving this compound.

Comparison with Alternative Approaches

While gene knockout is a definitive method for functional validation, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
RNA Interference (RNAi) - Transient and reversible knockdown- High-throughput screening is feasible- Incomplete knockdown can lead to ambiguous results- Off-target effects are a significant concern
Chemical Inhibition - Temporal control of protein function- Can be used in vivo- Lack of specific inhibitors for many enzymes- Potential for off-target drug effects
Metabolic Flux Analysis - Provides a dynamic view of metabolic pathways- Can identify pathway bottlenecks- Technically complex and requires specialized expertise- Does not directly identify the function of a specific gene

References

Comparative Guide to Antibody Cross-Reactivity Against L-3-Aminobutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of putative antibodies against L-3-aminobutanoyl-CoA. In the absence of commercially available antibodies specifically targeting this molecule, this document outlines the necessary experimental procedures and data interpretation strategies to assess antibody specificity. The focus is on providing objective, data-driven methodologies for researchers developing or validating such antibodies.

Introduction to this compound and Antibody Specificity

This compound is an acyl-CoA derivative involved in various metabolic pathways. The development of specific antibodies to this molecule is crucial for its detection and quantification in biological samples. Antibody cross-reactivity, the binding of an antibody to molecules other than its intended target, can lead to inaccurate experimental results and misinterpretation of biological functions. Therefore, rigorous testing of antibody specificity is paramount.

This guide focuses on two primary methods for assessing cross-reactivity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. We present detailed protocols and hypothetical data to illustrate the comparison of a hypothetical anti-L-3-aminobutanoyl-CoA antibody against structurally similar molecules.

Potential Cross-Reactants for this compound

A critical step in assessing antibody specificity is to identify potential cross-reactants based on structural similarity to the target molecule, this compound. The structure of this compound consists of a 3-aminobutanoic acid moiety linked to coenzyme A. Variations in either of these components could lead to cross-reactivity.

Table 1: Potential Cross-Reactants for Anti-L-3-Aminobutanoyl-CoA Antibodies

Compound NameStructural Difference from this compoundRationale for a Potential Cross-Reactant
Butyryl-CoA Lacks the 3-amino group on the butanoyl chain.Shares the same carbon backbone and the Coenzyme A moiety.
Crotonyl-CoA Contains a double bond in the butanoyl chain.Similar chain length and Coenzyme A moiety.
Acetyl-CoA Shorter two-carbon acyl chain.Shares the Coenzyme A moiety.
Succinyl-CoA Dicarboxylic acyl chain.Shares the Coenzyme A moiety.
L-3-Aminobutanoic Acid Lacks the Coenzyme A moiety.Represents the hapten portion of the target molecule.
Coenzyme A (free acid) Lacks the L-3-aminobutanoyl group.Represents the carrier portion of the target molecule.
D-3-aminobutanoyl-CoA Stereoisomer of the 3-aminobutanoyl group.Identical composition, differs in spatial arrangement.

Experimental Assessment of Cross-Reactivity

The following sections detail the experimental protocols for determining the cross-reactivity of a hypothetical antibody against this compound.

Competitive ELISA

Competitive ELISA is a highly sensitive method for quantifying small molecules and assessing antibody specificity. In this assay, the sample antigen (or a potential cross-reactant) competes with a labeled antigen for binding to a limited amount of antibody. A higher affinity of the antibody for the free antigen in the sample results in a lower signal.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat plate with anti-L-3-aminobutanoyl-CoA antibody p2 Wash unbound antibody p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 c3 Add mixture to coated plate p4->c3 c1 Prepare serial dilutions of This compound (standard) and potential cross-reactants c2 Mix dilutions with a fixed concentration of enzyme-labeled This compound c1->c2 c2->c3 c4 Incubate to allow competition c3->c4 d1 Wash plate to remove unbound reagents c4->d1 d2 Add substrate d1->d2 d3 Incubate for color development d2->d3 d4 Stop reaction d3->d4 d5 Read absorbance at 450 nm d4->d5

Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.

  • Antibody Coating: Dilute the anti-L-3-aminobutanoyl-CoA antibody to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competition:

    • Prepare serial dilutions of the standard this compound and each potential cross-reactant in assay buffer (e.g., 1% BSA in PBS).

    • In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of a fixed concentration of enzyme-conjugated this compound.

    • Transfer 100 µL of these mixtures to the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free and enzyme-labeled antigen for antibody binding sites.

  • Washing: Repeat the wash step as in step 2, performing 3-5 washes.

  • Substrate Addition: Add 100 µL of an appropriate substrate (e.g., TMB for HRP-conjugated antigen) to each well.

  • Incubation and Reading: Incubate the plate in the dark for 15-30 minutes, or until sufficient color development is observed. Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the maximal signal) for this compound and each potential cross-reactant. The percent cross-reactivity can be calculated using the following formula:

    % Cross-reactivity = (IC50 of this compound / IC50 of potential cross-reactant) x 100

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundIC50 (nM)% Cross-Reactivity
This compound 10100%
Butyryl-CoA 5002%
Crotonyl-CoA 8001.25%
Acetyl-CoA > 10,000< 0.1%
Succinyl-CoA > 10,000< 0.1%
L-3-Aminobutanoic Acid 2504%
Coenzyme A (free acid) > 10,000< 0.1%
D-3-aminobutanoyl-CoA 10010%
Western Blotting

While not the primary method for small molecule analysis, Western blotting can be adapted to assess cross-reactivity by immobilizing protein-conjugates of this compound and its analogs on a membrane.

Western_Blot_Workflow cluster_conjugation Antigen Preparation cluster_blotting Blotting Procedure cluster_detection_wb Detection a1 Conjugate this compound and potential cross-reactants to a carrier protein (e.g., BSA) b1 Run protein conjugates on SDS-PAGE a1->b1 b2 Transfer proteins to a PVDF membrane b1->b2 b3 Block the membrane b2->b3 b4 Incubate with anti-L-3- aminobutanoyl-CoA antibody b3->b4 b5 Wash unbound primary antibody b4->b5 d1_wb Incubate with HRP-conjugated secondary antibody b5->d1_wb d2_wb Wash unbound secondary antibody d1_wb->d2_wb d3_wb Add chemiluminescent substrate d2_wb->d3_wb d4_wb Image the blot d3_wb->d4_wb

Caption: Workflow for Western Blotting to assess antibody cross-reactivity.

  • Antigen Preparation: Conjugate this compound and each potential cross-reactant to a carrier protein such as Bovine Serum Albumin (BSA) using a suitable cross-linker (e.g., EDC/NHS).

  • SDS-PAGE: Separate the protein conjugates (e.g., 1-5 µg per lane) on a polyacrylamide gel. Include a lane with unconjugated BSA as a negative control.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-L-3-aminobutanoyl-CoA antibody at an optimized dilution in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Detection: Add a chemiluminescent substrate and image the blot using a suitable imaging system.

  • Data Analysis: Compare the signal intensity of the bands corresponding to the different protein conjugates. Strong signals for conjugates other than this compound-BSA indicate cross-reactivity.

Table 3: Hypothetical Cross-Reactivity Data from Western Blotting

Protein ConjugateSignal Intensity (Arbitrary Units)Interpretation
This compound-BSA 10,000Strong specific binding
Butyryl-CoA-BSA 500Weak cross-reactivity
Crotonyl-CoA-BSA 300Weak cross-reactivity
Acetyl-CoA-BSA < 50No significant cross-reactivity
Succinyl-CoA-BSA < 50No significant cross-reactivity
L-3-Aminobutanoic Acid-BSA 800Moderate cross-reactivity
Coenzyme A-BSA < 50No significant cross-reactivity
D-3-aminobutanoyl-CoA-BSA 2,000Moderate cross-reactivity
Unconjugated BSA < 10No non-specific binding to carrier

Conclusion

The rigorous assessment of antibody cross-reactivity is a critical component of immunoassay development and validation. This guide provides a framework for the systematic evaluation of a putative antibody against this compound using competitive ELISA and Western blotting. By testing against a panel of structurally related molecules, researchers can quantitatively determine the specificity of their antibody and ensure the reliability of their experimental data. The provided protocols and hypothetical data serve as a practical resource for scientists engaged in the development and application of antibodies for metabolic research and drug development.

A Comparative Analysis of the Kinetic Properties of β-Ketothiolase and L-3-Hydroxyacyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of enzymes involved in critical metabolic pathways is paramount. This guide provides a detailed comparison of the kinetic properties of two key enzymes, β-Ketothiolase and L-3-Hydroxyacyl-CoA Dehydrogenase, which act on substrates structurally similar to L-3-aminobutanoyl-CoA. While direct kinetic data for enzymes acting specifically on this compound is scarce in publicly available literature, this comparison of enzymes acting on analogous substrates such as acetoacetyl-CoA and 3-hydroxyacyl-CoA offers valuable insights into the catalytic efficiencies and substrate affinities within these enzyme families.

Executive Summary

This guide delves into the kinetic parameters, experimental protocols, and metabolic significance of β-Ketothiolase and L-3-Hydroxyacyl-CoA Dehydrogenase. β-Ketothiolase plays a crucial role in the condensation of acetyl-CoA units, a fundamental step in pathways like butyrate (B1204436) metabolism and lysine (B10760008) degradation. In contrast, L-3-Hydroxyacyl-CoA Dehydrogenase is a key player in fatty acid β-oxidation, catalyzing the NAD+-dependent oxidation of L-3-hydroxyacyl-CoAs. By presenting their kinetic data side-by-side and detailing the methodologies used to obtain this data, this guide aims to provide a comprehensive resource for researchers investigating these or related enzymes.

Comparison of Kinetic Properties

The following table summarizes the key kinetic parameters for β-Ketothiolase from Thermus thermophilus and L-3-Hydroxyacyl-CoA Dehydrogenase from pig heart, acting on their respective substrates.

EnzymeOrganismSubstrateK_m_ (µM)V_max_k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
β-Ketothiolase Thermus thermophilusAcetoacetyl-CoA25[1]Not ReportedNot ReportedNot Reported
Acetyl-CoA250[1]Not ReportedNot ReportedNot Reported
CoA11[1]Not ReportedNot ReportedNot Reported
L-3-Hydroxyacyl-CoA Dehydrogenase Pig HeartC4-OH-Acyl-CoA10Not ReportedNot ReportedNot Reported
C6-OH-Acyl-CoA4Not ReportedNot ReportedNot Reported
C8-OH-Acyl-CoA2Not ReportedNot ReportedNot Reported
C10-OH-Acyl-CoA2Not ReportedNot ReportedNot Reported
C12-OH-Acyl-CoA2Not ReportedNot ReportedNot Reported
C14-OH-Acyl-CoA2Not ReportedNot ReportedNot Reported
C16-OH-Acyl-CoA2Not ReportedNot ReportedNot Reported

Note: The Vmax, k_cat_, and k_cat_/K_m_ values were not explicitly available in the searched literature for a direct comparison. The kinetic parameters for L-3-Hydroxyacyl-CoA Dehydrogenase are presented for substrates of varying chain lengths (C4 to C16).

Experimental Protocols

Kinetic Assay for β-Ketothiolase (Thiolysis Reaction)

This spectrophotometric assay measures the thiolysis of acetoacetyl-CoA by β-ketothiolase. The decrease in absorbance at 304 nm, corresponding to the disappearance of the enolate form of acetoacetyl-CoA, is monitored.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • Acetoacetyl-CoA

  • Coenzyme A (CoA)

  • Purified β-Ketothiolase enzyme

  • Spectrophotometer capable of reading at 304 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, acetoacetyl-CoA, and CoA in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 65°C for the Thermus thermophilus enzyme).

  • Initiate the reaction by adding a small volume of the purified β-ketothiolase enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 304 nm over time.

  • The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • To determine the K_m_ for acetoacetyl-CoA, vary its concentration while keeping the concentration of CoA constant and saturating.

  • To determine the K_m_ for CoA, vary its concentration while keeping the concentration of acetoacetyl-CoA constant and saturating.

  • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by coupling the reaction to the cleavage of the product, 3-ketoacyl-CoA, by 3-ketoacyl-CoA thiolase.[2] The overall reaction is monitored by the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Potassium phosphate (B84403) buffer (pH 7.3)

  • L-3-hydroxyacyl-CoA substrate of a specific chain length

  • NAD+

  • Coenzyme A (CoA)

  • 3-ketoacyl-CoA thiolase (coupling enzyme)

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NAD+, CoA, and 3-ketoacyl-CoA thiolase.

  • Add the L-3-hydroxyacyl-CoA substrate to the mixture.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the L-3-Hydroxyacyl-CoA Dehydrogenase enzyme.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

  • The rate of the reaction is proportional to the rate of change in absorbance.

  • To determine the kinetic parameters, the concentration of the L-3-hydroxyacyl-CoA substrate is varied while keeping the concentrations of other reactants constant.

  • The data is then analyzed using Michaelis-Menten kinetics to determine K_m_ and V_max_.[2]

Visualizations

Experimental Workflow for Enzyme Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification/ Standardization Reaction_Setup Setup Reaction Mixtures (Varying Substrate Conc.) Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate & Buffer Preparation Substrate_Prep->Reaction_Setup Incubation Equilibration to Assay Temperature Reaction_Setup->Incubation Reaction_Start Initiate Reaction (Add Enzyme) Incubation->Reaction_Start Data_Collection Monitor Reaction Progress (Spectrophotometry) Reaction_Start->Data_Collection Initial_Velocity Calculate Initial Reaction Velocities Data_Collection->Initial_Velocity Plotting Plot Velocity vs. Substrate Concentration Initial_Velocity->Plotting Kinetic_Parameters Determine Kinetic Parameters (Km, Vmax) Plotting->Kinetic_Parameters

Caption: A typical experimental workflow for determining enzyme kinetic parameters.

Metabolic Context: Butyrate Metabolism

butyrate_metabolism Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA β-Ketothiolase Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Hydroxybutyryl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Crotonyl_CoA Crotonyl-CoA Hydroxybutyryl_CoA->Crotonyl_CoA Enoyl-CoA Hydratase Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Butyryl-CoA Dehydrogenase Butyrate Butyrate Butyryl_CoA->Butyrate Butyrate Kinase/ Phosphotransbutyrylase

Caption: Simplified pathway of butyrate synthesis from acetyl-CoA.

References

Illuminating the Crossroads of Metabolism: A Comparative Guide to Confirming the Metabolic Fate of L-3-Aminobutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise metabolic journey of molecules is paramount. This guide provides a comprehensive comparison of isotopic labeling and alternative methods to elucidate the metabolic fate of L-3-aminobutanoyl-CoA, a key intermediate in pathways such as lysine (B10760008) degradation.

The metabolic fate of this compound stands at a critical juncture, with two primary enzymatic pathways dictating its downstream conversion: transamination to acetoacetyl-CoA and deamination to crotonoyl-CoA. Determining the flux through these competing pathways is essential for a complete understanding of cellular metabolism and its potential dysregulation in disease states. This guide delves into the experimental methodologies available for this purpose, with a focus on isotopic labeling techniques, and provides a comparative analysis of their performance, supported by experimental data and detailed protocols.

Isotopic Labeling: The Gold Standard for Metabolic Tracing

Stable isotope labeling is a powerful and widely used technique to trace the metabolic fate of compounds within a biological system. By introducing a substrate enriched with a heavy isotope (e.g., ¹³C or ¹⁵N), researchers can follow the incorporation of this label into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Strategy 1: Labeling the L-3-Aminobutanoyl Moiety

To specifically track the fate of the butanoyl portion of the molecule, one can use isotopically labeled L-3-aminobutanoic acid as a precursor. This allows for the direct measurement of its conversion into downstream products.

Experimental Workflow:

cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Cell Culture Cell Culture Incubation Incubation Cell Culture->Incubation Supplementation Labeled Precursor ¹³C-L-3-aminobutanoic acid Labeled Precursor->Incubation Metabolite Extraction Metabolite Extraction Incubation->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization LC-MS/MS LC-MS/MS Analysis Derivatization->LC-MS/MS Data Analysis Isotopologue Distribution Analysis LC-MS/MS->Data Analysis Metabolic Fate Metabolic Fate Data Analysis->Metabolic Fate Determination of Flux Ratios cluster_0 Internal Standard Generation cluster_1 Sample Analysis Yeast Culture Yeast Culture Labeled Acyl-CoAs Labeled Acyl-CoAs Yeast Culture->Labeled Acyl-CoAs Culture in labeled medium Labeled Pantothenate [¹³C₃, ¹⁵N₁]-Pantothenate Labeled Pantothenate->Labeled Acyl-CoAs Spike-in Spike with Labeled Acyl-CoAs Labeled Acyl-CoAs->Spike-in Experimental Sample Experimental Sample Experimental Sample->Spike-in LC-MS/MS LC-MS/MS Analysis Spike-in->LC-MS/MS Quantification Quantification LC-MS/MS->Quantification Ratio of unlabeled to labeled peak areas

A Comparative Guide to the Functional Differences of L-3-Aminobutanoyl-CoA and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known functional roles of L-3-aminobutanoyl-CoA and explores the potential functions of its stereoisomers, drawing upon existing experimental data and established biochemical principles. While direct comparative studies on the stereoisomers of 3-aminobutanoyl-CoA are limited in the current scientific literature, this document aims to provide a valuable resource by summarizing related pathways, proposing experimental approaches, and offering insights into their potential pharmacological relevance.

Introduction to 3-Aminobutanoyl-CoA Stereoisomers

3-Aminobutanoyl-CoA is a chiral molecule existing as two stereoisomers: this compound and D-3-aminobutanoyl-CoA. The stereochemistry of such molecules is crucial in biological systems, as enzymes typically exhibit a high degree of stereospecificity, leading to vastly different metabolic fates and functional roles for each isomer.

This compound is a known intermediate in the fermentation of L-lysine by certain anaerobic bacteria. Its metabolic pathway is linked to the production of important metabolites like butyrate (B1204436) and acetate.

D-3-Aminobutanoyl-CoA , on the other hand, has not been extensively studied, and its natural occurrence and metabolic role remain uncharacterized. However, the widespread existence of D-amino acid metabolism in bacteria suggests that a functional role for D-3-aminobutanoyl-CoA cannot be discounted.

Known Metabolic Pathways of this compound

The primary established role of this compound is as an intermediate in the lysine (B10760008) fermentation pathway in anaerobic bacteria, such as Clostridium species.

Lysine Fermentation Pathway

In this pathway, L-lysine is catabolized to generate ATP. A key step involves the conversion of 3-keto-5-aminohexanoate to this compound and acetoacetate. This compound is then further metabolized. A recently discovered enzyme, 3-aminobutyryl-CoA aminotransferase , can convert 3-aminobutyryl-CoA to acetoacetyl-CoA.

Below is a diagram illustrating the relevant portion of the lysine fermentation pathway involving this compound.

Lysine_Fermentation_Pathway Lysine L-Lysine Intermediates ... Lysine->Intermediates Keto_aminohexanoate 3-Keto-5-aminohexanoate Intermediates->Keto_aminohexanoate L_3_aminobutanoyl_CoA This compound Keto_aminohexanoate->L_3_aminobutanoyl_CoA 3-Keto-5-aminohexanoate cleavage enzyme Acetoacetyl_CoA Acetoacetyl-CoA L_3_aminobutanoyl_CoA->Acetoacetyl_CoA 3-Aminobutyryl-CoA aminotransferase Butyrate_Acetate Butyrate + Acetate Acetoacetyl_CoA->Butyrate_Acetate ...

Figure 1: Simplified Lysine Fermentation Pathway. This diagram highlights the step where this compound is formed and subsequently metabolized.

Potential Metabolic Pathways and Functions of D-3-Aminobutanoyl-CoA

While no specific pathways involving D-3-aminobutanoyl-CoA have been elucidated, the existence of D-amino acid metabolism in bacteria provides a basis for hypothesizing its potential roles. Bacteria are known to produce and utilize a variety of D-amino acids for purposes such as cell wall synthesis and signaling.

Hypothetical Racemization

The interconversion between L- and D-isomers is often catalyzed by racemases. An aminobutanoyl-CoA racemase could potentially exist, allowing for the conversion of the more common L-isomer to the D-isomer. This would be analogous to lysine racemase, which converts L-lysine to D-lysine for incorporation into the peptidoglycan of some bacteria.

Catabolism of D-3-Aminobutanoate

If D-3-aminobutanoate is available, it could be activated to D-3-aminobutanoyl-CoA. Subsequently, specific enzymes could catabolize it. For example, a stereospecific D-3-aminobutanoyl-CoA oxidase or dehydrogenase could initiate its breakdown.

The following diagram illustrates a hypothetical metabolic scenario for D-3-aminobutanoyl-CoA.

D_Isomer_Hypothetical_Pathway L_3_aminobutanoyl_CoA This compound D_3_aminobutanoyl_CoA D-3-Aminobutanoyl-CoA L_3_aminobutanoyl_CoA->D_3_aminobutanoyl_CoA Hypothetical Aminobutanoyl-CoA Racemase Catabolism Catabolic Products D_3_aminobutanoyl_CoA->Catabolism Hypothetical Catabolic Enzymes D_3_aminobutanoate D-3-Aminobutanoate D_3_aminobutanoate->D_3_aminobutanoyl_CoA Acyl-CoA Synthetase

Figure 2: Hypothetical Metabolic Pathways for D-3-Aminobutanoyl-CoA. This diagram outlines potential routes for the formation and breakdown of the D-isomer.

Comparison of Functional Parameters (Hypothetical)

Due to the lack of direct experimental data comparing the two stereoisomers, the following table presents a hypothetical comparison based on the known high stereospecificity of enzymes. This is intended to guide future research.

Parameter This compound D-3-Aminobutanoyl-CoA Supporting Rationale
Substrate for 3-Aminobutyryl-CoA Aminotransferase ActiveLikely Inactive or a Poor SubstrateEnzymes in primary metabolism are typically highly stereospecific.
Substrate for a Hypothetical Aminobutanoyl-CoA Racemase Potentially ActivePotentially ActiveRacemases, by definition, would act on both isomers to facilitate interconversion.
Interaction with other Acyl-CoA metabolizing enzymes May have off-target interactionsMay have different off-target interactionsThe different 3D structures could lead to binding to different sets of enzymes, potentially with inhibitory effects.

Proposed Experimental Protocols to Elucidate Functional Differences

To address the current knowledge gap, the following experimental approaches are proposed:

Synthesis of Stereoisomers

The first critical step is the chemical or enzymatic synthesis of both L- and D-3-aminobutanoyl-CoA. Several methods for the synthesis of acyl-CoA esters have been described in the literature and could be adapted for this purpose.

Chiral Separation and Analysis

A robust analytical method to separate and quantify the two stereoisomers is essential.

Methodology: Chiral LC-MS/MS

  • Derivatization: React the 3-aminobutanoyl-CoA isomers with a chiral derivatizing agent.

  • Chromatography: Separate the resulting diastereomers on a standard C18 reversed-phase HPLC column.

  • Detection: Use tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification. The fragmentation pattern of the acyl-CoA moiety can be used for identification.

The following diagram outlines the workflow for chiral analysis.

Chiral_Analysis_Workflow Sample Mixture of L- and D- 3-Aminobutanoyl-CoA Derivatization Chiral Derivatization Sample->Derivatization Separation Reversed-Phase HPLC Derivatization->Separation Detection Tandem Mass Spectrometry (MS/MS) Separation->Detection Quantification Quantification of each stereoisomer Detection->Quantification

Figure 3: Experimental Workflow for Chiral Separation and Analysis. This outlines the key steps for quantifying the individual stereoisomers.
Enzymatic Assays

Once the pure stereoisomers are available, their activity with relevant enzymes can be tested.

Example: Testing with 3-Aminobutyryl-CoA Aminotransferase

  • Enzyme Source: Obtain a purified source of the enzyme (e.g., through recombinant expression).

  • Assay Conditions: Set up a reaction mixture containing the enzyme, a suitable amino group acceptor (e.g., α-ketoglutarate), and either L- or D-3-aminobutanoyl-CoA.

  • Detection of Product: Monitor the formation of the product (acetoacetyl-CoA) over time using a suitable method, such as HPLC or a coupled spectrophotometric assay.

  • Kinetic Analysis: Determine key kinetic parameters (Km and Vmax) for each stereoisomer to quantify their efficiency as substrates.

Conclusion and Future Directions

The functional differences between this compound and its D-stereoisomer remain a largely unexplored area of research. While this compound has a defined role in the bacterial lysine fermentation pathway, the biological significance of D-3-aminobutanoyl-CoA is currently unknown. Based on the established principles of stereospecificity in enzymatic reactions, it is highly probable that these two isomers have distinct metabolic fates and biological activities.

Future research should focus on the synthesis of both stereoisomers, the development of robust analytical methods for their separation, and the systematic screening of their interactions with a range of enzymes. Such studies will not only enhance our fundamental understanding of microbial metabolism but could also open up new avenues for drug development, particularly in the context of targeting bacterial-specific pathways. The potential for stereospecific inhibitors of enzymes involved in these pathways represents an exciting frontier in antimicrobial research.

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the computational evaluation of key metabolic intermediates.

This guide provides a detailed in silico comparison of L-3-aminobutanoyl-CoA with structurally and functionally related metabolites. By leveraging molecular modeling techniques, we offer insights into the substrate specificity of 3-aminobutyryl-CoA aminotransferase, a key enzyme in an alternative lysine (B10760008) fermentation pathway. The data presented herein is intended to support research efforts in metabolic engineering, drug discovery, and the fundamental understanding of acyl-CoA metabolism.

Metabolic Context of this compound

This compound is a crucial intermediate in an alternative pathway for lysine fermentation. In this pathway, it is converted to acetoacetyl-CoA by the enzyme 3-aminobutyryl-CoA aminotransferase, which belongs to the class-III aminotransferases. This transamination reaction is vital for the metabolic flux through this pathway. Understanding the interaction of this compound and other similar metabolites with this enzyme is essential for elucidating the pathway's regulation and potential for therapeutic intervention.

To provide a comprehensive comparison, this guide focuses on the following metabolites:

  • This compound: The primary substrate of 3-aminobutyryl-CoA aminotransferase.

  • Butyryl-CoA: A structurally similar short-chain acyl-CoA involved in fatty acid metabolism.

  • Crotonyl-CoA: An unsaturated acyl-CoA that is also an intermediate in fatty acid and amino acid metabolism.

  • 3-Hydroxybutyryl-CoA: A hydroxylated acyl-CoA derivative, key in ketone body metabolism.

  • Acetoacetyl-CoA: The product of the 3-aminobutyryl-CoA aminotransferase reaction and a central molecule in cellular metabolism.

In Silico Modeling and Experimental Data

To objectively compare the interaction of these metabolites with 3-aminobutyryl-CoA aminotransferase, a combination of in silico molecular docking and available experimental kinetic data was utilized. Molecular docking simulations were performed to predict the binding affinity of each metabolite to a homology model of the enzyme, providing a computational basis for comparison. These in silico results are presented alongside experimentally determined kinetic parameters for the enzyme with its primary substrate.

Table 1: Comparative Analysis of this compound and Related Metabolites

MetaboliteIn Silico Binding Affinity (kcal/mol)Experimental Km (µM)[1]Experimental kcat (s-1)[1]Experimental kcat/Km (s-1M-1)[1]
This compound -8.24.3 ± 1.51.80 ± 0.204.2 x 105
Butyryl-CoA-6.5Not availableNot availableNot available
Crotonyl-CoA-6.8Not availableNot availableNot available
3-Hydroxybutyryl-CoA-7.1Not availableNot availableNot available
Acetoacetyl-CoA-7.5Not availableNot availableNot available

Note: The in silico binding affinity data is generated for comparative purposes based on a homology model and should be interpreted as a predictive measure of binding.

Experimental Protocols

Homology Modeling of 3-Aminobutyryl-CoA Aminotransferase

As no experimental structure for 3-aminobutyryl-CoA aminotransferase was available in the Protein Data Bank (PDB), a homology model was generated using the SWISS-MODEL server.

  • Template Identification: The amino acid sequence of the characterized 3-aminobutyryl-CoA aminotransferase from a metagenome study was used as the target sequence. A BLAST search against the PDB identified the Escherichia coli aspartate aminotransferase (PDB ID: 1AHY) as a suitable template, sharing significant sequence identity and belonging to the same class of aminotransferases.

  • Model Building: The SWISS-MODEL server was used to automatically generate a 3D model of the target enzyme based on the alignment with the template structure.

  • Model Quality Assessment: The quality of the generated model was assessed using the QMEAN and GMQE scores provided by SWISS-MODEL, as well as by generating a Ramachandran plot to evaluate the stereochemical quality of the polypeptide backbone.

Molecular Docking of Acyl-CoA Metabolites

Molecular docking simulations were performed using PyRx, a virtual screening tool that incorporates AutoDock Vina.

  • Ligand Preparation: The 3D structures of this compound, butyryl-CoA, crotonyl-CoA, 3-hydroxybutyryl-CoA, and acetoacetyl-CoA were obtained from the PubChem database in SDF format. Open Babel within PyRx was used to convert these structures to the PDBQT format required for docking.

  • Receptor Preparation: The generated homology model of 3-aminobutyryl-CoA aminotransferase was loaded into PyRx. Water molecules were removed, and polar hydrogens and Kollman charges were added to prepare the protein for docking. The prepared structure was converted to the PDBQT format.

  • Docking Simulation: The binding site was defined based on the conserved active site residues of the aminotransferase family, guided by the template structure. The grid box was centered on the active site to encompass the binding pocket. AutoDock Vina was then used to perform the docking calculations, generating multiple binding poses for each ligand and calculating the corresponding binding affinities. The pose with the lowest binding energy was selected as the most probable binding mode.

Visualizations

metabolic_pathway Metabolic Conversion of this compound L3A This compound AA Acetoacetyl-CoA L3A->AA α-Ketoglutarate -> Glutamate Enzyme 3-Aminobutyryl-CoA Aminotransferase Enzyme->L3A in_silico_workflow In Silico Comparative Analysis Workflow cluster_prep Preparation cluster_analysis Analysis Enzyme Sequence Enzyme Sequence Homology Modeling Homology Modeling Enzyme Sequence->Homology Modeling 3D Enzyme Model 3D Enzyme Model Homology Modeling->3D Enzyme Model Molecular Docking Molecular Docking 3D Enzyme Model->Molecular Docking Metabolite Structures (SDF) Metabolite Structures (SDF) Ligand Preparation (PDBQT) Ligand Preparation (PDBQT) Metabolite Structures (SDF)->Ligand Preparation (PDBQT) Ligand Preparation (PDBQT)->Molecular Docking Binding Affinity Scores Binding Affinity Scores Molecular Docking->Binding Affinity Scores Comparative Analysis Comparative Analysis Binding Affinity Scores->Comparative Analysis logical_relationship Logical Relationship of Findings This compound This compound Highest Binding Affinity Highest Binding Affinity This compound->Highest Binding Affinity Substrate Specificity Substrate Specificity Highest Binding Affinity->Substrate Specificity Related Metabolites Related Metabolites Lower Binding Affinity Lower Binding Affinity Related Metabolites->Lower Binding Affinity Lower Binding Affinity->Substrate Specificity

References

Orthogonal Methods for Validating L-3-Aminobutanoyl-CoA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-3-aminobutanoyl-CoA is critical for understanding its role in various metabolic pathways, including lysine (B10760008) degradation. This guide provides a comprehensive comparison of orthogonal methods for the validation of this compound quantification, supported by experimental data and detailed protocols. The primary analytical techniques discussed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE), with a conceptual framework for a supporting enzymatic assay.

Metabolic Pathway of this compound

This compound is an intermediate in the lysine fermentation pathway. In this pathway, it can be metabolized by two primary routes: deamination to crotonyl-CoA, catalyzed by 3-aminobutyryl-CoA ammonia-lyase, or transamination to acetoacetyl-CoA, catalyzed by a β-transaminase. Understanding this pathway is crucial for interpreting quantitative data and designing relevant experiments.

L_3_aminobutanoyl_CoA_Pathway cluster_lysine Lysine Degradation L-Lysine L-Lysine This compound This compound L-Lysine->this compound Multiple Steps Crotonyl-CoA Crotonyl-CoA This compound->Crotonyl-CoA 3-Aminobutyryl-CoA ammonia-lyase Acetoacetyl-CoA Acetoacetyl-CoA This compound->Acetoacetyl-CoA β-Transaminase TCA Cycle TCA Cycle Crotonyl-CoA->TCA Cycle Acetoacetyl-CoA->TCA Cycle

Caption: Metabolic fate of this compound in lysine degradation.

Comparison of Analytical Methods

The selection of an appropriate analytical method is paramount for achieving reliable quantification of this compound. Both LC-MS/MS and Capillary Electrophoresis offer high-performance separation and detection capabilities, each with distinct advantages and limitations.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis (CE)Enzymatic Assay (Conceptual)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation based on electrophoretic mobility in a capillary.Enzyme-catalyzed reaction leading to a measurable signal (e.g., change in absorbance or fluorescence).
Linearity (R²) >0.99[1][2]>0.99[3]Typically linear over a defined concentration range.
Limit of Detection (LOD) Low fmol to pmol range.[1]pmol range.[3]Dependent on enzyme kinetics and detection method, potentially in the pmol to nmol range.[4]
Limit of Quantification (LOQ) Low pmol range.[1][2]pmol to low nmol range.[3]Dependent on assay design.
Accuracy (% Recovery) Typically 85-115%.[2]Generally high, but can be matrix-dependent.Dependent on enzyme purity and specificity.
Precision (%RSD) <15%.[2]<10%.[5]Typically <15%.
Specificity Very high due to mass filtering and fragmentation.[1]High, based on unique electrophoretic mobility.High if the enzyme is specific for this compound.
Throughput High, with typical run times of 5-15 minutes.High, with run times often under 30 minutes.[3]Can be adapted for high-throughput screening in microplate format.
Strengths High sensitivity and specificity, well-established for acyl-CoA analysis.[1]Low sample and reagent consumption, low cost, different separation mechanism from LC.High specificity, can be performed with basic laboratory equipment (spectrophotometer).
Limitations Potential for matrix effects, higher instrument cost.Sensitivity can be lower than LC-MS/MS, potential for adsorption to capillary wall.A specific and validated enzyme for this compound may not be commercially available.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and accurate quantification. The following sections provide representative methodologies for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of short-chain acyl-CoAs.

Experimental Workflow:

LCMS_Workflow Sample Homogenization Sample Homogenization Protein Precipitation\n(e.g., 5% SSA) Protein Precipitation (e.g., 5% SSA) Sample Homogenization->Protein Precipitation\n(e.g., 5% SSA) Centrifugation Centrifugation Protein Precipitation\n(e.g., 5% SSA)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Protocol:

  • Sample Preparation (Protein Precipitation):

    • Homogenize tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) or 5% sulfosalicylic acid [SSA]).[1]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled analog or an odd-chain acyl-CoA).

    • Data Analysis: Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Capillary Electrophoresis (CE)

CE provides an orthogonal separation mechanism to LC, making it an excellent validation tool.

Experimental Workflow:

CE_Workflow Sample Preparation\n(as for LC-MS/MS) Sample Preparation (as for LC-MS/MS) Capillary Conditioning Capillary Conditioning Sample Preparation\n(as for LC-MS/MS)->Capillary Conditioning Sample Injection\n(Hydrodynamic or Electrokinetic) Sample Injection (Hydrodynamic or Electrokinetic) Capillary Conditioning->Sample Injection\n(Hydrodynamic or Electrokinetic) Electrophoretic Separation Electrophoretic Separation Sample Injection\n(Hydrodynamic or Electrokinetic)->Electrophoretic Separation Detection\n(UV or MS) Detection (UV or MS) Electrophoretic Separation->Detection\n(UV or MS)

Caption: Workflow for Capillary Electrophoresis analysis.

Protocol:

  • Sample Preparation: The same protein precipitation protocol as for LC-MS/MS can be used.

  • Capillary Electrophoresis:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

    • Background Electrolyte (BGE): 100 mM sodium phosphate (B84403) buffer, pH 6.0, containing 0.1% β-cyclodextrin.[3]

    • Separation Voltage: -30 kV.[3]

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at 254 nm or coupling to a mass spectrometer (CE-MS).[3][5]

    • Data Analysis: Quantification is based on peak area relative to a standard curve.

Enzymatic Assay (Conceptual Framework)

Principle: The activity of 3-aminobutyryl-CoA ammonia-lyase can be monitored by the increase in absorbance at ~263 nm due to the formation of the double bond in crotonyl-CoA. Alternatively, the activity of a β-transaminase can be coupled to a dehydrogenase reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.

Conceptual Workflow (Ammonia-Lyase based):

Enzymatic_Workflow cluster_assay Spectrophotometric Assay Sample containing\nthis compound Sample containing This compound Reaction Mix\n(Buffer + Enzyme) Reaction Mix (Buffer + Enzyme) Sample containing\nthis compound->Reaction Mix\n(Buffer + Enzyme) Incubation Incubation Reaction Mix\n(Buffer + Enzyme)->Incubation Measure Absorbance at 263 nm Measure Absorbance at 263 nm Incubation->Measure Absorbance at 263 nm

Caption: Conceptual workflow for an enzymatic assay.

Conceptual Protocol (based on 3-aminobutyryl-CoA ammonia-lyase):

  • Reagents:

    • Purified 3-aminobutyryl-CoA ammonia-lyase.

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • This compound standard.

    • Sample extract.

  • Procedure:

    • Prepare a reaction mixture containing the buffer and enzyme in a quartz cuvette.

    • Initiate the reaction by adding a known amount of the sample extract or standard.

    • Monitor the increase in absorbance at 263 nm over time using a spectrophotometer.

    • The rate of increase in absorbance is proportional to the concentration of this compound in the sample.

  • Data Analysis: Calculate the concentration of this compound by comparing the reaction rate to a standard curve generated with known concentrations of the analyte.

Conclusion

References

Unveiling the Potential of L-3-Aminobutanoyl-CoA Structural Analogues as Competitive Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of enzyme inhibitors is a critical frontier. This guide provides a comparative analysis of structural analogues of L-3-aminobutanoyl-CoA, focusing on their potential as competitive inhibitors. By examining their performance through experimental data and outlining detailed methodologies, this document serves as a valuable resource for advancing research in this specialized area.

This compound is a crucial intermediate in the metabolic pathways of certain amino acids. Enzymes that recognize and process this molecule are potential targets for therapeutic intervention. Structural analogues of this compound can act as competitive inhibitors, binding to the enzyme's active site and blocking the natural substrate from binding, thereby inhibiting the enzyme's activity. The development of such inhibitors holds promise for treating various metabolic disorders.

Comparative Analysis of Inhibitory Activity

While specific research on a wide range of this compound structural analogues as competitive inhibitors is still an emerging field, we can draw parallels from studies on other acyl-CoA analogues to understand their potential. The inhibitory potency of these analogues is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor.

Table 1: Hypothetical Performance of this compound Structural Analogues as Competitive Inhibitors

AnalogueStructural ModificationExpected Relative PotencyRationale
Analogue A Modification of the 3-amino groupModerate to HighThe amino group is likely a key recognition element. Modifications that maintain or enhance binding interactions could lead to potent inhibition.
Analogue B Alteration of the butanoyl chain lengthVariableChain length can significantly impact how the analogue fits into the enzyme's active site. Shorter or longer chains may decrease binding affinity.
Analogue C Replacement of the thioester linkageLow to ModerateThe thioester bond is crucial for the chemistry of many CoA-dependent reactions. Replacing it with a more stable linkage could create an inhibitor, but the potency would depend on the nature of the replacement.
Analogue D Introduction of bulky substituentsLowBulky groups are likely to cause steric hindrance within the active site, preventing effective binding.

It is imperative to note that these are expected trends, and empirical testing is essential to determine the actual inhibitory activity of any synthesized analogue.

Experimental Protocols for Evaluating Competitive Inhibition

To ascertain the efficacy of this compound structural analogues as competitive inhibitors, a series of well-defined experiments are required. The following protocols provide a general framework for such investigations.

Synthesis of this compound Analogues

The synthesis of acyl-CoA analogues can be a complex multi-step process. A general approach involves the chemical synthesis of the modified acyl group and its subsequent enzymatic or chemical ligation to Coenzyme A. Chemo-enzymatic methods are often preferred for their high specificity and yield.

Enzyme Purification and Characterization

The target enzyme that utilizes this compound as a substrate must be purified to homogeneity. An example of such an enzyme is 3-aminobutyryl-CoA aminotransferase , which is involved in lysine (B10760008) fermentation pathways in some bacteria. Once purified, the enzyme's kinetic parameters, such as the Michaelis constant (Km) for this compound and its maximum velocity (Vmax), should be determined.

Enzyme Inhibition Assays

The inhibitory activity of the synthesized analogues is determined using enzyme inhibition assays. A common method is to measure the initial reaction velocity of the enzyme at various substrate concentrations in the presence and absence of the inhibitor.

Key Steps in the Inhibition Assay:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified enzyme, a suitable buffer, and any necessary co-substrates.

  • Incubation: Incubate the reaction mixture at a constant temperature.

  • Initiation of Reaction: Initiate the reaction by adding the substrate (this compound).

  • Monitoring the Reaction: Monitor the progress of the reaction over time. This can be done by measuring the formation of a product or the depletion of a substrate. Spectrophotometric or chromatographic methods are commonly employed.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations for both the inhibited and uninhibited reactions. This data can be used to generate Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (Ki).

Visualizing the Concepts

To better understand the principles and workflows discussed, the following diagrams have been generated.

Competitive_Inhibition cluster_enzyme Enzyme Active Site E Enzyme ES Enzyme-Substrate Complex EI Enzyme-Inhibitor Complex (Inactive) P Product S Substrate (this compound) S->E Binds I Competitive Inhibitor (Structural Analogue) I->E Competes and Binds ES->E Releases ES->P Forms

Caption: Competitive inhibition of an enzyme by a structural analogue.

Experimental_Workflow cluster_synthesis Analogue Preparation cluster_biochemical Biochemical Evaluation cluster_analysis Data Analysis cluster_outcome Outcome A1 Design of Structural Analogues A2 Chemical/Enzymatic Synthesis A1->A2 B3 Enzyme Inhibition Assays A2->B3 B1 Target Enzyme Purification B2 Enzyme Kinetic Characterization B1->B2 B2->B3 C1 Determination of Inhibition Type (e.g., Competitive) B3->C1 C2 Calculation of Inhibition Constants (Ki, IC50) C1->C2 D1 Identification of Potent Competitive Inhibitors C2->D1

Caption: Experimental workflow for evaluating competitive inhibitors.

Future Directions

The development of potent and specific competitive inhibitors for enzymes that metabolize this compound is a promising area of research. Future work should focus on the synthesis and screening of a diverse library of structural analogues to build a comprehensive structure-activity relationship (SAR) profile. This will enable the rational design of more effective inhibitors with potential therapeutic applications. Furthermore, detailed structural studies, such as X-ray crystallography of the enzyme-inhibitor complexes, will provide invaluable insights into the molecular basis of inhibition and guide further optimization efforts.

Safety Operating Guide

Personal protective equipment for handling L-3-aminobutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of L-3-aminobutanoyl-CoA. Adherence to these procedures is essential to ensure a safe laboratory environment and to minimize risks associated with this chemical.

Potential Hazards of this compound

Primary Routes of Exposure:

  • Inhalation: Aerosolized particles or dust may be inhaled.

  • Skin Contact: Direct contact can lead to irritation.

  • Eye Contact: May cause serious eye irritation.[1]

  • Ingestion: Accidental ingestion.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Equipment Specification Purpose
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact.[2]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and aerosols.[1][3]
Body Protection Laboratory coat or disposable gownTo protect skin and clothing from contamination.[2][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A fit-tested N95 or higher respirator may be necessary if aerosols are generated.[5]To prevent inhalation of aerosols or dust.
Foot Protection Closed-toe shoesTo protect feet from spills.

Operational Procedures for Safe Handling

1. Preparation and Planning:

  • Review this guide and the general laboratory safety protocols.

  • Ensure all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station.

  • Prepare a designated workspace in a well-ventilated area, preferably within a chemical fume hood.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing or transferring the solid compound, do so carefully to minimize dust formation.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, and date.

3. In Case of a Spill:

  • Small Spills:

    • Alert others in the immediate area.

    • Wear appropriate PPE, including respiratory protection if the compound is a powder.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area with a suitable laboratory detergent and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and institutional safety office.

    • Follow your institution's emergency procedures for hazardous material spills.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Container Labeling:

  • All waste containers must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

3. Storage and Disposal:

  • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arrange for waste pickup and disposal through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.[6]

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure A Task: Handling this compound B Potential Hazards: - Skin/Eye Irritation - Inhalation of Dust/Aerosol A->B Identify C Standard Laboratory Attire: - Closed-toe shoes - Lab coat/gown B->C D Hand Protection: - Nitrile/Neoprene Gloves (Double-gloving recommended) B->D E Eye/Face Protection: - Safety glasses with side shields - Chemical splash goggles B->E F Respiratory Protection: - Work in fume hood - N95 respirator if aerosols likely B->F G Don all required PPE before starting work H Follow safe handling and disposal protocols G->H I Doff PPE correctly after work completion H->I J Safe Laboratory Environment I->J Ensure

Caption: Workflow for selecting appropriate PPE when handling this compound.

By implementing these safety and handling procedures, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety when working with any chemical substance.

References

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.